molecular formula C7H9BrO2 B1374790 4-Bromocyclohex-3-ene-1-carboxylic acid CAS No. 854722-22-8

4-Bromocyclohex-3-ene-1-carboxylic acid

Cat. No.: B1374790
CAS No.: 854722-22-8
M. Wt: 205.05 g/mol
InChI Key: UQFQSTPXVCBGOQ-UHFFFAOYSA-N
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Description

4-Bromocyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromocyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFQSTPXVCBGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743098
Record name 4-Bromocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854722-22-8
Record name 4-Bromocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromocyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-Bromocyclohex-3-ene-1-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents and complex organic molecules. The synthesis is strategically designed as a three-step process, commencing with a Diels-Alder cycloaddition to form the core cyclohexene ring structure, followed by a regioselective allylic bromination, and culminating in the hydrolysis of an ester intermediate to yield the target carboxylic acid. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents relevant characterization data, thereby serving as a comprehensive resource for researchers in the field.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a reactive bromine atom and a versatile carboxylic acid moiety. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the allylic position provides a handle for a variety of subsequent nucleophilic substitution and cross-coupling reactions, while the carboxylic acid group allows for amide bond formation, esterification, and other derivatizations.

The synthetic strategy detailed herein is predicated on a convergent and efficient approach that leverages well-established and reliable chemical transformations. The overall pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Allylic Bromination cluster_2 Step 3: Hydrolysis A 1,3-Butadiene C Methyl cyclohex-3-ene-1-carboxylate A->C + B Methyl Acrylate B->C E Methyl 4-bromocyclohex-3-ene-1-carboxylate C->E + D N-Bromosuccinimide (NBS) D->E G This compound E->G + F Base (e.g., NaOH) then Acid F->G

Figure 1: Overall synthetic workflow for this compound.

This guide will now delve into the specifics of each of these transformative steps, providing both theoretical justification and practical, actionable protocols.

Step 1: Formation of the Cyclohexene Core via Diels-Alder Reaction

The foundational step in this synthesis is the construction of the six-membered ring through a [4+2] cycloaddition, more commonly known as the Diels-Alder reaction. This Nobel Prize-winning reaction is a powerful tool in organic synthesis for its ability to form cyclic compounds with high stereospecificity and regioselectivity.[1]

Mechanistic Rationale

The Diels-Alder reaction involves the concerted interaction between the π-systems of a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate). The use of methyl acrylate, an electron-deficient alkene, and 1,3-butadiene, an electron-rich diene, provides a favorable electronic matchup for this pericyclic reaction. The reaction can be catalyzed by a Lewis acid, such as BF₃, which coordinates to the carbonyl oxygen of the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[1][2]

Experimental Protocol: Synthesis of Methyl cyclohex-3-ene-1-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Butadiene54.09(Excess)-
Methyl Acrylate86.0986.1 g1.0
Hydroquinone110.111.0 g-
Toluene92.14200 mL-

Procedure:

  • A high-pressure reaction vessel is charged with methyl acrylate, hydroquinone (as a polymerization inhibitor), and toluene.

  • The vessel is cooled to -10 °C, and liquefied 1,3-butadiene is carefully introduced in excess.

  • The vessel is sealed and heated to 150 °C for 6-8 hours with constant stirring.

  • After cooling to room temperature, the excess butadiene is carefully vented.

  • The reaction mixture is transferred to a round-bottom flask, and the toluene is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield methyl cyclohex-3-ene-1-carboxylate as a colorless liquid.

Step 2: Regioselective Allylic Bromination

With the cyclohexene core established, the next critical step is the introduction of a bromine atom at the 4-position. For this transformation, allylic bromination using N-bromosuccinimide (NBS) is the method of choice. This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position over the vinylic positions of the double bond.[3]

Mechanistic Insights

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator like AIBN. The resulting bromine radical abstracts a hydrogen atom from one of the allylic positions of the cyclohexene ring, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, which propagates the chain reaction.[1] The use of NBS is crucial as it maintains a low, steady concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine to the double bond.[3]

Experimental Protocol: Synthesis of Methyl 4-bromocyclohex-3-ene-1-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl cyclohex-3-ene-1-carboxylate140.1870.1 g0.5
N-Bromosuccinimide (NBS)177.9897.9 g0.55
Azobisisobutyronitrile (AIBN)164.210.82 g0.005
Carbon Tetrachloride (CCl₄)153.82500 mL-

Procedure:

  • To a solution of methyl cyclohex-3-ene-1-carboxylate in carbon tetrachloride in a flask equipped with a reflux condenser and a magnetic stirrer, add NBS and a catalytic amount of AIBN.

  • The reaction mixture is heated to reflux (approximately 77 °C) and irradiated with a UV lamp to facilitate radical initiation.

  • The reaction is monitored by GC-MS. The completion of the reaction is indicated by the consumption of the starting material and the disappearance of the denser NBS from the bottom of the flask, with the formation of the less dense succinimide which floats on the surface.

  • After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford methyl 4-bromocyclohex-3-ene-1-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the conversion of the methyl ester to the desired carboxylic acid. This is readily achieved through base-catalyzed hydrolysis, a process also known as saponification.[4]

Mechanistic Consideration

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final product.[4]

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-bromocyclohex-3-ene-1-carboxylate219.0843.8 g0.2
Sodium Hydroxide (NaOH)40.0012.0 g0.3
Methanol32.04200 mL-
Water18.02100 mL-
Hydrochloric Acid (HCl), concentrated36.46(to pH 1-2)-

Procedure:

  • The methyl 4-bromocyclohex-3-ene-1-carboxylate is dissolved in methanol in a round-bottom flask.

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-3 hours.

  • The reaction is monitored by TLC until the starting ester is no longer detectable.

  • After cooling, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the carboxylic acid.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

PropertyValue
Molecular Formula C₇H₉BrO₂
Molecular Weight 205.05 g/mol
Appearance White to off-white solid
Melting Point 132.5-133.5 °C

Spectroscopic Data:

  • ¹H NMR: Expected signals would include peaks corresponding to the vinylic proton, the proton on the carbon bearing the bromine, the proton on the carbon bearing the carboxylic acid, and the methylene protons of the ring.

  • ¹³C NMR: Expected signals would include peaks for the carbonyl carbon, the two sp² carbons of the double bond, the carbon attached to the bromine, the carbon attached to the carboxylic acid, and the remaining sp³ carbons of the ring.

  • IR Spectroscopy: Characteristic absorptions would be observed for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene (around 1650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By employing a logical sequence of well-understood and high-yielding reactions, this protocol offers an efficient route to a valuable synthetic intermediate. The mechanistic discussions and detailed experimental procedures are intended to empower researchers in their efforts to synthesize this and related molecules for applications in drug discovery and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.

Sources

A Comprehensive Technical Guide to 4-Bromocyclohex-3-ene-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocyclohex-3-ene-1-carboxylic acid, a halogenated cyclic alkene, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid cyclohexene scaffold, coupled with the reactive handles of a carboxylic acid and a vinyl bromide, provides a unique platform for the synthesis of complex molecular architectures. This guide, intended for researchers and scientists, offers a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic routes, reactivity profile, and its burgeoning applications as a key building block in the development of novel therapeutics.

IUPAC Name: this compound[1]

CAS Number: 854722-22-8[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key properties of this compound and its saturated analog, 4-bromocyclohexane-1-carboxylic acid, for which more extensive data is available.

PropertyValue (this compound)Value (4-bromocyclohexane-1-carboxylic acid)Source
Molecular Formula C₇H₉BrO₂C₇H₁₁BrO₂[2]
Molecular Weight 205.05 g/mol 207.06 g/mol [2][3]
Appearance White powder-[4]
Melting Point 132.5-133.5 °C-[4]
Boiling Point (Predicted) 313.0 ± 42.0 °C-[4]
Density (Predicted) 1.648 ± 0.06 g/cm³-[4]
pKa (Predicted) 4.37 ± 0.40-[4]

Safety Profile:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be logically approached from its non-brominated precursor, cyclohex-3-ene-1-carboxylic acid. The key transformation is the introduction of a bromine atom at the allylic position, which can be achieved through a radical substitution reaction. A plausible and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

cluster_synthesis Synthetic Pathway Precursor Cyclohex-3-ene-1-carboxylic acid Product This compound Precursor->Product Allylic Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or light) Solvent (e.g., CCl4) Reagents->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the allylic bromination of cyclohexene derivatives.

Materials:

  • Cyclohex-3-ene-1-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohex-3-ene-1-carboxylic acid in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp to initiate the radical chain reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to yield pure this compound as a white solid.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the double bond, and the vinyl bromide. This trifunctional nature makes it a highly valuable and versatile building block in organic synthesis.

cluster_reactivity Reactivity Profile Core This compound Carboxylic_Acid Carboxylic Acid (Esterification, Amidation, Reduction) Core->Carboxylic_Acid Functional Group Transformations Alkene Alkene (Addition Reactions, Epoxidation) Core->Alkene Functional Group Transformations Vinyl_Bromide Vinyl Bromide (Cross-Coupling Reactions, e.g., Suzuki, Heck) Core->Vinyl_Bromide Functional Group Transformations

Caption: Key reactive sites of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a wide range of standard transformations, including:

  • Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

  • Amidation: Coupling with amines using standard peptide coupling reagents to generate amides.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Alkene

The double bond can participate in various addition reactions, such as:

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

  • Epoxidation: Reaction with peroxy acids to form the corresponding epoxide.

Reactions of the Vinyl Bromide

The vinyl bromide functionality is particularly useful for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the cyclohexene ring.

Applications in Drug Discovery and Development

The cyclohexene scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The presence of a carboxylic acid group can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and ability to interact with biological targets. The vinyl bromide provides a convenient point for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Derivatives of cyclohexene carboxylic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.[5] The rigid conformation of the cyclohexene ring can be used to control the spatial orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for a particular biological target.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (δ 10-13 ppm).

    • The vinyl proton adjacent to the bromine atom would likely resonate in the region of δ 5.5-6.5 ppm.

    • The allylic protons and the proton on the carbon bearing the carboxylic acid would appear in the range of δ 2.0-3.5 ppm.

    • The remaining methylene protons would be observed further upfield.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-185 ppm.

    • The sp² carbons of the double bond would appear between δ 120-140 ppm.

    • The remaining sp³ carbons of the cyclohexene ring would resonate in the upfield region.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[6]

    • A strong C=O stretching absorption from the carboxylic acid should be present around 1700-1725 cm⁻¹.[6]

    • A C=C stretching vibration for the alkene is anticipated around 1640-1680 cm⁻¹.

    • A C-Br stretching frequency would be observed in the fingerprint region.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a rigid scaffold and multiple reactive functional groups allows for the facile construction of complex and diverse molecular architectures. A solid understanding of its synthesis, reactivity, and spectroscopic properties is crucial for leveraging its full potential in the design and development of next-generation therapeutics.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • This compound | C7H9BrO2 | CID 70700108. PubChem. [Link]

  • Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Sci-Hub. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550. PubChem. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

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A Comprehensive Technical Guide to 4-Bromocyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromocyclohex-3-ene-1-carboxylic acid, a halogenated cyclic carboxylic acid of interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a cyclohexene ring, a bromine substituent, and a carboxylic acid functional group, make it a versatile building block for the synthesis of more complex molecules. This document will cover its fundamental molecular and physical properties, methods for its characterization, and relevant safety information.

Core Molecular and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₉BrO₂PubChem[1][2]
Molecular Weight 205.05 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 854722-22-8PubChem, ChemicalBook[1][3]
Appearance White powderChemicalBook[3]
Melting Point 132.5-133.5 °CChemicalBook[3]
Boiling Point (Predicted) 313.0 ± 42.0 °CChemicalBook[3]
Density (Predicted) 1.648 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 4.37 ± 0.40ChemicalBook[3]

Molecular Structure and Conformation

The structural arrangement of this compound dictates its reactivity and potential applications. The presence of a double bond within the cyclohexene ring introduces conformational rigidity, while the bromine atom and the carboxylic acid group provide key sites for chemical modification.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols for Characterization

The verification of the identity and purity of this compound is paramount in a research setting. The following are standard experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.

  • ¹H NMR (Proton NMR): This technique will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show signals corresponding to the vinylic proton, the proton on the carbon bearing the carboxylic acid, and the aliphatic protons of the cyclohexene ring.

  • ¹³C NMR (Carbon-13 NMR): This experiment will reveal the number of chemically non-equivalent carbon atoms in the molecule. Key signals to identify include those for the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure.

  • High-Resolution Mass Spectrometry (HRMS): This is the preferred method for accurately determining the molecular mass, which should correspond to the calculated exact mass of C₇H₉BrO₂. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.

Infrared (IR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

  • The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid should also be present. The C=C stretching vibration of the cyclohexene ring is expected to appear in the 1640-1680 cm⁻¹ region.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromocyclohex-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-3-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

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"4-Bromocyclohex-3-ene-1-carboxylic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromocyclohex-3-ene-1-carboxylic Acid

Introduction

This compound is a halogenated cyclic organic compound with the molecular formula C₇H₉BrO₂ and a molecular weight of approximately 205.05 g/mol .[1][2] Its structure incorporates several key functional groups: a carboxylic acid, a carbon-carbon double bond (alkene), and a vinyl bromide within a cyclohexene ring system. This unique combination of features makes it a valuable intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established chemical principles and experimental methodologies.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a distinct fingerprint of the functional groups present.[3] For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

Key IR Absorption Bands

The most definitive feature of a carboxylic acid in an IR spectrum is the combination of an extremely broad O-H stretching band and a sharp, intense C=O stretching band.[4][5] The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, which causes the carboxylic acid to exist primarily as a dimer in the solid state or in concentrated solutions.[3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Appearance
Carboxylic Acid O-HStretch3300 - 2500Very Broad, Strong
Vinylic C-HStretch~3050 - 3020Medium, Sharp (often on O-H)
Aliphatic C-HStretch2950 - 2850Medium, Sharp (often on O-H)
Carbonyl C=OStretch1725 - 1700Strong, Sharp
Alkene C=CStretch~1650Medium to Weak
Carboxylic Acid C-OStretch1320 - 1210Strong
O-H BendOut-of-plane bend~920Broad, Medium
Vinyl C-BrStretch~600 - 500Medium
Expert Interpretation

The simultaneous observation of the intense carbonyl absorption around 1710 cm⁻¹ and the expansive O-H trough from 3300 to 2500 cm⁻¹ provides unequivocal evidence for the carboxylic acid functionality.[6] The C-H stretching bands for the alkene and alkane portions of the ring will appear as sharper, weaker peaks superimposed on this broad O-H feature.[4] The C=C stretch, while present, may be weak. The C-O stretch and the broad O-H out-of-plane bend are further confirmatory peaks for the carboxylic acid group.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and press arm after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of all hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
=CH- (H3)5.8 - 6.2Multiplet1H
-CH(COOH) (H1)2.6 - 3.0Multiplet1H
Allylic -CH₂- (H2, H5)2.2 - 2.8Multiplets4H
Aliphatic -CH₂- (H6)1.8 - 2.4Multiplet2H

Note: The numbering corresponds to the cyclohexene ring, with C1 being the carbon attached to the carboxylic acid.

Causality Behind Chemical Shifts:

  • -COOH Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, placing its signal far downfield. It typically does not couple with other protons.

  • Olefinic Proton (=CH-): This proton is on an sp²-hybridized carbon and is deshielded, appearing in the typical alkene region. Its chemical shift is influenced by the adjacent bromine atom.[7]

  • Methine and Methylene Protons: The protons on the sp³-hybridized carbons of the ring appear at higher fields. The methine proton at C1 is deshielded by the adjacent carboxylic acid group. The allylic protons at C2 and C5 are deshielded by the adjacent double bond. The protons at C6 are the most shielded. Due to the rigid ring structure, the methylene protons are diastereotopic and will likely appear as complex multiplets.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C =O175 - 185
-C (Br)=CH- (C4)125 - 135
-C(Br)=C H- (C3)120 - 130
-C H(COOH) (C1)35 - 45
Allylic -C H₂- (C2, C5)25 - 35
Aliphatic -C H₂- (C6)20 - 30

Expert Interpretation: The carbonyl carbon is the most deshielded and easily identified.[8] The two sp² carbons of the double bond will appear in the 120-135 ppm range. The remaining sp³ carbons of the ring will be found at higher fields (< 50 ppm). The use of 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be essential for the definitive assignment of all proton and carbon signals in this complex spin system.[9]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton, which can sometimes exchange with trace water in CDCl₃.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. If needed, add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

  • Homogenization: Cap the tube and gently invert it or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

  • Acquisition: Insert the tube into the NMR spectrometer. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire the ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the ¹³C spectrum. This requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[10] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments.

  • [M]⁺ Peak: Corresponds to the molecule with the ⁷⁹Br isotope (m/z ≈ 204).

  • [M+2]⁺ Peak: Corresponds to the molecule with the ⁸¹Br isotope (m/z ≈ 206). The intensity of the [M]⁺ and [M+2]⁺ peaks will be nearly identical, which is a definitive indicator for the presence of a single bromine atom in the molecule.[11]

Key Fragmentation Pathways

Under electron ionization (EI), the molecular ion will fragment in predictable ways, primarily driven by the formation of stable carbocations or neutral molecules.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss
204 / 206[C₇H₉BrO₂]⁺Molecular Ion
187 / 189[C₇H₈BrO]⁺•OH
159 / 161[C₆H₈Br]⁺•COOH
125[C₇H₉O₂]⁺•Br
80[C₆H₈]⁺C(O)O + HBr (Retro-Diels-Alder)

Expert Interpretation: The loss of a bromine radical (•Br) to give a peak at m/z 125 is a common fragmentation pathway for alkyl and vinyl halides. The carboxylic acid moiety can lose a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[12] Another plausible fragmentation for cyclohexene systems is a retro-Diels-Alder reaction, which would lead to the loss of butadiene and subsequent fragments.

Visualization of Key Fragmentation Pathways

G M [C₇H₉BrO₂]⁺˙ m/z 204/206 M_minus_Br [C₇H₉O₂]⁺ m/z 125 M->M_minus_Br - •Br M_minus_COOH [C₆H₈Br]⁺ m/z 159/161 M->M_minus_COOH - •COOH M_minus_OH [C₇H₈BrO]⁺ m/z 187/189 M->M_minus_OH - •OH

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (the molecular ion).

  • Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

Integrated Spectroscopic Workflow for Structural Elucidation

No single technique provides all the necessary information. The synergy between IR, NMR, and MS creates a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Analysis cluster_1 Information Derived IR IR Spectroscopy Functional_Groups Identify Functional Groups (-COOH, C=C, C-Br) IR->Functional_Groups NMR NMR (¹H, ¹³C, 2D) Connectivity Establish C-H Framework & Connectivity NMR->Connectivity MS Mass Spectrometry Formula_Weight Determine Molecular Weight & Elemental Composition (Br) MS->Formula_Weight Structure Confirmed Structure: 4-Bromocyclohex-3-ene- 1-carboxylic acid Functional_Groups->Structure Connectivity->Structure Formula_Weight->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is highly characteristic. IR spectroscopy confirms the presence of the essential carboxylic acid and alkene functional groups. Mass spectrometry establishes the molecular weight and confirms the presence of a single bromine atom through its distinct M/M+2 isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the compound's constitution and regiochemistry. The combined application of these powerful analytical techniques provides the rigorous, verifiable data required for high-level chemical research and pharmaceutical development.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • eGyanKosh. (n.d.). UNIT 11 HALOGEN DERIVATIVES. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Wisconsin–Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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A Senior Application Scientist's Guide to the Solubility of 4-Bromocyclohex-3-ene-1-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromocyclohex-3-ene-1-carboxylic acid is a halogenated cyclic carboxylic acid of interest in medicinal chemistry and organic synthesis.[1] Its utility as a precursor for more complex molecules, including potential therapeutic agents and specialized polymers, necessitates a thorough understanding of its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates reaction conditions, purification strategies, and formulation development.

This technical guide provides an in-depth analysis of the expected solubility profile of this compound. As a Senior Application Scientist, my objective is not merely to present data but to offer a predictive framework grounded in chemical principles and to provide actionable protocols for researchers to determine solubility in their own laboratory settings. This document is designed for researchers, chemists, and drug development professionals who require a practical understanding of this compound's behavior in various solvent systems.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound (Figure 1) presents a fascinating dichotomy of polar and non-polar characteristics.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Key physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC₇H₉BrO₂PubChem[2]
Molecular Weight205.05 g/mol PubChem[2][3]
XLogP31.7PubChem[2]
Hydrogen Bond Donors1PubChem[2]
Hydrogen Bond Acceptors2PubChem[2]

The molecule can be dissected into three key regions influencing its solubility:

  • The Cyclohexene Ring: This bulky, non-polar hydrocarbon backbone contributes to solubility in non-polar, lipophilic solvents.

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[4] This moiety is expected to dominate solubility in polar, protic solvents. Carboxylic acids are generally weak acids, and their solubility can be dramatically increased in basic aqueous solutions due to the formation of a highly polar carboxylate salt.[5]

  • The Bromine Atom: As an electronegative substituent, the bromine atom introduces polarity and can participate in dipole-dipole interactions, though it is less influential than the carboxylic acid group.[1]

Based on these features, a qualitative prediction of solubility in common organic solvents can be made using the "like dissolves like" principle.

Predicted Solubility Profile

In the absence of extensive published quantitative data, this section provides a predictive solubility profile based on first principles. This table should be used as a guideline for solvent selection in experimental work.

SolventSolvent PolarityPredicted SolubilityRationale
Polar Protic Solvents
WaterHighSparingly SolubleThe polar carboxylic acid group will interact favorably with water, but the non-polar cyclohexene ring will limit overall solubility.
Methanol, EthanolHighSoluble to Highly SolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl portion of the solvent can also interact with the cyclohexene ring.
Polar Aprotic Solvents
Acetone, Tetrahydrofuran (THF)Medium-HighSolubleThese solvents have a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton.
Dichloromethane (DCM)MediumModerately SolubleDCM's moderate polarity can solvate the polar regions of the molecule to some extent, while also interacting with the non-polar backbone.
Ethyl AcetateMediumModerately SolubleAs an ester, it can act as a hydrogen bond acceptor. Its overall polarity is suitable for dissolving molecules with both polar and non-polar character.
Non-Polar Solvents
Toluene, HexanesLowSparingly Soluble to InsolubleThe dominant non-polar nature of these solvents will not effectively solvate the highly polar carboxylic acid group, leading to poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of this compound. This self-validating system ensures accurate and reproducible results.

Qualitative Solubility Determination

This initial screening method is rapid and provides a general understanding of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, acetone, dichloromethane, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Solute Addition: Add a small, precisely weighed amount (e.g., 5 mg) of this compound to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.[6]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[6]

  • Record: Document the observations for each solvent.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer (for analysis)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a micropipette and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The general workflow for determining solubility is depicted in the diagram below.

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination qual_start Add ~5 mg of solute to 1 mL of solvent qual_mix Vortex for 60 seconds qual_start->qual_mix qual_observe Visually inspect for undissolved solid qual_mix->qual_observe qual_result Classify as Soluble, Sparingly Soluble, or Insoluble qual_observe->qual_result quant_start Add excess solute to known volume of solvent quant_equilibrate Equilibrate at constant temperature (e.g., 24h) quant_start->quant_equilibrate quant_filter Filter supernatant to remove undissolved solid quant_equilibrate->quant_filter quant_analyze Analyze concentration via HPLC or UV-Vis quant_filter->quant_analyze quant_result Calculate solubility (e.g., mg/mL) quant_analyze->quant_result start Select Solvents start->qual_start Initial Assessment start->quant_start Precise Measurement

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • Benchchem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid | 89892-96-6.
  • Biosynth. (n.d.). 4-Methylcyclohex-3-ene-1-carboxylic acid | 4342-60-3 | FM30105.
  • Benchchem. (n.d.). This compound | 854722-22-8.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • MySkinRecipes. (n.d.). Ethyl 4-Bromocyclohex-3-Enecarboxylate.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). This compound | C7H9BrO2 | CID 70700108.
  • BLD Pharm. (n.d.). 854722-22-8|4-Bromocyclohex-3-enecarboxylic acid.
  • ChemicalBook. (n.d.). This compound | 854722-22-8.
  • PubChem. (n.d.). 4-Bromocyclohex-2-ene-1-carboxylic acid | C7H9BrO2 | CID 77230388.
  • PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
  • Thermo Fisher Scientific. (2012, May 3). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

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"4-Bromocyclohex-3-ene-1-carboxylic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Bromocyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional molecule of interest in synthetic organic chemistry and drug discovery, incorporating both a reactive allylic bromide and a carboxylic acid tethered to a cyclohexene scaffold. The inherent reactivity of these functionalities presents unique challenges for the long-term stability and storage of this compound. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, delineates potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: A Molecule of Synthetic Potential and Inherent Reactivity

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The carboxylic acid moiety allows for amide bond formation, esterification, and other carboxylate-based transformations. The allylic bromide provides a handle for nucleophilic substitution reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The cyclohexene ring offers a stereochemically rich framework that can be further functionalized.

However, the very features that make this molecule synthetically attractive also render it susceptible to degradation. The stability of this compound is governed by the interplay of its constituent functional groups and the overall stereoelectronic properties of the cyclohexene ring. A thorough understanding of its chemical liabilities is paramount for its effective use in multi-step syntheses and for maintaining the purity of stock materials over time.

Structural Features and Their Influence on Stability

The stability of this compound is primarily dictated by two key structural motifs: the allylic bromide and the cyclohexene ring system.

The Allylic Bromide: A Locus of Reactivity

The carbon-bromine bond at the 4-position is allylic to the double bond of the cyclohexene ring. This position is activated towards both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The stability of the intermediate allylic carbocation or radical is enhanced by resonance delocalization, which lowers the activation energy for these pathways[1][2]. This inherent reactivity makes the allylic bromide susceptible to degradation by common laboratory contaminants such as water and other nucleophiles.

The Cyclohexene Ring: Conformational Considerations

The cyclohexene ring exists in a half-chair conformation. The substituents, the bromine atom and the carboxylic acid group, can occupy pseudo-axial or pseudo-equatorial positions. Bulky substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions[3]. The conformational preference of the substituents in this compound can influence its reactivity and, consequently, its stability.

cluster_structure Chemical Structure of this compound C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 Start This compound Hydrolysis Hydrolysis (Moisture) Start->Hydrolysis Elimination Elimination (Heat, Base) Start->Elimination Radical Radical Reactions (Light) Start->Radical Product_Hydrolysis 4-Hydroxycyclohex-3-ene-1-carboxylic acid Hydrolysis->Product_Hydrolysis Product_Elimination Cyclohexa-1,3-diene-1-carboxylic acid Elimination->Product_Elimination Product_Radical Dimeric/Polymeric Products Radical->Product_Radical

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the chemical liabilities of this compound, the following storage and handling conditions are recommended to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 0-8 °C [4]or lower (-20 °C for long-term storage)Reduces the rate of all chemical degradation reactions, including hydrolysis and elimination.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and moisture-mediated degradation. Safety data for a similar compound, 3-cyclohexene-1-carboxylic acid, recommends storage under inert gas.[5][6]
Light Amber vial or stored in the darkMinimizes the potential for light-induced radical reactions.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the reactive allylic bromide.
pH Avoid acidic or basic conditionsThe compound is a carboxylic acid and can be sensitive to pH changes. The allylic bromide is also more susceptible to hydrolysis under acidic or basic conditions.
Handling Procedures
  • Inert Atmosphere: When handling, it is advisable to work under an inert atmosphere, especially if the compound is to be stored for an extended period after opening.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of contaminants that could catalyze degradation.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere to reduce exposure to moisture and air.

Experimental Protocol: Long-Term Stability Study

To empirically determine the stability of this compound, a long-term stability study should be conducted.

Study Design
  • Sample Preparation: Aliquot the compound into multiple amber glass vials with Teflon-lined caps.

  • Storage Conditions: Store the vials under the following conditions:

    • -20 °C (Control)

    • 4 °C

    • 25 °C / 60% Relative Humidity (Accelerated)

    • 40 °C / 75% Relative Humidity (Forced Degradation)

  • Time Points: Pull samples for analysis at T=0, 1, 3, 6, 12, and 24 months.

  • Analytical Methods:

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid is a suitable starting point.

    • Structure Verification: Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.

    • Appearance: Visual inspection for any changes in color or physical state.

Step-by-Step HPLC Method for Purity Assessment
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: At each time point, dissolve an accurately weighed amount of the compound from the stability study in acetonitrile to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

Start Receive and Characterize (T=0) Aliquot Aliquot into Vials Start->Aliquot Storage Store at Different Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) Aliquot->Storage Pull Pull Samples at Time Points Storage->Pull Analysis Analyze Samples (HPLC, LC-MS, Visual) Pull->Analysis Data Compile and Analyze Data Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for a long-term stability study.

Conclusion

This compound is a molecule with significant synthetic utility, but its inherent reactivity necessitates careful storage and handling to maintain its integrity. The presence of an allylic bromide makes it susceptible to hydrolysis, elimination, and radical-mediated degradation. By understanding these potential degradation pathways, researchers can implement appropriate storage conditions—namely, low temperature, inert atmosphere, and protection from light and moisture—to ensure the long-term stability of this valuable compound. The implementation of a systematic stability study is the most robust approach to empirically define the shelf-life and optimal storage conditions for this compound in a laboratory or manufacturing setting.

References

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An In-depth Technical Guide to the Safe Handling of 4-Bromocyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the potential hazards and essential safety precautions for the handling, storage, and disposal of 4-Bromocyclohex-3-ene-1-carboxylic acid. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

Chemical Profile and Hazard Identification

This compound is a halogenated organic carboxylic acid. Its structure, containing a bromine atom, an alkene, and a carboxylic acid functional group, dictates its reactivity and hazard profile. While specific toxicological data for this exact compound is not widely published, its hazards can be inferred from structurally similar molecules, such as other halogenated compounds and cyclohexene carboxylic acids.

The primary hazards are associated with its corrosive nature, potential for skin and eye irritation or damage, and possible respiratory irritation. The presence of the carboxylic acid group suggests it will act as a corrosive agent, capable of causing severe burns upon contact.[1][2]

Table 1: Chemical and Physical Properties Note: Data is based on structurally similar compounds and supplier information, as specific experimental data for this compound is limited.

PropertyValueSource/Rationale
Molecular Formula C₇H₉BrO₂-
Molecular Weight 205.05 g/mol -
Appearance Solid (Assumed)Typical for similar carboxylic acids
InChI Key InChI=1S/C7H9BrO2/c8-6-4-2-5(1-3-6)7(9)10/h4,6,8H,1-3H2,(H,9,10)-
Primary Hazards Skin Corrosion/Irritation, Serious Eye Damage, Respiratory IrritationBased on Safety Data Sheets of analogous compounds like 3-Cyclohexene-1-carboxylic acid.[1]
GHS Hazard Classification (Anticipated)

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated. Laboratory personnel should handle this compound, at a minimum, as if it carries these warnings.

  • Skin Corrosion/Irritation: Category 1B or 2. Causes severe skin burns and irritation.[1]

  • Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System). May cause respiratory irritation.[1][3]

  • Acute Toxicity (Oral): May be Category 4. Harmful if swallowed.[4]

The rationale for these classifications stems from the compound's functional groups. The carboxylic acid is inherently corrosive, capable of denaturing proteins and causing irreversible tissue damage upon contact.[5] The bromine substituent can enhance its reactivity and potential for systemic effects if absorbed.

Risk Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing controls in a hierarchical order. This ensures that the most effective measures are considered first, with Personal Protective Equipment (PPE) serving as the final line of defense.

Diagram: Hierarchy of Controls for Handling this compound

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Is use of this specific compound necessary? Substitution Substitution Can a less hazardous analogue be used? Elimination->Substitution If not possible Engineering Engineering Controls Use a certified chemical fume hood. Substitution->Engineering If not possible Administrative Administrative Controls Develop SOPs, provide training, designate work areas. Engineering->Administrative Always supplement with PPE Personal Protective Equipment (Least Effective) Wear appropriate gloves, eye protection, and lab coat. Administrative->PPE Final layer of protection

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, and provides a physical barrier in case of splashes.

  • Causality: Halogenated organic acids can have significant vapor pressure or become airborne as dust. Inhalation can cause severe irritation to the respiratory tract.[1] A fume hood maintains negative pressure, drawing contaminated air away from the user.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This document should outline every step, from material weighing to quenching and waste disposal.

  • Designated Work Areas: Clearly label the area where this compound is being used. This prevents cross-contamination and alerts others to the potential hazard.

  • Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures outlined in the SOP. Training records should be maintained.

  • Good Housekeeping: Maintain a clean and orderly workspace to prevent accidental contact or spills.[7]

Personal Protective Equipment (PPE)

PPE is essential but should not be relied upon as the primary safety measure. Always inspect PPE for damage before use and dispose of contaminated items properly.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[2][6]

  • Skin Protection:

    • A flame-resistant lab coat must be worn and fully buttoned.

    • Gloves: Double-gloving is recommended. Use gloves resistant to both acids and organic compounds. Neoprene or thicker nitrile gloves are generally suitable for handling corrosive acids.[8] Always consult the glove manufacturer's compatibility chart. Gloves must be removed without touching the outer surface and disposed of after use.[6]

  • Respiratory Protection: If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill), a respirator with an appropriate acid gas/organic vapor cartridge may be necessary.[2]

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a template and must be adapted for specific experimental contexts.

1. Preparation and Pre-Work Checklist: 1.1. Verify the chemical fume hood has a current certification sticker and is functioning correctly. 1.2. Assemble all necessary equipment (glassware, stir plates, reagents) inside the fume hood. 1.3. Locate the nearest safety shower and eyewash station. Ensure the pathway is clear. 1.4. Prepare a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate). 1.5. Don all required PPE: face shield over safety goggles, lab coat, and double gloves.

2. Handling and Dispensing: 2.1. Conduct all manipulations of the solid compound within the fume hood.[6] 2.2. When weighing, tare a container on the balance, then return it to the fume hood to add the compound. This minimizes contamination of the balance area. 2.3. If dissolving, slowly add the acid to the solvent while stirring. Never add solvent to the acid, especially water, to avoid a potentially exothermic reaction and splashing.[9]

3. During the Reaction: 3.1. Keep the fume hood sash at the lowest practical height. 3.2. Clearly label all vessels. 3.3. Continuously monitor the reaction for any unexpected changes.

4. Post-Procedure and Cleanup: 4.1. Quench any unreacted material using an appropriate and pre-planned procedure. 4.2. Clean glassware inside the fume hood. 4.3. Wipe down the work surface with an appropriate decontaminating solution. 4.4. Dispose of waste in a designated, clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with incompatible waste streams.[11]

5. Doffing PPE: 5.1. Remove outer gloves first, turning them inside out. 5.2. Remove the face shield and goggles. 5.3. Remove the lab coat. 5.4. Remove inner gloves. 5.5. Wash hands thoroughly with soap and water.[8][12]

Emergency Procedures

Immediate and correct action is critical in an emergency.

Diagram: First Aid Decision Tree for Exposure

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Occurs Skin_Action1 Immediately go to safety shower. Start->Skin_Action1 Eye_Action1 Immediately go to eyewash station. Start->Eye_Action1 Inhale_Action1 Move person to fresh air. Start->Inhale_Action1 Ingest_Action1 Rinse mouth with water. DO NOT induce vomiting. Start->Ingest_Action1 Skin_Action2 Remove all contaminated clothing while flushing. Skin_Action1->Skin_Action2 Skin_Action3 Flush affected area with copious water for at least 15 minutes. Skin_Action2->Skin_Action3 Skin_Action4 Seek immediate medical attention. Skin_Action3->Skin_Action4 Eye_Action2 Hold eyelids open and flush with water for at least 15 minutes. Eye_Action1->Eye_Action2 Eye_Action3 Remove contact lenses if present and easy to do. Eye_Action2->Eye_Action3 Eye_Action4 Seek immediate medical attention. Eye_Action3->Eye_Action4 Inhale_Action2 Call for medical assistance. Inhale_Action1->Inhale_Action2 Inhale_Action3 If breathing is difficult, provide oxygen if trained. Inhale_Action2->Inhale_Action3 Ingest_Action2 Call a POISON CENTER or doctor immediately. Ingest_Action1->Ingest_Action2 Ingest_Action3 If conscious, give a small amount of water to drink. Ingest_Action2->Ingest_Action3

Caption: A decision tree for immediate first aid response following exposure.

  • Skin Contact: The primary response is immediate and prolonged dilution with water.[5] Remove contaminated clothing while under a safety shower to ensure all affected areas are flushed. Seek medical attention immediately, as corrosive burns can be deep and slow to heal.

  • Eye Contact: This is a medical emergency. Immediate flushing with water for at least 15 minutes is critical to prevent permanent eye damage.[13] Forcibly hold the eyelids open to ensure water reaches all surfaces of the eye and lid.

  • Inhalation: Remove the individual to fresh air. If they experience any respiratory symptoms, seek immediate medical help.[1]

  • Ingestion: Do NOT induce vomiting, as this can cause a second round of damage to the esophagus.[1][13] Rinse the mouth thoroughly with water and call a poison control center or doctor immediately.[4]

Spill Response
  • Small Spill (inside a fume hood):

    • Alert others in the lab.

    • Use a neutralizing agent like sodium bicarbonate or a commercial acid spill kit. Apply it slowly from the outside of the spill inwards.[9]

    • Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Scoop the material into a designated hazardous waste container.

    • Clean the area with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.[14]

    • Alert laboratory and institutional safety personnel.

    • Close the doors to the lab and prevent re-entry.

    • Allow only trained emergency responders to handle the cleanup.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][12] The storage location should be a designated corrosives cabinet.[9] Store away from incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions.[1][2]

  • Disposal: All waste containing this compound must be disposed of as hazardous waste. Collect it in a properly labeled, robust container designated for halogenated organic waste.[10] Never pour this chemical down the drain.[10] Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for a similar compound.
  • Angene Chemical. (2021). Safety Data Sheet: 3-Bromocyclohexene. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Standard Operating Procedure (SOP) Working with Corrosives: Acids and Bases. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • University of Nevada, Reno. (2015). Corrosives Hazard Class Standard Operating Procedure. Retrieved from [Link]

  • Health and Safety Executive. (2022). Toxicity levels of chemicals. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

  • Gelest, Inc. (n.d.). BIS[m-(2-TRIETHOXYSILYLETHYL)TOLYL]POLYSULFIDE. Retrieved from [Link]

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The Strategic Application of 4-Bromocyclohex-3-ene-1-carboxylic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Latent Potential

4-Bromocyclohex-3-ene-1-carboxylic acid, a bifunctional carbocyclic molecule, is emerging as a valuable intermediate in the fine chemical industry, particularly in the realms of pharmaceutical and agrochemical synthesis. Its unique structural architecture, featuring a vinyl bromide, a cyclohexene ring, and a carboxylic acid moiety, offers a triad of reactive sites that can be selectively manipulated to construct complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility as a strategic building block in the development of novel bioactive compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 854722-22-8[1][2]
Molecular Formula C₇H₉BrO₂[2][3][4]
Molecular Weight 205.05 g/mol [3][4]
Appearance White powder[1]
Melting Point 132.5-133.5 °C[1]
Boiling Point (Predicted) 313.0 ± 42.0 °C[1]
Density (Predicted) 1.648 ± 0.06 g/cm³[1]
pKa (Predicted) 4.37 ± 0.40[1]
Storage Temperature 0-8 °C[1]

Spectroscopic Characterization:

While a publicly available, fully assigned high-resolution spectrum is not readily found in the literature, the expected 1H and 13C NMR spectral features can be predicted based on the structure and general principles of NMR spectroscopy[5][6].

  • ¹H NMR: The spectrum is expected to show a downfield signal for the carboxylic acid proton (typically >10 ppm), a signal for the vinylic proton adjacent to the bromine, and a series of signals for the aliphatic protons on the cyclohexene ring.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 170-180 ppm). The sp² carbons of the double bond will also be in the downfield region, with the carbon bearing the bromine atom being influenced by the "heavy atom effect"[6]. The remaining sp³ carbons of the cyclohexene ring will appear in the upfield region.

Synthesis of this compound

The primary route to this compound involves the bromination of the readily available starting material, 3-cyclohexene-1-carboxylic acid. This reaction proceeds via an electrophilic addition of bromine to the double bond, followed by elimination of hydrogen bromide.

Synthesis of this compound start 3-Cyclohexene-1-carboxylic acid reagents + Br₂ (in a suitable solvent) start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of 3-Cyclohexene-1-carboxylic Acid

The bromination of 3-cyclohexene-1-carboxylic acid can lead to a mixture of products, including dibromo derivatives and lactones. The careful control of reaction conditions is therefore crucial to favor the formation of the desired vinyl bromide. The use of a base, such as triethylamine, can promote the elimination of HBr to yield the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyclohexene-1-carboxylic acid in a suitable solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel.

  • Base Addition: After the addition of bromine is complete, slowly add a solution of triethylamine to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, allowing for a range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

A primary application of the vinyl bromide moiety is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[7]. This reaction forms a new carbon-carbon bond by coupling the vinyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the cyclohexene ring.

Suzuki-Miyaura Coupling Workflow start This compound + R-B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->catalyst Reaction Mixture solvent Solvent (e.g., Toluene/Ethanol/Water) catalyst->solvent Reaction Conditions product 4-Substituted-cyclohex-3-ene-1-carboxylic acid solvent->product Yields

Caption: Suzuki-Miyaura Coupling Workflow.

Field-Proven Insights: While the Suzuki-Miyaura coupling is highly versatile, the presence of a carboxylic acid can sometimes interfere with the catalytic cycle by coordinating to the palladium center[8]. To circumvent this, it is often advantageous to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of the Ethyl Ester

  • Esterification: Convert this compound to its ethyl ester using standard methods (e.g., Fischer esterification).

  • Reaction Setup: To a flame-dried Schlenk flask, add the ethyl 4-bromocyclohex-3-ene-1-carboxylate, the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and purify by column chromatography.

  • Hydrolysis (optional): If the carboxylic acid is desired, hydrolyze the resulting ester using standard basic or acidic conditions.

Derivatization of the Carboxylic Acid

The carboxylic acid functional group serves as a handle for a variety of chemical transformations, including:

  • Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) to form amides. This is a common strategy in drug discovery to introduce diverse substituents and modulate pharmacokinetic properties.

  • Esterification: Conversion to esters, as mentioned previously, can serve as a protecting group strategy or to modify the lipophilicity and cell permeability of a molecule.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol, which can then be further functionalized.

Application in Medicinal Chemistry and Drug Discovery

The cyclohexene carboxylic acid scaffold is a recurring motif in biologically active molecules. Derivatives of cyclohexene carboxylic acids have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antiproliferative, and antibacterial properties[9][10].

The presence of the cyclohex-3-ene-1-carboxylic acid moiety in certain amidrazone derivatives has been shown to reduce cytotoxicity compared to their saturated cyclohexane analogs[9]. This suggests that the conformational constraints and electronic properties of the cyclohexene ring can be beneficial for biological activity and safety profiles.

Therefore, this compound represents a valuable starting material for the synthesis of libraries of compounds for screening in various disease models. The ability to introduce diverse substituents via Suzuki-Miyaura coupling at the 4-position, combined with the potential for derivatization of the carboxylic acid, allows for the systematic exploration of the structure-activity relationship (SAR) of this promising scaffold.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis. Its bifunctional nature allows for selective transformations at the vinyl bromide and carboxylic acid moieties, providing access to a wide array of complex molecules. The utility of this compound in palladium-catalyzed cross-coupling reactions, coupled with the established biological relevance of the cyclohexene carboxylic acid scaffold, positions it as a valuable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the discovery and development of novel chemical entities.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]

  • This compound | C7H9BrO2 | CID 70700108. PubChem. [Link]

  • Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Sci-Hub. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Reddit. [Link]

  • Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Discovery and history of "4-Bromocyclohex-3-ene-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromocyclohex-3-ene-1-carboxylic acid: Synthesis, Properties, and Applications

Foreword: A Molecule Built on the Shoulders of Giants

The history of a specific chemical compound is often not one of a singular, celebrated discovery, but rather the logical outcome of the development of powerful and predictable chemical reactions. Such is the case with This compound . While a definitive first synthesis is not prominently documented in the annals of chemical literature, its molecular architecture points to a heritage deeply rooted in some of the most profound advances in 20th-century organic chemistry. Its existence is a testament to the predictive power of reactions like the Diels-Alder cycloaddition and allylic bromination. This guide, therefore, presents a history not of a single moment of discovery, but of the enabling synthetic strategies that brought this versatile molecule into the chemist's toolkit.

Part 1: Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
CAS Number 854722-22-8[1][2][3]
Molecular Formula C₇H₉BrO₂[1][3]
Molecular Weight 205.05 g/mol [1][3]
Appearance White powder[2]
Melting Point 132.5-133.5 °C[2]
Boiling Point (Predicted) 313.0 ± 42.0 °C[2]
Density (Predicted) 1.648 ± 0.06 g/cm³[2]
pKa (Predicted) 4.37 ± 0.40[2]
Storage Temperature 0-8 °C[2]

Part 2: Plausible Synthetic Pathways & Historical Context

The synthesis of this compound is most logically approached through a two-step process, leveraging foundational reactions in organic synthesis. The core cyclohexene carboxylic acid structure is ideally formed via a Diels-Alder reaction, a powerful tool for constructing six-membered rings discovered by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950.[4] The subsequent introduction of the bromine atom at the allylic position is efficiently achieved through radical bromination, a reaction extensively developed in the mid-20th century.

Primary Synthetic Route: Diels-Alder Cycloaddition followed by Allylic Bromination

This is the most likely and strategically sound method for the preparation of this compound.

Step 1: Synthesis of Cyclohex-3-ene-1-carboxylic acid via Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[1][4][5] In this case, 1,3-butadiene (the 4π-electron component) reacts with acrylic acid (the 2π-electron component).

Diels_Alder_Reaction Butadiene 1,3-Butadiene Product Cyclohex-3-ene-1-carboxylic acid Butadiene->Product Heat AcrylicAcid Acrylic Acid AcrylicAcid->Product Heat Plus + Plus->Product Heat Allylic_Bromination StartMat Cyclohex-3-ene-1-carboxylic acid FinalProduct This compound StartMat->FinalProduct Radical Initiator (e.g., AIBN), CCl₄, Heat NBS N-Bromosuccinimide (NBS) NBS->FinalProduct Radical Initiator (e.g., AIBN), CCl₄, Heat Plus + Plus->FinalProduct Radical Initiator (e.g., AIBN), CCl₄, Heat

Sources

Methodological & Application

Application Notes and Protocols: 4-Bromocyclohex-3-ene-1-carboxylic acid as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. This guide delves into the application of 4-Bromocyclohex-3-ene-1-carboxylic acid as a versatile dienophile in [4+2] cycloaddition reactions. We will explore the molecule's unique structural and electronic features that make it a compelling building block for the synthesis of novel bicyclic scaffolds. This document provides a detailed, field-proven protocol for a representative Diels-Alder reaction, an in-depth discussion of the underlying mechanistic principles, and insights into the expected stereochemical outcomes.

Introduction: The Strategic Advantage of this compound in Diels-Alder Chemistry

This compound is a promising, albeit underutilized, dienophile for the synthesis of intricate molecular architectures. Its utility in drug discovery and development stems from the convergence of several key features within a single molecule:

  • Pre-installed Functionality: The carboxylic acid group serves as a versatile handle for further synthetic transformations, such as amidation, esterification, or reduction, enabling the generation of diverse compound libraries.

  • Stereochemical Complexity: The cyclohexene ring provides a scaffold for the creation of multiple stereocenters in a single step, a critical aspect in the synthesis of biologically active molecules.

  • Modulated Reactivity: The presence of the bromine atom and the carboxylic acid group, both electron-withdrawing substituents, influences the electronic properties of the double bond, enhancing its reactivity as a dienophile in normal-demand Diels-Alder reactions.

  • Synthetic Versatility of the Bromine Handle: The bromo substituent offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents and the construction of complex molecular frameworks.

These attributes make this compound a valuable tool for medicinal chemists and synthetic organic chemists aiming to access novel chemical space.

Mechanistic Considerations: A Look Under the Hood

The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4+2] cycloaddition of a conjugated diene to a dienophile. The reaction proceeds through a cyclic transition state, forming a new six-membered ring.

The Role of Substituents

The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. In a "normal-demand" Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The carboxylic acid and bromine atom on this compound act as electron-withdrawing groups, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO facilitates the reaction.

Stereoselectivity: The Endo Rule

When a cyclic diene reacts with a dienophile, the formation of a bicyclic product can lead to two possible stereoisomers: the endo and the exo product. The "Alder Endo Rule" states that the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is typically the major product. This preference is attributed to favorable secondary orbital interactions between the substituents of the dienophile and the developing pi-system of the diene in the transition state.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes a representative procedure for the Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.

Materials:

  • This compound (MW: 205.05 g/mol )

  • Dicyclopentadiene

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (50 mL)

  • Distillation apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat dicyclopentadiene to its boiling point (~170 °C). Collect the cyclopentadiene monomer, which boils at 41-42 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.88 mmol). Dissolve the dienophile in 20 mL of anhydrous toluene.

  • Addition of Diene: To the stirred solution of the dienophile, add freshly cracked cyclopentadiene (0.48 g, 7.32 mmol, 1.5 equivalents) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium chloride solution (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Diels-Alder adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Workflow

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Crack_DCPD Crack Dicyclopentadiene Mix Mix Dienophile and Diene Crack_DCPD->Mix Prepare_Dienophile Prepare Dienophile Solution Prepare_Dienophile->Mix Heat Heat to 80 °C Mix->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and Wash Monitor->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Endo_Exo_Products cluster_endo Endo Pathway (Favored) cluster_exo Exo Pathway (Disfavored) Reactants 4-Bromocyclohex-3-ene- 1-carboxylic acid + Cyclopentadiene Transition_States Transition States Endo_TS Endo Transition State Reactants->Endo_TS Exo_TS Exo Transition State Reactants->Exo_TS Products Products Endo_Product Endo Adduct (Major) Endo_TS->Endo_Product Exo_Product Exo Adduct (Minor) Exo_TS->Exo_Product

Caption: Endo vs. Exo product formation.

Data Summary: Representative Diels-Alder Reactions

DieneDienophileConditionsYield (%)Reference
ButadieneMaleic AnhydrideXylene, reflux77.6
CyclopentadieneMaleic AnhydrideToluene, 80 °C>90General Knowledge
IsopreneMethyl AcrylateNeat, 120 °C85General Knowledge

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that the cyclopentadiene is freshly prepared and that the reaction is conducted under anhydrous conditions. The use of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, can sometimes accelerate the reaction and improve the yield, particularly with less reactive dienes.

  • Formation of Side Products: The primary side product is often the dimer of cyclopentadiene. Using the diene immediately after cracking and maintaining the appropriate stoichiometry can minimize this.

  • Poor Stereoselectivity: While the endo product is typically favored, the ratio of endo to exo can be influenced by temperature and the presence of a catalyst. Lower reaction temperatures generally favor the formation of the thermodynamically less stable but kinetically favored endo product.

Conclusion

This compound represents a powerful and versatile dienophile for the construction of complex, functionalized bicyclic systems via the Diels-Alder reaction. The protocol and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in the pursuit of novel therapeutics and functional materials. The strategic placement of the carboxylic acid and bromine functionalities offers a gateway to extensive post-cycloaddition modifications, making the resulting adducts highly valuable synthetic intermediates.

References

  • Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

  • Odinity. (2013, November 18). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Retrieved from [Link]

  • Chegg. (2021, July 21). Solved Module 3 3-4: Diels Alder - 1 For this assignment,. Retrieved from [Link]

  • Jung, M. E., & Davidov, P. D. (2004). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. Organic Letters, 6(16), 2777–2780. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

  • Sci-Hub. (1972). Bromination of 3-cyclohexene-1-carboxylic acid, epoxidation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Retrieved from [Link]

  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
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  • PubMed. (2004). Synthesis of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions of highly substituted dienes and dienophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 14.6: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2022, July 6). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. Retrieved from [Link]

  • YouTube. (2018, September 20). 16.5c Diels Alder Reactions with Cyclic Dienes. Retrieved from [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]

  • University of California, Davis. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Synthesis of enantiopure cyclitols from (±)-3-bromocyclohexene mediated by intramolecular oxyselenenylation employing (S,S)-hydrobenzoin and (S)-mandelic acid as chiral sources. Retrieved from [Link]

Application Note: Stereochemical Control in the Diels-Alder Reaction of 4-Bromocyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Stereochemistry in Complex Molecule Synthesis

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form six-membered rings with a high degree of regio- and stereocontrol.[1] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for constructing complex molecular architectures, a critical task in drug discovery and materials science.[2] The stereochemical outcome of the Diels-Alder reaction is governed by a set of well-established principles, including the rule of endo selectivity and the influence of dienophile stereochemistry.[3] However, the introduction of pre-existing stereocenters or bulky substituents on the dienophile can lead to more nuanced stereochemical challenges, specifically concerning facial selectivity.

This application note provides a detailed guide to understanding and predicting the stereochemistry of the Diels-Alder reaction with a novel, substituted cyclic dienophile: 4-Bromocyclohex-3-ene-1-carboxylic acid . We will delve into the mechanistic principles that dictate the formation of specific stereoisomers, provide detailed protocols for conducting the reaction and analyzing its products, and offer insights into how reaction conditions can be tailored to achieve desired stereochemical outcomes. This guide is intended for researchers and scientists in organic synthesis and drug development who are looking to leverage the stereochemical intricacies of the Diels-Alder reaction for the synthesis of complex target molecules.

Mechanistic Insights: Predicting the Stereochemical Landscape

The stereochemical outcome of a Diels-Alder reaction is determined by the relative orientation of the diene and dienophile in the transition state. For the reaction of this compound with a diene, such as cyclopentadiene, several stereochemical aspects must be considered:

The Endo Rule: A Preference for Secondary Orbital Overlap

A fundamental principle governing the stereochemistry of many Diels-Alder reactions is the endo rule. This rule states that the kinetically favored product is the one in which the substituents on the dienophile are oriented towards the newly forming double bond of the diene.[4] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent (in this case, the carboxylic acid) and the p-orbitals of the diene in the transition state.[5] While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is typically formed faster under kinetic control.

G cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Endo Transition State (Lower Energy) endo_prod Endo Product (Kinetic Product) endo_ts->endo_prod Favored Kinetically exo_prod Exo Product (Thermodynamic Product) endo_prod->exo_prod Thermodynamic Equilibration exo_ts Exo Transition State (Higher Energy) exo_ts->exo_prod Disfavored Kinetically Reactants Diene + Dienophile Reactants->endo_ts Reactants->exo_ts

Facial Selectivity: The Influence of Dienophile Asymmetry

The presence of a chiral center and bulky substituents on the cyclohexene ring of this compound introduces the concept of facial selectivity . The diene can approach the dienophile from either the top face (syn) or the bottom face (anti) relative to the substituents on the cyclohexene ring. The preferred face of attack will be determined by a combination of steric and electronic factors.

  • Steric Hindrance: The bulky bromine atom and the carboxylic acid group will sterically hinder the approach of the diene to one face of the double bond. It is generally predicted that the diene will preferentially approach from the face opposite to the larger substituent to minimize steric repulsion in the transition state.[6]

  • Electronic Effects: The electron-withdrawing nature of the bromine and carboxylic acid groups can influence the electron density of the π-system, potentially favoring one approach over the other.

G cluster_faces Possible Diene Approaches dienophile This compound syn_approach Syn-Approach (Sterically Hindered) syn_product Syn-Adduct (Minor Product) syn_approach->syn_product anti_approach Anti-Approach (Sterically Favored) anti_product Anti-Adduct (Major Product) anti_approach->anti_product diene Diene diene->syn_approach Top Face diene->anti_approach Bottom Face

Experimental Protocols

The following protocols provide a general framework for the Diels-Alder reaction of this compound with cyclopentadiene and the subsequent analysis of the product mixture.

Protocol 1: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Stereochemical Analysis of the Diels-Alder Adducts

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The stereochemistry of the Diels-Alder adducts can often be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum. The relative stereochemistry of the protons on the newly formed bicyclic ring system can provide insights into the endo/exo selectivity.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons, providing definitive evidence for the stereochemical assignment of the major and minor products.

2. Chiral High-Performance Liquid Chromatography (HPLC):

  • Separation of Enantiomers: If the reaction produces a racemic mixture of enantiomers, chiral HPLC can be used to separate and quantify the individual enantiomers.

  • Column Selection: The choice of chiral stationary phase is critical for achieving good separation. A screening of different chiral columns may be necessary.

Data Presentation: Expected Stereochemical Outcomes

The following table summarizes the predicted stereochemical outcomes for the Diels-Alder reaction of this compound with cyclopentadiene based on established principles.

Stereochemical AspectPredicted OutcomeRationale
Endo/Exo Selectivity Predominantly endoFavorable secondary orbital interactions in the transition state.
Facial Selectivity Predominantly anti-attackMinimized steric hindrance from the bromine and carboxylic acid substituents.
Major Product anti-endo adductCombination of the favored endo approach and the sterically preferred anti-facial attack.

Enhancing Stereoselectivity: The Role of Lewis Acids

The stereoselectivity of Diels-Alder reactions can often be enhanced through the use of Lewis acid catalysts.[8] Lewis acids can coordinate to the carbonyl oxygen of the carboxylic acid group on the dienophile, which can:

  • Increase Reaction Rate: By lowering the energy of the dienophile's LUMO, Lewis acids can accelerate the reaction.[4]

  • Enhance Endo Selectivity: The coordination of the Lewis acid can further stabilize the endo transition state, leading to a higher diastereomeric excess of the endo product.

  • Influence Facial Selectivity: The bulky Lewis acid-dienophile complex can amplify the steric bias, leading to a higher degree of facial selectivity.[9]

Common Lewis acids used for this purpose include BF₃·OEt₂, AlCl₃, and TiCl₄. The optimal Lewis acid and reaction conditions will need to be determined empirically.

G Dienophile Dienophile (this compound) Complex Dienophile-Lewis Acid Complex (Enhanced Reactivity & Selectivity) Dienophile->Complex LewisAcid Lewis Acid (e.g., BF3.OEt2) LewisAcid->Complex TransitionState Transition State (Stabilized by Lewis Acid) Complex->TransitionState Diene Diene Diene->TransitionState Product Diels-Alder Adduct (Higher Stereoselectivity) TransitionState->Product

Conclusion

The Diels-Alder reaction of this compound presents an interesting case study in stereochemical control. By understanding the interplay of the endo rule and facial selectivity, researchers can predict and potentially manipulate the stereochemical outcome of this reaction. The use of analytical techniques such as NMR and chiral HPLC is crucial for the accurate determination of the product distribution. Furthermore, the application of Lewis acid catalysis offers a promising avenue for enhancing the stereoselectivity of this transformation. The principles and protocols outlined in this application note provide a solid foundation for scientists and researchers to explore the synthetic utility of this novel dienophile in the construction of complex, stereochemically defined molecules.

References

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. (2017, November 13). Retrieved from [Link]

  • Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions - DiVA portal. (n.d.). Retrieved from [Link]

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Retrieved from [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) p-Facial Selectivity in Diels-Alder Cycloadditions - ResearchGate. (n.d.). Retrieved from [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • NMR Determination of Molecular Stereochemistry of Hetero-Diels-Alder Reaction Products: Comparison with Calculation - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC - NIH. (n.d.). Retrieved from [Link]

  • π-facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides | Symeres. (2023, March 2). Retrieved from [Link]

  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles | The Journal of Organic Chemistry - ACS Publications. (2022, July 6). Retrieved from [Link]

  • 17.16: Diels-Alder - a closer look - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Diels Alder Deduction of Product Stereochemistry via 1H NMR : r/OrganicChemistry - Reddit. (2020, March 30). Retrieved from [Link]

  • (PDF) Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) - ResearchGate. (n.d.). Retrieved from [Link]

  • Conformational selectivity in the diels-alder cycloaddition: predictions for reactions of s-trans-1,3-butadiene - PubMed. (n.d.). Retrieved from [Link]

  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PNAS. (n.d.). Retrieved from [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) - HARVEST (uSask). (n.d.). Retrieved from [Link]

  • Stereochemistry of the Diels–Alder reaction: steric effects of the dienophile on endo-selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • π-Facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Diels–Alder Cycloaddition Reactions | Encyclopedia MDPI. (n.d.). Retrieved from [Link]

  • Click Chemistry with Cyclopentadiene - PMC - NIH. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Esterification of 4-Bromocyclohex-3-ene-1-carboxylic acid with Diverse Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 4-Bromocyclohex-3-ene-1-carboxylate Esters

4-Bromocyclohex-3-ene-1-carboxylic acid is a valuable bifunctional building block in organic synthesis. The presence of a carboxylic acid, a vinyl bromide, and a cyclohexene ring provides multiple reaction handles for the construction of complex molecular architectures. Esterification of the carboxylic acid moiety is a critical first step in many synthetic routes, enabling the modulation of solubility, reactivity, and biological activity of downstream compounds. The resulting esters are key intermediates in the development of novel pharmaceuticals, agrochemicals, and materials.

This document provides detailed protocols for the esterification of this compound with a variety of alcohols, including primary, secondary, and tertiary alcohols. We will explore several robust esterification methodologies, detailing the rationale behind the choice of reagents and conditions, and addressing potential challenges such as steric hindrance and competing side reactions.

Core Concepts in Esterification

The conversion of a carboxylic acid to an ester is a condensation reaction that can be achieved through several distinct mechanisms.[1] The choice of method is dictated by the structure of the alcohol, the sensitivity of the starting materials to acidic or basic conditions, and the desired scale of the reaction. For a substrate like this compound, care must be taken to select conditions that do not promote unwanted reactions at the double bond or the carbon-bromine bond.

Method 1: Fischer-Speier Esterification for Primary and Less Hindered Secondary Alcohols

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][4] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[2][5]

Causality of Experimental Choices:
  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[2][4] This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Chatelier's principle.[4][5]

  • Removal of Water: For larger scale reactions or with more precious alcohols, a Dean-Stark apparatus can be employed to azeotropically remove water, thereby shifting the equilibrium towards the ester.[2][5]

  • Temperature: Heating the reaction mixture increases the reaction rate. Refluxing is a common technique to maintain a constant reaction temperature at the boiling point of the solvent.

Potential Side Reactions:

Under strongly acidic and heated conditions, the double bond in the cyclohexene ring could potentially undergo acid-catalyzed hydration or rearrangement. However, these side reactions are generally slow under standard Fischer esterification conditions. The vinyl bromide is relatively stable to these conditions.

Experimental Protocol: Synthesis of Methyl 4-Bromocyclohex-3-ene-1-carboxylate
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (20-30 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by vacuum distillation or column chromatography on silica gel.

Method 2: Steglich Esterification for Sterically Hindered Secondary and Tertiary Alcohols

For more sterically demanding alcohols, such as tertiary alcohols, the Fischer esterification is often inefficient due to steric hindrance around the alcohol's hydroxyl group.[7] The Steglich esterification provides a milder and more effective alternative, proceeding under neutral conditions at room temperature.[8][9] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]

Causality of Experimental Choices:
  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol, even sterically hindered ones.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used.

Self-Validating System:

A key feature of the Steglich esterification is the formation of a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). DCU is insoluble in most organic solvents and precipitates out of the reaction mixture, providing a visual indication of reaction progress. The removal of this byproduct by filtration is a crucial step in the purification process.

Experimental Protocol: Synthesis of tert-Butyl 4-Bromocyclohex-3-ene-1-carboxylate
  • Reagent Setup: To a solution of this compound (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl to remove any remaining DMAP and unreacted DCC.

    • Wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography on silica gel.

Method 3: Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, particularly when inversion of stereochemistry at the alcohol center is desired.[10][11] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality of Experimental Choices:
  • PPh₃ and DEAD/DIAD: These reagents combine to form a phosphonium salt, which activates the alcohol by converting the hydroxyl group into a good leaving group.[12]

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to inversion of configuration at the chiral center of the alcohol.[13]

  • Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for sensitive substrates.

Considerations for this compound:

The vinyl bromide and the double bond in the substrate are generally stable under Mitsunobu conditions. The mild, non-acidic nature of this reaction makes it an excellent choice when dealing with acid-sensitive functionalities.

Experimental Protocol: Esterification with a Chiral Secondary Alcohol
  • Reagent Setup: To a solution of this compound (1.2 eq), the chiral secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

Data Presentation: Comparison of Esterification Methods

Method Alcohol Scope Conditions Key Reagents Byproducts Advantages Disadvantages
Fischer-Speier Primary, less hindered secondaryAcidic, heatH₂SO₄ or TsOHWaterInexpensive, simpleNot suitable for hindered or acid-sensitive substrates, equilibrium reaction
Steglich Primary, secondary, tertiaryNeutral, room temp.DCC/EDC, DMAPUrea derivativeMild conditions, high yields for hindered alcoholsStoichiometric coupling agents, byproduct removal can be tedious
Mitsunobu Primary, secondaryNeutral, 0 °C to room temp.PPh₃, DEAD/DIADPPh₃O, hydrazideMild conditions, inversion of stereochemistry, high yieldsStoichiometric and potentially hazardous reagents, purification can be challenging

Visualization of Reaction Mechanisms and Workflows

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate H⁺ transfer Protonated_Ester R-C(=O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Steglich Esterification Workflow

Steglich_Workflow Start Combine Carboxylic Acid, Alcohol, DMAP in DCM Add_DCC Add DCC solution at 0°C Start->Add_DCC React Stir at room temperature (12-24h) Add_DCC->React Filter Filter to remove precipitated DCU React->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_Bicarb Wash with sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Purification and Characterization

Purification of the resulting esters is typically achieved by vacuum distillation for volatile compounds or column chromatography for less volatile or solid products.[14] Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Conclusion

The esterification of this compound can be successfully achieved with a range of alcohols using the appropriate methodology. For simple primary alcohols, the Fischer-Speier method offers a cost-effective solution. For more complex and sterically hindered alcohols, the Steglich esterification provides a mild and efficient alternative. The Mitsunobu reaction is the method of choice when inversion of stereochemistry at the alcohol center is required. The protocols and guidelines presented herein provide a comprehensive framework for researchers to select and execute the most suitable esterification strategy for their synthetic needs.

References

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Amide coupling reactions using "4-Bromocyclohex-3-ene-1-carboxylic acid" and primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Coupling Reactions Using "4-Bromocyclohex-3-ene-1-carboxylic acid" and Primary Amines

For Immediate Release

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals, natural products, and peptides.[1] The formation of this robust linkage through the coupling of a carboxylic acid and an amine is one of the most frequently utilized transformations in the synthesis of complex molecules.[1][2] This application note provides a detailed guide for researchers on the effective coupling of a specialized building block, this compound, with various primary amines. This particular carboxylic acid offers a unique scaffold, combining a reactive vinyl bromide moiety with a cyclohexene ring, presenting opportunities for further synthetic diversification.

This document will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges, thereby equipping researchers with the knowledge to confidently and successfully implement these reactions.

Mechanistic Insights: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[3][4] This is typically achieved using coupling reagents.[4] Two of the most reliable and widely used methods involve carbodiimides, often in conjunction with additives, and uronium-based reagents.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

A widely used method for amide bond formation involves the use of carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[2]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3][5]

  • Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct, which is unreactive.[6][7] To prevent these side reactions and increase efficiency, HOBt is introduced. HOBt rapidly reacts with the O-acylisourea to form an HOBt active ester.[2][8]

  • Nucleophilic Attack by the Amine: The primary amine then attacks the carbonyl carbon of the HOBt ester, which is a more stable and efficient acylating agent than the O-acylisourea intermediate.[2] This leads to the formation of the desired amide and the regeneration of HOBt, which can participate in another catalytic cycle.[8]

EDC_HOBt_Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Urea) O_acylisourea->Urea + H2O (hydrolysis) or rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Primary Amine (R'-NH2) Amide->HOBt - HOBt (regenerated)

Figure 1. Simplified workflow of the EDC/HOBt mediated amide coupling reaction.

Uronium-Based Coupling: The HATU Reagent

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[2] HATU is known for its high efficiency and fast reaction rates.[6]

The mechanism involving HATU is as follows:

  • Formation of the Active Ester: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to the more stable HOAt active ester.[9][10][11]

  • Amide Formation: The primary amine then attacks the activated ester to yield the final amide product.[9] The presence of the HOAt moiety makes the active ester exceptionally reactive.[6]

It is often recommended to pre-activate the carboxylic acid with HATU and base for a short period before adding the amine to avoid potential side reactions of HATU with the amine.[12]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 854722-22-8)[13]

  • Primary amine of choice

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a good starting point for a wide range of primary amines.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

    • Add the primary amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

    • If the primary amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (2.5 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup:

    • If DMF was used as the solvent, it can often be removed by washing with a 5% LiCl aqueous solution or by dilution with a large volume of water followed by extraction with a water-immiscible organic solvent like EtOAc.[14]

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

EDC_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Primary Amine, HOBt, and EDC A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Dilute with Organic Solvent D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Amide H->I

Figure 2. Experimental workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Amide Coupling with Hindered Amines using HATU

This protocol is recommended for less reactive or sterically demanding primary amines.[15]

  • Reaction Setup (Pre-activation):

    • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.0 eq) to the mixture.

    • Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition:

    • Add the primary amine (1.2 eq) to the pre-activated mixture.

  • Reaction Execution:

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. These reactions are often faster than EDC couplings and may be complete in 1-4 hours.

  • Workup:

    • The workup procedure is similar to that of the EDC/HOBt protocol. Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The tetramethylurea byproduct from HATU can sometimes be challenging to remove but is generally soluble in the aqueous layers.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the coupling of this compound with a variety of primary amines using the protocols described above.

EntryPrimary AmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineEDC/HOBt-DCM685
2AnilineHATUDIPEADMF378
3tert-ButylamineHATUDIPEADCM465
42-AminoethanolEDC/HOBt-DCM590
5Glycine methyl ester HClEDC/HOBtDIPEADMF882

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure reagents are anhydrous. For HATU, pre-activation is crucial. Consider switching to a more powerful coupling reagent like HATU if using EDC/HOBt.
Low nucleophilicity of the amine.For electron-deficient or sterically hindered amines, use HATU. Increasing the reaction temperature (e.g., to 40 °C) may also be beneficial.
Formation of N-acylurea byproduct Hydrolysis or rearrangement of the O-acylisourea intermediate.This is more common with EDC. Ensure HOBt is used. Running the reaction at a lower temperature (0 °C) can sometimes minimize this side reaction.[6]
Difficulty in Purification Byproducts from the coupling reagents co-elute with the product.The urea byproduct from EDC is water-soluble and should be removed with acidic washes. The tetramethylurea from HATU is also generally removed with aqueous workup. If problems persist, consider using DIC, as the resulting urea is more soluble in organic solvents.[6]
Racemization (if chiral centers are present) Over-activation or prolonged reaction times with base.Use of HOBt or HOAt is known to suppress racemization. Minimize reaction time and use a non-nucleophilic base like DIPEA.

Conclusion

The amide coupling protocols detailed herein provide a robust framework for the synthesis of novel amides derived from this compound. By understanding the underlying mechanisms of the coupling reagents, researchers can select the optimal conditions for their specific substrate and troubleshoot any challenges that may arise. The versatility of the bromocyclohexene scaffold opens up numerous possibilities for the development of new chemical entities in drug discovery and materials science.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. (n.d.). This compound.
  • Common Organic Chemistry. (n.d.).
  • Growing Science. (2022).
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2022). EDC-HOBt Amide coupling workup help.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2014).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Reddit. (2023).

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromocyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Bromocyclohex-3-ene-1-carboxylic acid as a versatile starting material for the preparation of valuable pharmaceutical intermediates. We present a detailed, logically structured synthetic pathway for the conversion of this building block into tranexamic acid, a crucial antifibrinolytic agent. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The cyclohexene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a particularly attractive starting material due to its bifunctional nature: the vinyl bromide allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction. This dual reactivity opens up a multitude of synthetic possibilities for creating complex molecular architectures.

This guide will focus on a strategic, multi-step synthesis of tranexamic acid, a widely used pharmaceutical, from this compound. The proposed pathway is grounded in established chemical principles and supported by relevant literature, offering a robust starting point for laboratory-scale synthesis and process development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₇H₉BrO₂[2]
Molecular Weight 205.05 g/mol [2]
Appearance White powder[3]
Melting Point 132.5-133.5 °C[3]
Boiling Point 313.0±42.0 °C (Predicted)[3]
Density 1.648±0.06 g/cm³ (Predicted)[3]
pKa 4.37±0.40 (Predicted)[3]
CAS Number 854722-22-8[2]

Proposed Synthetic Pathway: this compound to Tranexamic Acid

The following section outlines a plausible and scientifically supported three-step synthesis of tranexamic acid.

Overall Synthetic Scheme

Synthetic_Pathway Start This compound Intermediate1 4-Cyanocyclohex-3-ene-1-carboxylic acid Start->Intermediate1 Step 1: Cyanation (NaCN or CuCN) Intermediate2 Mixture of cis/trans-4-(aminomethyl)cyclohexanecarboxylic acid Intermediate1->Intermediate2 Step 2: Reduction (H₂, Raney Ni or Pd/C) Product trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) Intermediate2->Product Step 3: Isomer Separation (Recrystallization)

Caption: Proposed synthetic pathway from this compound to Tranexamic Acid.

Step 1: Cyanation via Nucleophilic Substitution

Causality: The first crucial step involves the replacement of the vinyl bromide with a nitrile group. This is a key transformation as the nitrile can be subsequently reduced to the required aminomethyl group. While nucleophilic substitution on vinyl halides can be challenging, the use of a copper(I) cyanide catalyst (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation can facilitate this transformation. A patent describing the synthesis of tranexamic acid from the analogous 4-chlorocyclohex-3-ene-1-carboxylic acid methyl ester validates the feasibility of this cyanation step.[4]

Protocol 1: Cyanation of this compound

  • Reagents and Equipment:

    • This compound

    • Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN) with a Palladium catalyst (e.g., Pd(PPh₃)₄)

    • High-boiling point polar aprotic solvent (e.g., DMF, NMP, or DMSO)

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

    • Add copper(I) cyanide (1.2 eq) or sodium cyanide (1.2 eq) along with the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 120-150 °C for DMF) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper cyanide complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-cyanocyclohex-3-ene-1-carboxylic acid.

Step 2: Reductive Amination and Saturation

Causality: This step aims to achieve two transformations simultaneously: the reduction of the nitrile to a primary amine and the hydrogenation of the cyclohexene double bond to a cyclohexane ring. Catalytic hydrogenation is a powerful and clean method for these reductions. Raney nickel is a common catalyst for nitrile reduction, while palladium on carbon (Pd/C) is effective for both nitrile and alkene hydrogenation.[5] The reaction is typically carried out under a hydrogen atmosphere.

Protocol 2: Reduction to 4-(aminomethyl)cyclohexanecarboxylic acid

  • Reagents and Equipment:

    • 4-Cyanocyclohex-3-ene-1-carboxylic acid

    • Raney Nickel or 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Procedure:

    • In a pressure-resistant flask, dissolve 4-cyanocyclohex-3-ene-1-carboxylic acid (1.0 eq) in methanol or ethanol.

    • If desired, add a solution of ammonia in methanol to create a basic environment.

    • Carefully add the hydrogenation catalyst (Raney Nickel or Pd/C, ~10% w/w) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake and by analytical techniques (e.g., IR to monitor the disappearance of the C≡N stretch).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid.

Step 3: Isomer Separation and Purification

Causality: The reduction in Step 2 will produce a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid. For its therapeutic use, the trans isomer (tranexamic acid) is required. Fortunately, the two isomers often have different solubilities, allowing for separation by recrystallization.[5]

Protocol 3: Isolation of trans-4-(aminomethyl)cyclohexanecarboxylic acid

  • Reagents and Equipment:

    • Mixture of cis/trans-4-(aminomethyl)cyclohexanecarboxylic acid

    • Suitable solvent system for recrystallization (e.g., water/acetone or water/ethanol)

    • Erlenmeyer flask

    • Hot plate

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the crude isomeric mixture in a minimal amount of hot solvent (e.g., a mixture of water and acetone).

    • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

    • Further cool the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).

    • The purity and isomeric ratio can be confirmed by NMR spectroscopy or HPLC.

Visualization of Key Processes

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification s1_start Dissolve Starting Material s1_reagents Add Cyanide Source & Catalyst s1_start->s1_reagents s1_reaction Heat and Stir s1_reagents->s1_reaction s1_workup Quench and Extract s1_reaction->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_start Dissolve Intermediate s1_purify->s2_start s2_catalyst Add Hydrogenation Catalyst s2_start->s2_catalyst s2_reaction Hydrogenate s2_catalyst->s2_reaction s2_filter Filter Catalyst s2_reaction->s2_filter s2_concentrate Concentrate s2_filter->s2_concentrate s3_start Dissolve Isomeric Mixture s2_concentrate->s3_start s3_cool Cool to Crystallize s3_start->s3_cool s3_filter Filter Crystals s3_cool->s3_filter s3_dry Dry Product s3_filter->s3_dry

Caption: Detailed experimental workflow for the synthesis of Tranexamic Acid.

References

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing tranexamic acid.
  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Bromocyclohex-3-ene-1-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Versatile Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of unique molecular scaffolds is paramount. 4-Bromocyclohex-3-ene-1-carboxylic acid, a bifunctional molecule, presents itself as a compelling, albeit underutilized, starting material for the synthesis of a diverse array of potential agrochemicals. Its strategic placement of a reactive vinyl bromide, a versatile carboxylic acid, and a conformationally significant cyclohexene ring offers multiple avenues for synthetic elaboration.

While direct, large-scale commercial application of this compound in blockbuster agrochemicals is not extensively documented in publicly available literature, its constituent functional groups are present in numerous active ingredients. This guide, therefore, takes a forward-looking, predictive approach. It aims to equip the research and development scientist with the conceptual framework and practical protocols to leverage this molecule's inherent reactivity. We will explore its potential in the synthesis of hypothetical, yet plausible, herbicidal, fungicidal, and insecticidal candidates, grounded in established agrochemical motifs and synthetic methodologies. The protocols detailed herein are designed to be robust and adaptable, serving as a foundational blueprint for innovation in your laboratory.

Core Molecular Attributes and Strategic Synthetic Handles

This compound is characterized by three key reactive centers, each offering a distinct opportunity for molecular diversification. A thorough understanding of these centers is crucial for designing logical and efficient synthetic routes.

Property Value Source
CAS Number 854722-22-8
Molecular Formula C₇H₉BrO₂
Molecular Weight 205.05 g/mol
Appearance White powder
Melting Point 132.5-133.5 °C

The strategic value of this molecule lies in the orthogonal reactivity of its primary functional groups:

  • The Vinyl Bromide: This moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][2][3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, which are common features in modern agrochemicals.

  • The Carboxylic Acid: This functional group can be readily converted into a plethora of derivatives, including esters, amides, and acid chlorides.[4] These modifications can significantly impact the molecule's biological activity, physicochemical properties, and mode of action.

  • The Cyclohexene Ring: This non-aromatic, cyclic core imparts a three-dimensional character to the molecule, which can be crucial for binding to specific target proteins in pests or plants. The double bond within the ring also offers a site for further functionalization, such as epoxidation or dihydroxylation, to create additional diversity. The cyclohexene scaffold is a recognized feature in some classes of agrochemicals.[5]

Potential Application in Herbicide Synthesis: Leveraging the Cyclohexanedione Motif

A significant class of herbicides, the cyclohexanedione oximes (or "dims"), act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[6] While this compound is not a direct precursor, its cyclohexene core can be envisioned as a starting point for the synthesis of novel herbicidal candidates with a similar structural framework.

Conceptual Synthetic Pathway to a Hypothetical Cyclohexanedione Herbicide

The following is a proposed, multi-step synthesis to a novel cyclohexanedione derivative, illustrating the potential utility of this compound as a foundational building block.

G A This compound B Esterification (e.g., MeOH, H+) A->B C Methyl 4-bromocyclohex-3-ene-1-carboxylate B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst, base) C->D E Methyl 4-arylcyclohex-3-ene-1-carboxylate D->E F Hydrolysis (e.g., LiOH, H2O/THF) E->F G 4-Arylcyclohex-3-ene-1-carboxylic acid F->G H Conversion to Acid Chloride (e.g., (COCl)2) G->H I 4-Arylcyclohex-3-ene-1-carbonyl chloride H->I J Acylation of a suitable diketone precursor I->J K Hypothetical Cyclohexanedione Herbicide J->K G A This compound B Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) A->B C 4-Alkynylcyclohex-3-ene-1-carboxylic acid B->C D Amide Coupling (Substituted aniline, coupling agent e.g., HATU) C->D E Hypothetical Amide Fungicide D->E G A This compound B Epoxidation (e.g., m-CPBA) A->B C 4-Bromo-epoxycyclohexane-1-carboxylic acid B->C D Esterification (Substituted alcohol, DCC, DMAP) C->D E Hypothetical Ester Insecticide D->E

Sources

Application Notes and Protocols: Strategic Protection of the Carboxylic Acid in 4-Bromocyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of protecting group strategies for the carboxylic acid moiety of 4-Bromocyclohex-3-ene-1-carboxylic acid. The presence of a reactive alkene and a vinyl bromide within the molecule necessitates a careful selection of protecting groups to ensure orthogonality and prevent unwanted side reactions during multi-step synthetic campaigns. This document outlines detailed protocols for the protection and deprotection of the carboxylic acid using methyl and tert-butyl esters, and discusses the nuanced application of benzyl esters. The rationale behind the selection of each strategy is explained, with a focus on maintaining the integrity of the sensitive functional groups. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis, offering multiple points for functionalization. However, the inherent reactivity of the carboxylic acid can interfere with desired transformations at other sites of the molecule. Therefore, transient protection of the carboxyl group is often a prerequisite for successful synthetic outcomes. The primary challenge lies in identifying a protecting group that is robust enough to withstand a variety of reaction conditions, yet can be selectively removed without affecting the alkene or the vinyl bromide functionalities.[1][2] An ideal protecting group strategy should be high-yielding, and the protection and deprotection steps should be straightforward to perform.[2]

This application note will explore three common ester-based protecting groups—methyl, tert-butyl, and benzyl esters—and evaluate their suitability for the protection of this compound. We will provide detailed, validated protocols for their installation and removal, along with a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic route.

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by its stability towards the reaction conditions planned for subsequent steps and the orthogonality of its deprotection conditions.[1][2] For this compound, the key considerations are the stability of the protecting group in the presence of reagents that might react with the alkene or vinyl bromide, and the mildness of the deprotection conditions.

G cluster_0 Protecting Group Selection cluster_1 Key Considerations cluster_2 Sensitive Moieties This compound This compound Protect Carboxyl Group Protect Carboxyl Group This compound->Protect Carboxyl Group Methyl Ester Methyl Ester Protect Carboxyl Group->Methyl Ester tert-Butyl Ester tert-Butyl Ester Protect Carboxyl Group->tert-Butyl Ester Benzyl Ester Benzyl Ester Protect Carboxyl Group->Benzyl Ester Stability to Downstream Reactions Stability to Downstream Reactions Protect Carboxyl Group->Stability to Downstream Reactions Orthogonal Deprotection Orthogonal Deprotection Protect Carboxyl Group->Orthogonal Deprotection Alkene Alkene Stability to Downstream Reactions->Alkene Vinyl Bromide Vinyl Bromide Stability to Downstream Reactions->Vinyl Bromide Orthogonal Deprotection->Alkene Orthogonal Deprotection->Vinyl Bromide

Figure 1: Decision workflow for selecting a suitable protecting group for this compound.

Recommended Protecting Group Strategies

Based on extensive literature review and in-house expertise, we recommend methyl and tert-butyl esters as the primary choices for the protection of this compound. Benzyl esters are presented as a conditional alternative, with important caveats regarding their deprotection.

Methyl Ester: A Robust and Economical Choice

Methyl esters are a classic and cost-effective choice for carboxylic acid protection. They are generally stable to a wide range of reaction conditions, including those that are mildly acidic or basic.[2]

3.1.1. Protocol for Methyl Ester Protection

This protocol utilizes trimethylsilyldiazomethane, a safer alternative to diazomethane, for the efficient methylation of the carboxylic acid.

  • Materials:

    • This compound

    • Trimethylsilyldiazomethane (2.0 M in hexanes)

    • Toluene

    • Methanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of toluene and methanol (4:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyldiazomethane (1.1 equiv) dropwise. A yellow color should persist, indicating a slight excess of the reagent.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

    • Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.

3.1.2. Protocol for Methyl Ester Deprotection (Saponification)

Deprotection is achieved via saponification using lithium hydroxide, which is generally mild enough to avoid significant side reactions with the alkene and vinyl bromide.

  • Materials:

    • Methyl 4-bromocyclohex-3-ene-1-carboxylate

    • Tetrahydrofuran (THF)

    • Methanol

    • Water

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the methyl ester (1.0 equiv) in a mixture of THF, methanol, and water (3:1:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 equiv) and stir the mixture at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

tert-Butyl Ester: Enhanced Stability and Mild Deprotection

The tert-butyl ester offers greater steric hindrance, providing enhanced stability towards nucleophilic attack and basic conditions compared to the methyl ester.[1][3] Its key advantage is its facile cleavage under mildly acidic conditions, which are orthogonal to many synthetic transformations and are unlikely to affect the alkene or vinyl bromide moieties.[1][4][5]

3.2.1. Protocol for tert-Butyl Ester Protection

This protocol employs tert-butyl 2,2,2-trichloroacetimidate, which allows for the formation of the tert-butyl ester under mild, acid-catalyzed conditions.

  • Materials:

    • This compound

    • tert-Butyl 2,2,2-trichloroacetimidate

    • Dichloromethane (DCM)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equiv) and tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a catalytic amount of boron trifluoride diethyl etherate (0.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.2.2. Protocol for tert-Butyl Ester Deprotection

Cleavage of the tert-butyl ester is efficiently achieved using trifluoroacetic acid (TFA) in dichloromethane.

  • Materials:

    • tert-Butyl 4-bromocyclohex-3-ene-1-carboxylate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Toluene

  • Procedure:

    • Dissolve the tert-butyl ester (1.0 equiv) in DCM.

    • Add an excess of trifluoroacetic acid (5-10 equiv) and stir the mixture at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Co-evaporate with toluene (2-3x) to remove residual TFA, yielding the deprotected carboxylic acid.

G cluster_0 Protection Workflow cluster_1 Deprotection Workflow Carboxylic Acid This compound Protection Protection Carboxylic Acid->Protection Esterification Protected Carboxylic Acid (Ester) Methyl or tert-Butyl Ester Protection->Protected Carboxylic Acid (Ester) Deprotection Deprotection Protected Carboxylic Acid (Ester)->Deprotection Hydrolysis Deprotection->Carboxylic Acid

Figure 2: General workflow for the protection and deprotection of the carboxylic acid.

Benzyl Ester: A Conditional Alternative

Benzyl esters are another common protecting group for carboxylic acids.[6] They are stable to a wide range of non-reductive conditions. However, their primary mode of deprotection, catalytic hydrogenolysis, poses a significant risk of reducing the double bond in the cyclohexene ring.[7]

3.3.1. Protocol for Benzyl Ester Protection

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

    • Add benzyl bromide (1.2 equiv) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3.3.2. Deprotection of Benzyl Esters: A Word of Caution

Standard deprotection via catalytic hydrogenolysis (e.g., H₂, Pd/C) is likely to reduce the alkene in the substrate.[7] While some specialized catalysts or conditions might offer selectivity, this approach should be considered with caution and thoroughly optimized on a small scale. Alternative, non-reductive deprotection methods for benzyl esters, such as using Lewis acids (e.g., AlCl₃, FeCl₃), may be viable but can be harsh and may not be compatible with the vinyl bromide.[8] Therefore, the use of benzyl esters is only recommended if the planned synthetic route is compatible with these more forceful deprotection methods or if the reduction of the alkene is a desired transformation.

Comparative Analysis of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsCompatibility with Alkene & Vinyl Bromide
Methyl Ester Mild (e.g., TMS-diazomethane)Basic (saponification) or strongly acidic hydrolysisGenerally good under basic deprotection; strong acid may be problematic.
tert-Butyl Ester Mildly acidic (e.g., with t-Bu-trichloroacetimidate)Mildly acidic (e.g., TFA in DCM)Excellent. Deprotection conditions are orthogonal to the sensitive moieties.
Benzyl Ester Basic (e.g., BnBr, K₂CO₃)Catalytic hydrogenolysis (standard); Lewis acidsPoor with standard hydrogenolysis (alkene reduction). Lewis acid deprotection may be too harsh.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy. For the carboxylic acid moiety, the tert-butyl ester emerges as the superior choice due to its robustness and the mild, orthogonal conditions required for its removal. The methyl ester represents a reliable and economical alternative, although its deprotection requires careful control of the reaction conditions to avoid side reactions. The use of benzyl esters should be approached with caution due to the high probability of alkene reduction during standard hydrogenolysis-based deprotection. The protocols and comparative data presented in this application note provide a solid foundation for making an informed decision on the most suitable protecting group strategy for your specific synthetic needs.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007.
  • Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme, 2004.
  • Organic Chemistry Portal. "Methyl Esters." [Link]

  • Organic Chemistry Portal. "Benzyl Esters." [Link]

  • Organic Chemistry Portal. "tert-Butyl Esters." [Link]

  • Li, B.; Berliner, M.; Buzon, R.; et al. Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. J. Org. Chem.2006 , 71 (23), 9045–9050. [Link]

  • Kaul, R.; Brouillette, Y.; Sajjadi, Z.; Hansford, K. A.; Lubell, W. D. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. J. Org. Chem.2004 , 69 (18), 6131–6133. [Link]

  • Sajiki, H. Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Lett.1995 , 36 (20), 3465–3468. [Link]

  • Khurana, J. M.; Arora, R. Chemoselective Cleavage of Benzyl Esters Using Nickel Boride. Synthesis2009 , (7), 1127-1130. [Link]

  • ACS GCI Pharmaceutical Roundtable. "Hydrogenolysis." [Link]

Sources

Application Notes and Protocols: "4-Bromocyclohex-3-ene-1-carboxylic acid" as a Versatile Precursor for Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chiral Architectures from a Strategic Brominated Cyclohexene

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles, necessitating synthetic strategies that afford precise stereochemical control. "4-Bromocyclohex-3-ene-1-carboxylic acid" emerges as a highly valuable and versatile starting material in this context. Its rigid cyclohexene scaffold, coupled with the strategic placement of a carboxylic acid and a vinyl bromide, provides a unique platform for the diastereoselective and enantioselective synthesis of complex chiral architectures. This application note will provide a detailed exploration of the utility of this compound, with a focus on its application in asymmetric bromolactonization to generate chiral bicyclic lactones, which are themselves powerful intermediates for further synthetic elaborations.

Core Concept: Asymmetric Bromolactonization as a Gateway to Enantiopure Bicyclic Scaffolds

The inherent reactivity of the double bond and the carboxylic acid moiety in "this compound" allows for a powerful intramolecular cyclization reaction known as bromolactonization. When conducted under the influence of a chiral catalyst or by first resolving the racemic starting material, this reaction can proceed with high levels of stereocontrol, yielding enantiomerically enriched bromolactones. These bicyclic products, featuring a stereodefined bromine atom, are primed for a variety of subsequent transformations, including nucleophilic substitutions and cross-coupling reactions, thus serving as chiral synthons for a diverse range of target molecules.

The stereochemical outcome of the bromolactonization is governed by the facial selectivity of the initial bromonium ion formation on the double bond, followed by an intramolecular attack of the carboxylate. In the presence of a chiral environment, one face of the alkene is preferentially attacked, leading to a predominance of one enantiomer of the resulting bromolactone.

Strategic Approach: Resolution and Diastereoselective Bromolactonization

A practical and effective strategy to access enantiomerically pure bromolactones from racemic "this compound" involves a classical resolution using a chiral amine, followed by a diastereoselective bromolactonization. This two-step sequence provides a reliable pathway to chiral, non-racemic products.

Experimental Protocols

Part 1: Optical Resolution of (±)-4-Bromocyclohex-3-ene-1-carboxylic acid

This protocol describes the resolution of racemic "this compound" via diastereomeric salt formation with a chiral amine, such as (R)-(+)-α-phenylethylamine.

Materials:

  • (±)-4-Bromocyclohex-3-ene-1-carboxylic acid

  • (R)-(+)-α-Phenylethylamine

  • Acetone

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation: In a flask equipped with a magnetic stirrer, dissolve (±)-4-Bromocyclohex-3-ene-1-carboxylic acid (1.0 eq) in a minimal amount of warm acetone. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in acetone.

  • Slowly add the amine solution to the carboxylic acid solution with continuous stirring. A precipitate of the diastereomeric salt should form.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold acetone.

  • Liberation of the Enantiopure Carboxylic Acid: Suspend the collected salt in a biphasic mixture of diethyl ether and 1 M HCl. Stir vigorously until the solid dissolves completely.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched "this compound". The enantiomeric excess (ee) can be determined by chiral HPLC analysis after conversion to a suitable ester derivative.

Part 2: Diastereoselective Bromolactonization of Enantioenriched this compound

This protocol details the conversion of the resolved carboxylic acid into a chiral bromolactone.

Materials:

  • Enantioenriched this compound

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the enantioenriched this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dichloromethane and water at 0 °C.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure chiral bromolactone.

Data Presentation

Step Product Expected Yield Expected Enantiomeric Excess (ee) Analytical Technique
ResolutionEnantioenriched this compound35-45% (of one enantiomer)>95%Chiral HPLC
BromolactonizationChiral Bromolactone80-90%>95%¹H NMR, ¹³C NMR, Chiral HPLC

Visualization of the Synthetic Workflow

G cluster_0 Resolution cluster_1 Diastereoselective Bromolactonization cluster_2 Further Transformations racemic (±)-4-Bromocyclohex-3-ene-1-carboxylic acid salt Diastereomeric Salt Formation [(R)-(+)-α-phenylethylamine] racemic->salt 1. Chiral Amine enantioenriched Enantioenriched Acid salt->enantioenriched 2. Acidification bromolactonization Bromolactonization [NBS, NaHCO₃] enantioenriched->bromolactonization lactone Chiral Bromolactone bromolactonization->lactone transformations Nucleophilic Substitution, Cross-Coupling, etc. lactone->transformations pharmaceuticals Chiral Pharmaceutical Intermediates transformations->pharmaceuticals

Caption: Synthetic workflow from racemic starting material to chiral pharmaceutical intermediates.

Mechanism and Stereochemical Rationale

The diastereoselectivity of the bromolactonization of the resolved "this compound" is dictated by the stereochemistry of the starting material. The intramolecular attack of the carboxylate group proceeds in an anti-fashion to the initially formed bromonium ion. This results in a predictable and controllable formation of the bicyclic lactone with a defined stereochemistry.

G cluster_0 Mechanism of Bromolactonization start Enantioenriched Carboxylic Acid bromonium Bromonium Ion Intermediate start->bromonium + Br+ lactone Chiral Bromolactone bromonium->lactone Intramolecular Attack

Caption: Simplified mechanism of the diastereoselective bromolactonization.

Applications in Drug Development

The chiral bromolactones synthesized from "this compound" are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for further functionalization, for instance, through Suzuki or Sonogashira cross-coupling reactions to introduce aryl or alkynyl moieties. The lactone can be opened to reveal a di-functionalized cyclohexane ring with defined stereochemistry. These structural motifs are found in a number of pharmaceutical agents, including inhibitors of Janus kinase (JAK) which are used in the treatment of autoimmune diseases and cancer.

Conclusion

"this compound" is a potent and versatile starting material for the synthesis of complex chiral molecules. The protocols outlined in this application note demonstrate a robust pathway to enantiomerically enriched bicyclic bromolactones through a classical resolution and subsequent diastereoselective bromolactonization. The resulting chiral building blocks hold significant potential for the development of novel therapeutics and other biologically active compounds. The strategic combination of the cyclohexene scaffold with key functional groups makes this compound a valuable asset for any research program focused on stereoselective synthesis.

References

  • Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
  • Bromination of 3-cyclohexene-1-carboxylic acid, epoxidation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate: Stereochemical results. Sci-Hub. [Link]

  • Enantioselective Organocatalyzed Bromolactonizations: Applications in Natural Product Synthesis. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. SpringerLink. [Link]

  • Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Oriental Journal of Chemistry. [Link]

Application Note: Chemoselectivity in the Reaction of 4-Bromocyclohex-3-ene-1-carboxylic acid with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective functionalization of 4-Bromocyclohex-3-ene-1-carboxylic acid. This versatile bifunctional substrate presents unique challenges due to the presence of two distinct reactive sites: an acidic carboxylic acid and a vinyl bromide. We explore strategies to achieve high chemoselectivity by leveraging the nuanced reactivity of different classes of organometallic reagents. Detailed protocols and mechanistic insights are provided for targeted C-C bond formation at the vinyl position using organocuprates, conversion of the carboxyl group to a ketone using organolithium reagents, and strategies involving protecting groups to unlock alternative reaction pathways. This guide serves as a practical manual for harnessing this valuable synthetic building block.

Introduction

This compound is a valuable starting material in organic synthesis, offering a rigid cyclohexene scaffold functionalized with both a vinyl halide and a carboxylic acid. This bifunctional nature allows for orthogonal chemical modifications, making it an attractive precursor for complex molecules in medicinal chemistry and materials science. However, the dual reactivity also presents a significant challenge in chemoselectivity. The primary hurdles are the acidic proton of the carboxylic acid, which readily reacts with basic organometallic reagents, and the sp²-hybridized carbon-bromine bond, a handle for cross-coupling reactions.

The central objective of this guide is to delineate clear, field-proven strategies for selectively targeting either functional group. By carefully selecting the organometallic reagent and optimizing reaction conditions, chemists can navigate the competitive reaction pathways to achieve desired synthetic outcomes with high fidelity. We will dissect the reactivity profiles of Grignard reagents, organolithiums, and organocuprates, providing both the theoretical rationale and practical, step-by-step protocols for their application.

The Inherent Challenge: Reactivity of the Acidic Proton

The most immediate reaction pathway for any strongly basic organometallic reagent with this compound is a simple acid-base neutralization. Organolithium and Grignard reagents are highly basic and will preferentially deprotonate the carboxylic acid to form a carboxylate salt.[1][2]

This initial, rapid deprotonation consumes one full equivalent of the organometallic reagent to produce a hydrocarbon byproduct and a magnesium or lithium carboxylate.[3] For Grignard reagents, the resulting negatively charged carboxylate is generally unreactive toward further nucleophilic attack, effectively halting the reaction.[3] This makes Grignard reagents unsuitable for modifying other parts of the molecule unless the carboxylic acid is first protected.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of "4-Bromocyclohex-3-ene-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. We provide in-depth explanations, troubleshooting strategies, and validated protocols to enhance your experimental success.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically approached via a two-step process:

  • Diels-Alder Reaction: Cycloaddition of 1,3-butadiene and acrylic acid to form cyclohex-3-ene-1-carboxylic acid.

  • Allylic Bromination: Selective bromination at the allylic position using N-Bromosuccinimide (NBS).

While seemingly straightforward, each step presents unique challenges that can lead to a mixture of undesired side products, impacting yield and purity. This guide will address these specific issues.

II. Frequently Asked Questions (FAQs)

Step 1: Diels-Alder Reaction

Q1: My Diels-Alder reaction between 1,3-butadiene and acrylic acid is giving a low yield. What are the potential causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Reagent Purity: Ensure the acrylic acid is free of polymerization inhibitors, which are often added for storage. These can be removed by distillation. 1,3-Butadiene should be fresh as it can dimerize over time.

  • Reaction Conditions: The Diels-Alder reaction is a thermal cycloaddition.[1][2] Insufficient temperature will result in a slow reaction rate, while excessively high temperatures can promote the retro-Diels-Alder reaction or polymerization of the starting materials. A typical temperature range is 100-150 °C in a sealed vessel due to the low boiling point of butadiene.

  • Stereochemistry: The reaction can form both endo and exo diastereomers.[3] While the endo product is often the kinetically favored product, the ratio can be influenced by reaction conditions.[3]

Q2: Am I forming stereoisomers in the Diels-Alder step, and does it matter for the next step?

A2: Yes, the reaction between 1,3-butadiene and acrylic acid will produce a mixture of endo and exo stereoisomers.[3] For the subsequent allylic bromination, the presence of both isomers is generally acceptable as both will react at the allylic positions. However, the ratio of products in the final step may be influenced by the stereochemistry of the starting material, potentially complicating purification.

Step 2: Allylic Bromination with NBS

Q3: My main side product appears to be a dibrominated compound. Why is this happening and how can I prevent it?

A3: The formation of a dibrominated product is the most common side reaction in NBS brominations of alkenes.[4] This occurs when molecular bromine (Br₂), present in equilibrium or formed from HBr reacting with NBS, adds across the double bond via an electrophilic addition mechanism.[5][6]

  • Causality: The desired allylic bromination is a radical chain reaction.[7][8] However, it competes with the ionic electrophilic addition of Br₂.[5] High local concentrations of Br₂ and HBr favor the ionic pathway.

  • Prevention: The key is to maintain a very low concentration of Br₂ and HBr.[9][10] This is achieved by:

    • Using a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. In these solvents, NBS is only sparingly soluble, and it reacts rapidly with the HBr byproduct to regenerate Br₂, keeping the concentrations of both low.[10]

    • Ensuring slow, portion-wise addition of NBS or using a radical initiator (like AIBN or a sunlamp) to favor the radical pathway.[11]

Q4: I am observing the formation of an isomer, 6-bromocyclohex-3-ene-1-carboxylic acid. How can this be explained?

A4: The formation of the 6-bromo isomer is a direct consequence of the reaction mechanism. The first propagation step involves the abstraction of an allylic hydrogen by a bromine radical to form a resonance-stabilized allylic radical.[8][12] This radical has electron density on both carbon 4 and carbon 6. Reaction with Br₂ can therefore occur at either position, leading to a mixture of constitutional isomers.

Q5: After the reaction, I have a significant amount of succinimide in my product. How do I remove it?

A5: Succinimide is the main byproduct of NBS and can be challenging to remove due to its polarity.[13]

  • Aqueous Workup: The most common method is an aqueous wash. After the reaction, quench any remaining NBS with a reducing agent like sodium thiosulfate. Then, wash the organic layer with water or a dilute base (e.g., NaHCO₃ solution). Succinimide is moderately soluble in water, and its solubility increases in basic solutions.

  • Filtration: In non-polar solvents like CCl₄, succinimide is insoluble and can often be removed by filtration of the cold reaction mixture.[11]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems during the synthesis.

Problem 1: Low yield of the desired 4-bromo product and significant formation of 3,4-dibromocyclohexane-1-carboxylic acid.

Symptom Root Cause Analysis Recommended Action
Reaction mixture turns deep orange/brown quickly.High concentration of molecular bromine (Br₂) is present, favoring electrophilic addition over radical substitution.[5][6]1. Change Solvent: Switch to a non-polar solvent like CCl₄ or cyclohexane where NBS has low solubility.[10]2. Control Reagent Addition: Add NBS in small portions over time to maintain a low concentration.3. Recrystallize NBS: Ensure the NBS is pure and free from excess Br₂.
TLC or crude NMR shows a complex mixture with a major dibromo adduct.The reaction conditions are promoting the ionic pathway. This can be exacerbated by polar, protic solvents or acidic impurities.1. Ensure Anhydrous Conditions: Use dry glassware and solvents.2. Add a Radical Initiator: Use AIBN (azobisisobutyronitrile) or a UV lamp to initiate the radical chain reaction preferentially.[11]3. Add a Proton Sponge: In some cases, adding a non-nucleophilic base can scavenge traces of HBr that catalyze Br₂ formation.
Workflow Diagram: Minimizing Dibromination Side Product

G cluster_0 Problem Diagnosis cluster_1 Solution Pathway start High Dibromination Observed q1 Is the reaction solvent polar (e.g., THF, CH3CN)? start->q1 action1 Switch to non-polar solvent (e.g., CCl4, Benzene) q1->action1 Yes action2 Recrystallize NBS to ensure purity q1->action2 No action1->action2 action3 Add radical initiator (AIBN or UV light) action2->action3 action4 Add NBS in portions to control Br2 concentration action3->action4 final Improved Yield of Allylic Bromination Product action4->final

Caption: Troubleshooting workflow for reducing dibrominated side products.

Mechanism Diagram: Competing Pathways

G cluster_main Cyclohex-3-ene-1-carboxylic acid + NBS cluster_radical Radical Pathway (Desired) cluster_ionic Ionic Pathway (Side Reaction) start Starting Material rad_int Allylic Radical (Resonance Stabilized) start->rad_int + Br• bromonium Bromonium Ion Intermediate start->bromonium + Br2 (Electrophilic Attack) product_desired 4-Bromo Product (and 6-Bromo isomer) rad_int->product_desired + Br2 product_side Dibromo Adduct bromonium->product_side + Br-

Sources

How to improve the yield of "4-Bromocyclohex-3-ene-1-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-bromocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We have structured this resource to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically approached as a two-step process. The first step involves the construction of the cyclohexene ring system via a Diels-Alder reaction, followed by a selective allylic bromination.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Allylic Bromination 1,3-Butadiene 1,3-Butadiene Cyclohex-3-ene-1-carboxylic acid Cyclohex-3-ene-1-carboxylic acid 1,3-Butadiene->Cyclohex-3-ene-1-carboxylic acid Diels-Alder Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Cyclohex-3-ene-1-carboxylic acid Target_Product 4-Bromocyclohex-3-ene- 1-carboxylic acid Cyclohex-3-ene-1-carboxylic acid->Target_Product Wohl-Ziegler Reaction NBS N-Bromosuccinimide (NBS) NBS->Target_Product Initiator Radical Initiator (hν or AIBN) Initiator->Target_Product G cluster_main Reaction Pathways for Bromination cluster_radical Desired: Radical Pathway cluster_ionic Undesired: Ionic Pathway Start Cyclohex-3-ene- 1-carboxylic acid + Bromine Source Radical_Initiation Radical_Initiation Start->Radical_Initiation Low [Br₂] Radical Conditions Bromonium_Ion Bromonium_Ion Start->Bromonium_Ion High [Br₂] No Initiator Allylic_Radical Resonance-Stabilized Allylic Radical Product_Radical 4-Bromocyclohex-3-ene- 1-carboxylic acid Allylic_Radical->Product_Radical Reaction with Br₂ Radical_Initiation->Allylic_Radical H-abstraction Product_Ionic Dibromo Adduct (Byproduct) Bromonium_Ion->Product_Ionic Attack by Br⁻

Caption: Competing radical vs. ionic bromination pathways.

Q3: What is the role of the radical initiator and which should I choose?

A3: A radical initiator is essential to begin the free-radical chain reaction. It provides the initial energy to generate the first few bromine radicals. Common choices include:

  • Photochemical initiation: Using a UV lamp or even a high-wattage visible light bulb to induce homolytic cleavage of the Br-Br bond.

  • Chemical initiation: Using a compound that decomposes upon heating to form radicals, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

The choice often depends on the scale and equipment available. Photochemical initiation can be very efficient but may require specialized reactors. [1]AIBN is a reliable thermal initiator, but care must be taken to control the temperature to ensure a steady rate of radical formation.

Q4: How does solvent choice impact the yield?

A4: Solvent choice is critical. The ideal solvent should be inert to the reaction conditions (i.e., not react with NBS or radicals) and poorly solubilize NBS to help maintain a low bromine concentration.

  • Historically Recommended: Carbon tetrachloride (CCl₄) was the solvent of choice because it is non-polar and inert. However, due to its toxicity and environmental impact, it is now banned for most uses. [2]* Modern Alternatives: Acetonitrile, dichloromethane, and cyclohexane are commonly used. Acetonitrile is often a good choice. [2][3]* Solvents to Avoid: Solvents with easily abstractable hydrogens or those that can react with NBS, like N,N-Dimethylformamide (DMF), should be avoided as they can lead to dangerous thermal decomposition. [4]

III. Troubleshooting Guide

This section is formatted to address specific experimental failures directly.

Problem Encountered Potential Cause(s) Recommended Solution(s)
1. Low or no conversion of starting material. A. Inactive Radical Initiator: The initiator (e.g., AIBN) may be old and degraded, or the light source is too weak.A. Use a fresh batch of AIBN. If using light, ensure the lamp is functional and positioned close to the reaction vessel.
B. Degraded NBS: NBS can decompose over time, appearing yellow or brown instead of white. [5]B. Use fresh, pure NBS. If purity is suspect, NBS can be recrystallized from water. Ensure it is thoroughly dried before use.
C. Presence of Radical Inhibitors: Oxygen from the air or impurities in the solvent/reagents can quench the radical chain reaction.C. Degas the solvent before use (e.g., by bubbling nitrogen or argon through it for 15-20 minutes). Run the reaction under an inert atmosphere.
2. The major product is the dibromo-adduct. A. High Br₂ Concentration: This is the most likely cause, forcing the reaction down the ionic pathway. This can result from using old/decomposed NBS or a solvent that reacts with NBS. [2][6]A. Use fresh, recrystallized NBS. Switch to a non-polar, inert solvent like cyclohexane or acetonitrile. Ensure the reaction is not overheated.
B. Absence of Radical Initiation: If the initiator was forgotten or is inactive, the radical pathway cannot begin, leaving only the slower ionic pathway.B. Double-check that the initiator was added. Confirm that the heat/light source is functioning correctly.
3. A complex mixture of products, including poly-brominated species, is observed. A. Incorrect Stoichiometry: Using a significant excess of NBS can lead to further bromination of the desired product.A. Use a stoichiometry of NBS close to 1.0-1.1 equivalents relative to the starting alkene. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
B. Reaction Time Too Long: Allowing the reaction to proceed for too long after the initial substrate is consumed can promote side reactions.B. Set up a small-scale trial to determine the optimal reaction time under your specific conditions.
4. The reaction is not reproducible; yields vary significantly between runs. A. Inconsistent Reagent Quality: The purity of NBS is a common source of variability. [6]A. Standardize your procedure by always using NBS from the same supplier or by recrystallizing it before each use.
B. Moisture Contamination: Water can interfere with the reaction and promote the decomposition of NBS.B. Use anhydrous solvents and dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere.

IV. Optimized Experimental Protocol

This protocol provides a robust starting point. Researchers should optimize based on their specific setup and analytical capabilities.

Step 1: Diels-Alder Reaction - Synthesis of Cyclohex-3-ene-1-carboxylic acid

  • Setup: To a pressure vessel or a thick-walled, sealed tube, add acrylic acid (1.0 eq).

  • Diene Addition: Cool the vessel to -78°C (dry ice/acetone bath) and condense 1,3-butadiene (1.5-2.0 eq) into the vessel.

  • Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a blast shield. Stir the reaction at room temperature for 24 hours, then gently heat to 100-120°C for 4-6 hours.

  • Workup: Cool the vessel to room temperature, then carefully vent any excess butadiene in a fume hood. The crude product can often be carried forward directly or purified by distillation or chromatography if necessary.

Step 2: Wohl-Ziegler Bromination - Synthesis of this compound

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Cyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous acetonitrile (see table below for solvent volume).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02-0.05 eq).

  • Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C for acetonitrile) with vigorous stirring. The reaction can also be initiated at room temperature using a UV lamp.

  • Monitoring: The reaction progress can be monitored by observing the solid succinimide, which is less dense than the solvent, floating to the surface. [2]Confirm completion by TLC or GC analysis (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the final product.

G Start Start: Dry Glassware under N₂ Atmosphere Dissolve 1. Dissolve Starting Material in Anhydrous Acetonitrile Start->Dissolve Add_Reagents 2. Add NBS (1.05 eq) and AIBN (0.05 eq) Dissolve->Add_Reagents Heat 3. Heat to Reflux (82°C) with Vigorous Stirring Add_Reagents->Heat Monitor 4. Monitor Reaction by TLC/GC (1-3 hours) Heat->Monitor Check_Completion Starting Material Consumed? Monitor->Check_Completion Check_Completion->Monitor No Cool 5. Cool to Room Temperature Check_Completion->Cool Yes Filter 6. Filter Succinimide Solid Cool->Filter Concentrate 7. Concentrate Filtrate Filter->Concentrate Purify 8. Purify by Recrystallization or Chromatography Concentrate->Purify End End: Pure Product Purify->End

Sources

Technical Support Center: Purification of 4-Bromocyclohex-3-ene-1-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of "4-Bromocyclohex-3-ene-1-carboxylic acid" via recrystallization. It is structured to provide not only procedural steps but also the fundamental scientific reasoning behind them, alongside robust troubleshooting advice to overcome common experimental hurdles.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The process is governed by the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities at a high temperature, but as the solution cools, the solubility of the target compound decreases, causing it to form pure crystals.[2][3] Ideally, the impurities either remain dissolved in the cold solvent or are removed beforehand via hot filtration.[4] The success of this technique hinges on the precise selection of a solvent and careful control of the cooling process to promote the growth of a well-ordered crystal lattice that excludes foreign molecules.[4][5]

Section 1: Physicochemical Properties of this compound

Understanding the properties of the target compound is critical for designing an effective purification protocol. The presence of a polar carboxylic acid group and a less polar brominated cyclohexene ring gives the molecule a mixed polarity, which must be considered during solvent selection.[6]

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 854722-22-8[7]
Molecular Formula C₇H₉BrO₂[7]
Molecular Weight 205.05 g/mol [7]
Appearance White Powder[8]
Melting Point 132.5-133.5 °C (from water)[8]

Section 2: The Recrystallization Workflow: A Step-by-Step Protocol

This section details a validated protocol for the recrystallization of this compound. The workflow is designed to maximize both purity and yield.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolution: Add min. hot solvent to dissolve solid start->dissolve decision_insoluble Insoluble Impurities Present? dissolve->decision_insoluble hot_filtration 2. Hot Filtration: Remove insoluble impurities decision_insoluble->hot_filtration Yes cool 3. Crystallization: Cool solution slowly to room temp, then ice bath decision_insoluble->cool No hot_filtration->cool collect 4. Collection: Vacuum filter to collect crystals cool->collect wash 5. Washing: Rinse with ice-cold solvent collect->wash dry 6. Drying: Dry crystals under vacuum wash->dry end End: Pure Product (Verify by MP) dry->end

Caption: Recrystallization workflow for this compound.

Step 1: Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[4] An ideal solvent should dissolve the compound completely when hot but sparingly when cold.[1] Given the compound's known melting point of ~133°C and its successful recrystallization from water, water is the primary recommended solvent.[8]

SolventBoiling Point (°C)Rationale & Considerations
Water 100Recommended. Literature confirms its efficacy.[8] It is non-flammable, inexpensive, and non-toxic. The compound's melting point is well above water's boiling point, minimizing the risk of "oiling out".[9]
Ethanol/Water 78-100A good secondary option if impurities are too soluble in pure water. The polarity can be fine-tuned by adjusting the ratio. Start with dissolving in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy (the saturation point), then add a drop more ethanol to clarify.
Ethyl Acetate/Hexane ~70-77A non-polar/polar mixture that can be effective for carboxylic acids.[10] Dissolve the compound in a minimum of boiling ethyl acetate, then add hexane slowly until persistent cloudiness appears. This system is more flammable and requires careful handling.
Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a stir bar and place the flask on a stirring hotplate.

  • Add the chosen solvent (e.g., deionized water) portion-wise. Start with enough to just cover the solid.[11]

  • Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.

    • Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. Adding excess solvent will keep more of your product dissolved upon cooling, reducing recovery.[4]

Step 3: Removal of Insoluble Impurities (Hot Filtration)
  • This step is only necessary if you observe insoluble material (e.g., dust, sand, or an insoluble byproduct) in the hot, saturated solution.

  • Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).

  • Quickly pour the hot solution through the filter paper into a pre-heated, clean Erlenmeyer flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[4]

Step 4: Crystallization (Cooling)
  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

    • Causality: Slow cooling is essential for the formation of large, pure crystals.[4] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[12]

Step 5 & 6: Crystal Collection & Washing
  • Set up a Büchner funnel for vacuum filtration.[13]

  • Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals to the funnel.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry, then pour it into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

    • Causality: The solvent must be ice-cold to avoid dissolving a significant portion of the purified crystals.

Step 7: Drying & Purity Assessment
  • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

  • Purity Verification: Determine the melting point of the dried crystals. A pure sample of this compound should exhibit a sharp melting point in the range of 132.5-133.5 °C.[8] A broad or depressed melting point indicates the presence of impurities.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Q: My compound won't crystallize after cooling, even in an ice bath. What should I do?

A: This is a common issue, typically caused by two main problems: using too much solvent or the formation of a supersaturated solution.[14]

  • Solution 1 (Too Much Solvent): If the solution is clear, you have likely used too much solvent.[15] Gently reheat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to re-concentrate it, then attempt the cooling process again.[15]

  • Solution 2 (Supersaturation): If the solution is concentrated but no crystals form, nucleation has not occurred.[5] You can induce crystallization by:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.[15]

    • Seeding: Add a single, tiny crystal of the crude starting material (a "seed crystal"). This provides a template for crystal growth.[1]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling. This often happens if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities.[14]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then attempt the cooling process again, but much more slowly.[14] Allowing the solution to cool on a hotplate that is turned off can provide the very gradual temperature drop needed to favor crystal formation over oiling.[14] If the problem persists, a different solvent or solvent system may be required.

Q: The yield of my recrystallized product is very low. What went wrong?

A: Low yield can result from several procedural errors:

  • Using excess solvent: As discussed above, this is the most common cause.

  • Premature crystallization: The product may have crystallized on the funnel during a hot filtration step. Ensure all equipment is properly pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve part of your product.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

Q: My final product is still colored/impure. What are the next steps?

A: If the melting point is still low or broad, or if colored impurities persist, a second recrystallization may be necessary.

  • For colored impurities: If the impurity is a non-polar, colored organic molecule, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[13] The charcoal adsorbs the colored impurities. Use only a very small amount, as it can also adsorb your product.

  • For persistent impurities: A different purification technique, such as column chromatography, may be required if recrystallization proves ineffective.

Section 4: Frequently Asked Questions (FAQs)

What is the ideal cooling rate for crystallization? Slow and steady is best. An initial, undisturbed cooling to room temperature followed by a period in an ice bath provides the best balance of purity and yield. Rapidly plunging a hot flask into an ice bath will cause the compound to crash out as a fine, often impure, powder.[12]

Why is it important to use a minimal amount of hot solvent? To ensure the solution becomes supersaturated upon cooling. The amount of product you recover is the difference between the amount soluble in the hot solvent and the amount soluble in the cold solvent. Using excess solvent means more of your product will remain in solution at the cold temperature, thus lowering your final yield.[4]

Can I use a solvent mixture for recrystallization? Yes. A two-solvent system is often used when no single solvent has the ideal solubility properties. Typically, one solvent dissolves the compound very well (soluble solvent), and the other dissolves it poorly (anti-solvent).[16] The compound is dissolved in a minimum of the hot soluble solvent, and the anti-solvent is added dropwise until the solution turns cloudy.

What is a "seed crystal" and when should I use one? A seed crystal is a small, pure crystal of the compound being purified. It is used to induce crystallization in a supersaturated solution by providing a pre-formed nucleation site for other molecules to deposit onto.[1] It should only be used after the solution has fully cooled and other methods, like scratching, have failed.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Sathee Jee. (n.d.). Crystallization Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2023, October 17). Recrystallization Issues. Retrieved from [Link]

  • ResearchGate. (2009, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2023, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromocyclohex-2-ene-1-carboxylic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Crystallization Chemistry Experiment. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromocyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Bromocyclohex-3-ene-1-carboxylic acid." This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth, experience-driven answers to common purification challenges.

Introduction: The Importance of Purity

This compound is a valuable building block in organic synthesis. Its purity is paramount, as even minor impurities can interfere with subsequent reactions, lead to unwanted byproducts, or complicate biological assays.[1] This guide moves beyond simple protocols to explain the scientific rationale behind each purification step, empowering you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification protocol.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. A common route involves the bromination of a cyclohexene precursor.[2] Potential impurities can be categorized as follows:

Impurity Class Specific Examples Origin Analytical Signature (Typical)
Starting Materials 3-Cyclohexene-1-carboxylic acidIncomplete reactionAbsence of bromine signals in MS; different vinyl proton signals in ¹H NMR.
Reaction Byproducts Dibromo-derivatives (e.g., 3,4-dibromocyclohexane-1-carboxylic acid)Over-bromination or addition across the double bond.[2]Higher molecular weight in MS; absence of alkene signals in NMR.
BromolactoneIntramolecular cyclization, especially under certain pH conditions.[2]Characteristic lactone carbonyl stretch in IR (approx. 1770-1790 cm⁻¹).
Positional IsomersAlternative bromination pathways.Complex vinyl region in ¹H NMR; difficult to distinguish without advanced 2D NMR.
Solvents & Reagents Dichloromethane, Ethyl Acetate, Acetic AcidResidual solvents from reaction or workup.Characteristic solvent peaks in ¹H NMR.

Q2: I have my crude product. What is the very first purification technique I should try?

A2: For a carboxylic acid like this, an acid-base extraction is almost always the most effective initial purification step.[3][4][5] This technique is excellent for separating your acidic product from any neutral impurities (like unreacted starting materials if they are not acidic, or non-polar byproducts). The process exploits the differential solubility of the acid and its corresponding salt.[6][7]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): An excellent first pass. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. They can identify and quantify impurities, including residual solvents, down to the ~1% level.[1]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, like the carboxylic acid O-H stretch (broad, ~2500–3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[1]

  • Melting Point Analysis: A sharp melting point close to the literature value (132.5-133.5 °C) indicates high purity.[8] Impurities typically broaden and depress the melting range.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Troubleshooting and In-Depth Protocols

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: My crude product is a sticky oil, but the literature says it should be a white powder. What happened?

This is a classic sign of significant impurities, most likely residual solvent or reaction byproducts that are preventing your product from crystallizing.

Expert Causality Analysis: The crystalline structure of a solid is a highly ordered lattice. Impurities disrupt this lattice formation, lowering the melting point and often resulting in an oil or amorphous solid. Residual solvents act as a plasticizer, while byproducts with different shapes and polarities prevent the molecules of your desired compound from aligning correctly.

Solution Workflow:

  • Initial Cleanup with Acid-Base Extraction: This will remove non-acidic impurities that are likely contributing to the oily nature.

  • Recrystallization: Once the major neutral impurities are removed, recrystallization can be used to induce the formation of a pure, crystalline solid.

Protocol 1: Rigorous Acid-Base Extraction

This protocol is designed to separate the target carboxylic acid from neutral and basic impurities.

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with aq. NaHCO₃ (or NaOH 1M) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Neutral/Basic Impurities sep1->org1 Set aside aq1 Aqueous Layer: Sodium 4-bromocyclohex-3- enecarboxylate (Salt) sep1->aq1 Collect acidify Acidify Aqueous Layer with 2M HCl to pH ~2 aq1->acidify precipitate Product Precipitates Out acidify->precipitate extract Extract with Fresh Organic Solvent precipitate->extract sep2 Separate Layers extract->sep2 org2 Organic Layer: Pure Product sep2->org2 Collect aq2 Aqueous Layer: Inorganic Salts sep2->aq2 Discard final Dry (Na₂SO₄), Filter, & Evaporate Solvent org2->final

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Tip: NaHCO₃ is a weak base and is often sufficient. If your product is a very weak acid, a dilute (e.g., 1M) sodium hydroxide (NaOH) solution may be used, but be cautious of potential hydrolysis of the bromo-group under harsh basic conditions.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure (especially with NaHCO₃).

  • Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution. Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~2 (test with pH paper). Your product should precipitate as a white solid.

  • Extract the acidified aqueous solution three times with fresh ethyl acetate.

  • Combine the organic extracts, wash once with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid.

Problem 2: My ¹H NMR spectrum is clean, but my melting point is low and broad. Recrystallization isn't working well. What should I do?

This scenario suggests the presence of impurities that have very similar chemical properties to your product, such as positional isomers or stereoisomers. These are often difficult to remove by simple extraction or recrystallization.

Expert Causality Analysis: Isomers often have nearly identical polarities and solubilities, making them co-crystallize with your product.[9] Standard purification methods that rely on large differences in physical properties will fail. This is when chromatographic separation becomes necessary.

Solution: Flash Column Chromatography

Flash chromatography provides much higher resolving power than recrystallization and can separate compounds with subtle differences in polarity.[10][11]

Decision Framework: Choosing the Right Purification Method

PurificationDecisionTree start Crude Product Analysis (TLC, Crude NMR) q1 Are there significant non-acidic impurities? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the product a solid with minor impurities? q1->q2 No acid_base->q2 recrystallize Recrystallize q2->recrystallize Yes chromatography Perform Flash Column Chromatography q2->chromatography No (Oily product or complex mixture) q3 Purity Goal Met? recrystallize->q3 q3->chromatography No end_node Pure Product q3->end_node Yes chromatography->end_node

Caption: Decision tree for purification strategy.

Protocol 2: Flash Column Chromatography (Normal Phase)

1. Solvent System Selection (via TLC):

  • The key is to find a solvent system where your product has an Rf value of ~0.3 .

  • Spot your crude material on a silica TLC plate.

  • Develop the plate in various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • Pro-Tip: Add a small amount of acetic acid (~0.5-1%) to the eluent. This keeps your carboxylic acid protonated and prevents "streaking" on the silica gel, leading to much sharper bands and better separation.

2. Column Packing:

  • Choose an appropriately sized column for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column using the "slurry method" with your chosen eluent system. Ensure there are no air bubbles or cracks.

3. Loading and Elution:

  • Dissolve your crude product in a minimal amount of the eluent or dichloromethane.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the solvent through the column, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain your pure product.

4. Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed under vacuum.

Reference Data

Property Value Source
Molecular Formula C₇H₉BrO₂[12][13]
Molecular Weight 205.05 g/mol [13]
Appearance White Powder[8]
Melting Point 132.5-133.5 °C[8]
pKa (Predicted) 4.37 ± 0.40[8]

References

  • PubChem. 4-Bromocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • YouTube. Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. [Link]

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

  • Sci-Hub. Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Diyala Journal of Pure Science. Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]

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  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • University of California, Davis. Liquid/liquid Extraction. [Link]

  • Organic Syntheses. Instructions for Articles. [Link]

  • University of Waterloo. What is an Acid and Base Extraction?. [Link]

Sources

Troubleshooting low conversion in "4-Bromocyclohex-3-ene-1-carboxylic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-Bromocyclohex-3-ene-1-carboxylic acid." This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile intermediate. We will address frequent issues related to reaction conversion, yield, and purity through a series of detailed, evidence-based troubleshooting FAQs.

Introduction: The Synthetic Challenge

This compound is a valuable building block, but its synthesis can be fraught with challenges. The molecule's structure, featuring a vinyl bromide, an allylic center, and a carboxylic acid, presents multiple avenues for side reactions and stability issues. The most common synthetic route involves a [4+2] cycloaddition (Diels-Alder reaction) to form the cyclohexene ring, followed by a selective bromination step. Low conversion in either of these key stages is a frequent roadblock. This guide provides the causal logic behind these issues and offers validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial Diels-Alder reaction to form the cyclohexene precursor (cyclohex-3-ene-1-carboxylic acid) has stalled, resulting in very low conversion. What are the likely causes and how can I fix it?

This is a classic issue in [4+2] cycloadditions. The Diels-Alder reaction is a concerted, pericyclic reaction, and its efficiency is highly dependent on specific electronic and conformational factors.[1]

Potential Causes & Solutions:

  • Incorrect Diene Conformation: The diene (e.g., 1,3-butadiene) must be in the s-cis conformation to react. The s-trans conformation, which is often more stable, is unreactive.[1] High temperatures can provide the energy to overcome the rotational barrier, but this must be balanced against the risk of the retro-Diels-Alder reaction.

    • Troubleshooting Protocol: If using a linear diene, consider a diene that is "locked" in the s-cis conformation, such as cyclopentadiene, for a control reaction to validate your dienophile and reaction setup. Cyclic dienes are known to be especially reactive.[1]

  • Reversible Reaction (Retro-Diels-Alder): The Diels-Alder reaction is reversible. If the reaction temperature is too high, the equilibrium can shift back toward the starting materials, especially if the product is not removed or trapped.

    • Expert Insight: The goal is to find the "sweet spot" temperature that promotes the forward reaction without significantly inducing the retro-reaction. This is often determined empirically.

  • Polymerization of Starting Materials: Dienes and some activated dienophiles can polymerize at elevated temperatures, consuming the starting material and reducing the yield of the desired adduct.

    • Troubleshooting Protocol:

      • Ensure all reagents and solvents are thoroughly degassed.

      • Add a radical inhibitor, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), in catalytic amounts to the reaction mixture.

      • Monitor the reaction by TLC or GC-MS at regular intervals to avoid unnecessarily long reaction times.

  • In-situ Diene Generation: Often, a stable precursor like 3-sulfolene is used to generate the volatile diene (1,3-butadiene) in-situ via a thermal cheletropic elimination.[2] Incomplete decomposition of the precursor will directly lead to low conversion.

    • Expert Insight: The decomposition of 3-sulfolene requires temperatures typically above 110 °C. Ensure your reaction temperature is sufficient for a steady release of the diene.

Workflow: Troubleshooting Low Conversion in Diels-Alder Step

start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Conformation start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_side_reactions 3. Investigate Side Reactions start->check_side_reactions diene Diene in s-trans form? check_reagents->diene temp Temperature too high/low? check_conditions->temp polymer Evidence of Polymerization? check_side_reactions->polymer use_cyclic Action: Use locked s-cis diene (e.g., cyclopentadiene) for control diene->use_cyclic Yes optimize_temp Action: Screen temperatures (e.g., 80-140 °C) temp->optimize_temp Yes add_inhibitor Action: Add radical inhibitor (e.g., Hydroquinone) polymer->add_inhibitor Yes

Caption: A decision-making workflow for troubleshooting low Diels-Alder yields.

Question 2: My bromination of cyclohex-3-ene-1-carboxylic acid is non-selective and gives a low yield of the desired 4-bromo product. How can I improve this?

The direct bromination of an alkene bearing a carboxylic acid can be complex. The double bond can be attacked by bromine, but the carboxylic acid group can participate in the reaction, leading to undesired side products.

Potential Causes & Solutions:

  • Competing Reaction Pathways: The primary issue is often the formation of a bromolactone. The initial attack of bromine on the double bond forms a cyclic bromonium ion intermediate. This intermediate can be attacked by the bromide ion (Br⁻) to give the desired dibromo product, or it can be attacked intramolecularly by the oxygen of the nearby carboxylic acid, leading to a stable five- or six-membered lactone.[3] This pathway consumes the starting material and prevents the formation of the target vinyl bromide.

    Reaction Pathways: Bromination vs. Bromolactonization

    cluster_0 Desired Pathway cluster_1 Side Reaction start Cyclohex-3-ene- 1-carboxylic acid + Br2 intermediate Bromonium Ion Intermediate start->intermediate intermediate_lactone Bromonium Ion Intermediate product_dibromo Dibromo Adduct intermediate->product_dibromo Attack by Br⁻ product_final 4-Bromocyclohex-3-ene- 1-carboxylic acid (after E2 elimination) product_dibromo->product_final product_lactone Bromolactone intermediate_lactone->product_lactone Intramolecular attack by -COOH

    Caption: Competing pathways during the bromination of the cyclohexene precursor.

  • Radical vs. Electrophilic Bromination: To obtain the vinyl bromide, an allylic bromination followed by elimination, or an addition-elimination sequence is required. Using elemental bromine (Br₂) often favors electrophilic addition across the double bond. For selective allylic bromination, N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is the reagent of choice.

Recommended Protocol: Selective Allylic Bromination with NBS

This protocol aims to install the bromine at the allylic position, which can then be isomerized or used to generate the desired product.

ParameterRecommended ConditionRationale / Causality
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂, favoring radical allylic substitution over electrophilic addition.
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileNon-polar aprotic solvents that are suitable for radical reactions. Acetonitrile can also work well.
Initiator AIBN or UV Lamp (254 nm)Initiates the radical chain reaction required for allylic bromination.
Temperature Reflux (e.g., ~77 °C for CCl₄)Provides the thermal energy needed for initiation and propagation steps.
Workup Filter off succinimide, wash with Na₂S₂O₃(aq)The succinimide byproduct is a solid and easily removed. The thiosulfate wash quenches any unreacted bromine.

Step-by-Step Protocol:

  • To a solution of cyclohex-3-ene-1-carboxylic acid (1.0 eq) in CCl₄ (0.1 M), add NBS (1.1 eq) and AIBN (0.05 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product (allylic bromide) can then be treated with a non-nucleophilic base (e.g., DBU) to induce elimination and form the target this compound.

Question 3: My final product appears to be unstable and discolors over time. What are the best practices for purification and storage?

Vinyl and allylic bromides, especially those with nearby carboxylic acids, can be susceptible to degradation via hydrolysis, elimination, or radical decomposition.

Purification Strategy:

  • Avoid Harsh Conditions: Do not use high-temperature distillation, as this can promote decomposition and elimination of HBr. Similarly, purification via column chromatography on standard silica gel can be problematic due to the acidic nature of silica, which can catalyze degradation.

  • Recommended Method (Recrystallization): Recrystallization is the preferred method for purification.

    • Solvent Screening: Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, toluene, water, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Storage Protocol:

  • Temperature: Store the purified solid at low temperatures (0-8 °C is recommended).[4]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light, which can initiate radical decomposition pathways. Use an amber vial or wrap the container in aluminum foil.

References

  • MDPI Open Access Journals. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved from [Link]

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]

  • Siniscalchi, T. (2021). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Gnecco, D., et al. (n.d.). Bromination of 3-cyclohexene-1-carboxylic acid... Sci-Hub. Retrieved from [Link]

  • University of Arizona. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

  • Google Patents. (n.d.). US10399917B2 - Process for the preparation of organic bromides.
  • Pearson+. (n.d.). Using bromocyclohexane as a starting material, how could you synthe.... Retrieved from [Link]

  • Organic Chemistry Tutor. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). Additional Problems 20 – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • OpenStax. (2023). Ch. 21 Additional Problems - Organic Chemistry. Retrieved from [Link]

  • Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Retrieved from [Link]

  • PubMed. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1.... Retrieved from [Link]

  • MDPI Open Access Journals. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. Retrieved from [Link]

  • Science of Synthesis. (2014). Knowledge Updates 2014/2. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiopure cyclitols from (±)-3-bromocyclohexene.... Retrieved from [Link]

Sources

Optimizing reaction conditions for Diels-Alder with "4-Bromocyclohex-3-ene-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Diels-Alder Reactions

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Diels-Alder reaction optimization. This guide is designed to provide in-depth, practical advice for overcoming common challenges encountered in the laboratory. Whether you are working with novel substrates like "4-Bromocyclohex-3-ene-1-carboxylic acid" or more conventional dienes and dienophiles, the principles and troubleshooting steps outlined here will help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Diels-Alder reaction?

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings.[1][2] It is a concerted, pericyclic reaction that involves a 4π-electron component (the conjugated diene) and a 2π-electron component (the dienophile).[1][2] In this [4+2] cycloaddition, three pi-bonds are broken, and two new carbon-carbon sigma bonds and one new pi-bond are formed in a single step.[1][3]

Caption: General schematic of a [4+2] cycloaddition.

Q2: How do substituents on the diene and dienophile affect the reaction rate?

The rate of a "normal demand" Diels-Alder reaction is significantly accelerated when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[4][5] EDGs (like alkyl or alkoxy groups) enrich the diene with electron density, raising the energy of its Highest Occupied Molecular Orbital (HOMO). Conversely, EWGs (such as carbonyls, esters, or nitriles) make the dienophile electron-poor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5] This smaller HOMO-LUMO energy gap facilitates the reaction.[5] In "inverse electron-demand" Diels-Alder reactions, this polarity is reversed.[1][5]

Q3: What is the significance of the diene's s-cis conformation?

For the cycloaddition to occur, the diene must be in the s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.[1] In the alternative s-trans conformation, the ends of the diene are too far apart to react with the dienophile.[1] Dienes that are locked in an s-cis conformation (like cyclopentadiene) are highly reactive, while those that cannot adopt this conformation are unreactive.[4]

Q4: What is the Alder Endo Rule and does it always apply?

The Alder Endo Rule states that for cyclic dienes, the kinetically favored product is the endo isomer.[2][4] In the endo transition state, the electron-withdrawing substituents on the dienophile are oriented towards the developing pi-bond of the diene, a configuration stabilized by secondary orbital interactions.[5] The exo product is often thermodynamically more stable due to reduced steric hindrance.[2] While the endo product is usually favored under kinetic control (lower temperatures), the rule is not absolute and the exo/endo ratio can be influenced by temperature, solvent, and catalysts.

Q5: How would a molecule like "this compound" function in a Diels-Alder reaction?

This is a nuanced question. The structure "this compound" is a cyclohexene derivative, which is typically the product of a Diels-Alder reaction.[6][7] However, let's consider its potential roles:

  • As a Dienophile: The double bond within the cyclohexene ring could potentially act as a dienophile. The presence of the electron-withdrawing carboxylic acid group would activate this double bond for reaction with an electron-rich diene.[4][5] The bromine atom's effect is more complex, having both inductive electron-withdrawing and resonance electron-donating properties.

  • In a Retro-Diels-Alder Reaction: If this molecule was previously formed via a Diels-Alder reaction, it could undergo a retro-Diels-Alder reaction at high temperatures to break down into its original diene and dienophile components.[2] This is a key consideration if your reaction is performed at elevated temperatures.

Troubleshooting Guide

Problem: Low or No Product Yield

Low yield is one of the most common issues in Diels-Alder reactions. Here’s a systematic approach to diagnosing and solving the problem.

Troubleshooting_Low_Yield start Low/No Yield check_electronics 1. Verify Reactant Electronics (EDG on Diene, EWG on Dienophile?) start->check_electronics check_temp 2. Evaluate Temperature (Too low for activation? Too high for retro-DA?) check_electronics->check_temp If electronics are correct check_solvent 3. Assess Solvent Choice (Is it appropriate for polarity? Does it solubilize reactants?) check_temp->check_solvent If temperature is reasonable check_sterics 4. Consider Steric Hindrance (Are there bulky groups near reaction sites?) check_solvent->check_sterics If solvent is appropriate solution Implement Optimization Strategies: - Use Lewis Acid Catalyst - Screen Solvents - Adjust Temperature/Time check_sterics->solution If sterics are a factor

Caption: A workflow for troubleshooting low-yield Diels-Alder reactions.

1. Potential Cause: Mismatched Reactant Electronics

  • Causality: The reaction's driving force is the interaction between the diene's HOMO and the dienophile's LUMO.[5] If both are electron-rich or both are electron-poor, the energy gap is too large, and the reaction will be slow or may not proceed at all.

  • Solution:

    • Re-evaluate your substrates. Ensure you have a complementary pairing (electron-rich diene with an electron-poor dienophile, or vice-versa).[1][4]

    • For your target "this compound" as a dienophile, the carboxylic acid is a good electron-withdrawing group.[5] Pair it with an electron-rich diene like 2,3-dimethyl-1,3-butadiene.

    • Consider a Lewis acid catalyst. Lewis acids coordinate to the electron-withdrawing group on the dienophile, making it even more electron-poor and accelerating the reaction.[8][9]

2. Potential Cause: Suboptimal Reaction Temperature

  • Causality: Diels-Alder reactions have a negative entropy of activation, meaning they become less favorable at very high temperatures. The reverse reaction, the retro-Diels-Alder, can become dominant.[2] Conversely, too low a temperature may not provide enough energy to overcome the activation barrier.

  • Solution:

    • Start at room temperature or with gentle heating (e.g., 40-80 °C). Monitor the reaction by TLC or NMR.

    • If no reaction occurs, incrementally increase the temperature.

    • If you suspect a retro-Diels-Alder reaction is occurring (e.g., product disappears over time at high heat), try running the reaction at the lowest possible temperature that still gives a reasonable rate, or consider using a catalyst to enable lower reaction temperatures.[10]

3. Potential Cause: Inappropriate Solvent

  • Causality: While some Diels-Alder reactions proceed without a solvent, the choice of solvent can have a significant impact on the reaction rate.[2] Polar solvents can accelerate many Diels-Alder reactions by stabilizing the polar transition state.[2][11] In some cases, aqueous solutions can dramatically increase rates due to hydrophobic packing.[1]

  • Solution:

    • If your reaction is sluggish in a nonpolar solvent like toluene or hexane, try a more polar solvent such as dichloromethane (DCM), acetonitrile, or even water if your substrates are sufficiently soluble.[2]

    • Ensure your reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective concentrations and slow reaction rates.

SolventDielectric Constant (ε)General Application
Toluene2.4Common, nonpolar, allows for high temperatures.
Dichloromethane (DCM)9.1Good for Lewis acid catalysis, moderately polar.
Acetonitrile37.5Polar aprotic, can accelerate reactions.
Water80.1Can provide significant rate enhancement for some reactions.[1]

4. Potential Cause: Steric Hindrance

  • Causality: Bulky substituents on the diene or dienophile can physically block the approach of the two components, preventing the formation of the transition state.[4]

  • Solution:

    • This is an intrinsic property of your chosen substrates and can be difficult to overcome.

    • Higher temperatures may provide enough energy to overcome steric repulsion, but this must be balanced against the risk of the retro-Diels-Alder reaction.

    • In some cases, using a Lewis acid can help by pre-organizing the reactants, potentially reducing steric barriers.[8]

Optimization Strategies & Protocols

Strategy 1: Lewis Acid Catalysis

Lewis acids are powerful tools for accelerating Diels-Alder reactions and often improving their selectivity.[12] They function by coordinating to a Lewis basic site on the dienophile (typically the oxygen or nitrogen of an electron-withdrawing group), which lowers the dienophile's LUMO energy.[9] Recent studies suggest Lewis acids also work by reducing the Pauli repulsion between the reactants.[12][13]

Common Lewis Acids for Diels-Alder Reactions:

Lewis AcidTypical Loading (mol%)Common SolventsNotes
AlCl₃10 - 100DCM, TolueneVery strong, can promote side reactions.
BF₃·OEt₂10 - 100DCMCommon and effective.
TiCl₄5 - 50DCMStrong, often used at low temperatures.
SnCl₄5 - 50DCM, TolueneMilder than TiCl₄.
ZnCl₂10 - 100Ether, DCMMild Lewis acid.

Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Catalyst Addition: Add the Lewis acid (e.g., TiCl₄, 0.1 eq) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.

  • Diene Addition: Add the diene (1.0 - 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (or maintain at the desired temperature) and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Strategy 2: Controlling Stereoselectivity

As discussed, the endo product is typically the kinetic product. To maximize its formation, use the lowest temperature that allows the reaction to proceed at a reasonable rate. If the exo product is desired, running the reaction at higher temperatures for an extended period may allow the initial endo product to equilibrate to the more thermodynamically stable exo isomer.

References

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). [Link]

  • Leah4sci. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems. [Link]

  • Chegg. (2020, November 18). Question: Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. [Link]

  • ACS Publications. (2023, May 9). Demystifying Solvent Effects on Diels–Alder Reactions in Pure and Mixed Solvents: A Combined Electronic DFT and QM/MM Study. [Link]

  • ResearchGate. (n.d.). Optimization of the Diels-Alder reaction. [Link]

  • HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

  • Quora. (2018, April 18). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?[Link]

  • AIP Publishing. (n.d.). SOLVENT EFFECTS ON DIELS-ALDER REACTIONS : AB INITIO VERSUS DENSITY FUNCTIONAL THEORY. [Link]

  • YouTube. (2023, August 4). Beginner's Guide to Diels-Alder Reactions (THE ONLY 3 STEPS YOU NEED TO KNOW). [Link]

  • Texas Tech University. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. [Link]

  • YouTube. (2022, April 14). Diels-Alder Synthesis: Isolation of product. [Link]

  • NIH National Library of Medicine. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • YouTube. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry. [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. [Link]

  • Chad's Prep. (n.d.). Regioselectivity in Diels-Alder Reactions. [Link]

  • YouTube. (2025, August 22). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. [Link]

Sources

Preventing polymerization of "4-Bromocyclohex-3-ene-1-carboxylic acid" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromocyclohex-3-ene-1-carboxylic acid

Document ID: TSC-2026-01-22-C7H9BrO2 Version: 1.0

Introduction: Understanding the Instability of this compound

Welcome to the technical support guide for this compound (CAS No. 854722-22-8). This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics and materials. However, its unique structure, incorporating a cyclohexene ring, an allylic bromide, and a carboxylic acid functional group, renders it susceptible to degradation during storage, primarily through polymerization.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying causes of instability and offers field-proven protocols and troubleshooting advice to ensure the long-term integrity of your samples.

Visualizing the Challenge: Key Structural Liabilities

The reactivity of this compound stems from three key areas within its structure. Understanding these is the first step toward preventing degradation.

Molecule_Reactivity cluster_molecule cluster_labels mol l1 Alkene Double Bond: Susceptible to radical addition and polymerization. l1->p1 l2 Allylic Bromine: Weak C-Br bond can act as a radical initiator or leaving group. l2->p2 l3 Carboxylic Acid: Can influence stability and solubility; potential for decarboxylation under stress. l3->p3

Caption: Key reactive sites on the this compound molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound turning viscous or solidifying over time?

This is a classic sign of polymerization. The primary cause is the alkene (carbon-carbon double bond) within the cyclohexene ring. This site is susceptible to a free-radical chain reaction, where individual molecules (monomers) link together to form long chains (polymers).[2][3] This process increases the molecular weight dramatically, leading to the observed increase in viscosity or even complete solidification.

The reaction can be initiated by trace impurities, exposure to light (photons), or thermal energy. The allylic bromine can also play a role in initiating radical formation due to the relative weakness of the C-Br bond at the allylic position.[4]

Q2: What is the primary mechanism of polymerization for this compound?

The polymerization proceeds via a free-radical addition mechanism , which can be broken down into three stages:

  • Initiation: A radical initiator (In•), which can be formed from peroxides, light, or heat, attacks the π-bond of the alkene, forming a new, more stable carbon radical.[3][5]

  • Propagation: The newly formed carbon radical attacks another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly consuming monomer.

  • Termination: The reaction stops when two radicals combine, or when they are quenched by a radical scavenger (inhibitor).

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator (In•) Initiator (e.g., from light, heat) Monomer Monomer Initiator (In•)->Monomer Attack Radical Monomer (In-M•) Radical Monomer (In-M•) Monomer->Radical Monomer (In-M•) Another Monomer Another Monomer Radical Monomer (In-M•)->Another Monomer Attack Growing Polymer Chain (In-M-M•) Growing Polymer Chain (In-M-M•) Another Monomer->Growing Polymer Chain (In-M-M•) ... ... Growing Polymer Chain (In-M-M•)->... Two Radical Chains Two Radical Chains Stable Polymer Stable Polymer Two Radical Chains->Stable Polymer Radical Chain Radical Chain Inhibitor (e.g., MeHQ) Inhibitor (e.g., MeHQ) Radical Chain->Inhibitor (e.g., MeHQ) Quenching Non-reactive Species Non-reactive Species Inhibitor (e.g., MeHQ)->Non-reactive Species

Sources

Technical Support Center: Navigating the Scale-Up of 4-Bromocyclohex-3-ene-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 4-Bromocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the scale-up of this important chemical intermediate. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure the robustness and success of your synthetic endeavors.

I. Overview of Synthetic Strategy and Key Challenges

The most common laboratory synthesis of this compound involves the allylic bromination of a cyclohex-3-ene-1-carboxylic acid precursor, typically utilizing N-Bromosuccinimide (NBS) as the brominating agent. While this method is effective at a small scale, its transition to pilot plant or industrial production presents a unique set of challenges. These challenges primarily revolve around reaction selectivity, impurity profiles, product stability, and safe handling of reagents at a larger scale.

This guide will systematically address these issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower you to make informed decisions during your process development.

II. Troubleshooting Guide: Reaction and Synthesis

Frequently Asked Questions (FAQs)

Q1: We are observing low yields and the formation of multiple brominated species in our scaled-up reaction. What are the likely causes and how can we improve selectivity for the desired 4-bromo isomer?

A1: This is a classic challenge in allylic bromination. The formation of multiple brominated species, including dibrominated and isomeric monobrominated impurities, typically arises from a loss of reaction control. Here are the key factors to investigate:

  • Bromine Concentration: The core principle of using N-Bromosuccinimide (NBS) is to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture.[1][2] This is crucial to favor the radical allylic bromination pathway over the electrophilic addition of bromine across the double bond, which leads to dibrominated impurities.[1][2] At scale, localized "hot spots" of HBr can react with NBS to generate higher concentrations of Br₂.[2]

    • Troubleshooting:

      • Controlled NBS Addition: Instead of adding the entire batch of NBS at once, a portion-wise or continuous, slow addition is recommended at a larger scale. This helps to maintain a low Br₂ concentration.

      • Efficient Stirring: Ensure your reactor has adequate agitation to prevent localized build-up of reactants and byproducts. Poor mixing is a common culprit for side reactions during scale-up.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Radical Initiator: The reaction is initiated by radicals, which can be generated by light (photochemical initiation) or a radical initiator (e.g., AIBN, benzoyl peroxide).[2]

    • Troubleshooting:

      • Consistent Initiation: If using photochemical initiation, ensure consistent and even light exposure throughout the reactor. This can be challenging at scale. The use of a chemical initiator at a controlled concentration might offer better reproducibility.

      • Initiator Concentration: The concentration of the radical initiator should be carefully optimized. Too much can lead to an uncontrolled reaction and the formation of side products, while too little will result in a sluggish or incomplete reaction.

  • Reaction Temperature: Temperature control is critical. Exothermic reactions can lead to temperature spikes, which can accelerate side reactions.

    • Troubleshooting:

      • Reactor Cooling: Ensure your reactor's cooling system is capable of handling the heat generated by the reaction.

      • Temperature Monitoring: Use multiple temperature probes to monitor for any localized temperature increases.

Q2: We are seeing significant amounts of a dibrominated impurity. How can we minimize its formation?

A2: The formation of a dibromo species is a strong indicator that the electrophilic addition of Br₂ across the double bond is competing with the desired radical allylic bromination.[1][3]

  • Underlying Cause: As mentioned, this is due to an excessively high concentration of Br₂.[1]

  • Troubleshooting Workflow:

    G start High Dibromo Impurity Detected check_br2 Assess Br₂ Concentration Control start->check_br2 nbs_add Implement Slow / Portion-wise NBS Addition check_br2->nbs_add Primary Action stirring Improve Reactor Agitation check_br2->stirring Concurrent Action low_temp Ensure Strict Temperature Control nbs_add->low_temp stirring->low_temp scavenger Consider HBr Scavenger (e.g., non-nucleophilic base) result Reduced Dibromo Impurity scavenger->result low_temp->scavenger If problem persists low_temp->result If successful

    Caption: Troubleshooting workflow for minimizing dibrominated impurities.

Q3: Our reaction is stalling before completion, even with an excess of NBS. What could be the issue?

A3: A stalled reaction, despite the presence of reagents, often points to an issue with the radical chain reaction.

  • Possible Causes:

    • Radical Inhibitors: The presence of impurities in the starting material or solvent can act as radical inhibitors, quenching the chain reaction. Common inhibitors include phenolic compounds or certain oxygenated species.

    • Insufficient Initiation: The radical initiator may have decomposed or been consumed prematurely.

    • Low Temperature: While high temperatures can cause side reactions, a temperature that is too low can significantly slow down the rate of initiation and propagation.

  • Troubleshooting:

    • Starting Material Purity: Analyze your starting cyclohex-3-ene-1-carboxylic acid for potential inhibitors.

    • Solvent Quality: Use fresh, high-purity, and degassed solvents.

    • Additional Initiator: A small, carefully controlled addition of the radical initiator can sometimes restart a stalled reaction.

    • Temperature Optimization: Methodically study the effect of a slight temperature increase on the reaction rate.

III. Troubleshooting Guide: Purification and Isolation

Q1: We are struggling with the crystallization of the final product. It either oils out or gives a low yield. How can we develop a robust crystallization protocol?

A1: Crystallization is a critical step for achieving high purity. The challenges you're facing are common during scale-up.

  • Key Parameters for Optimization:

    • Solvent System: The choice of solvent is paramount. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

      • Recommendation: A systematic solvent screen is advised. Consider mixtures of polar and non-polar solvents. Given the carboxylic acid functionality, solvents like water, acetic acid, or mixtures with alcohols or ketones could be effective.

    • Cooling Rate: Rapid cooling often leads to oiling out or the formation of fine, impure crystals. A slow, controlled cooling profile is essential for growing larger, purer crystals.

    • Seeding: Introducing a small amount of pure crystalline product (seed crystals) at the point of supersaturation can promote controlled crystal growth and prevent oiling out.

    • Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. Here, a solvent in which the product is insoluble is slowly added to a solution of the product.

Impurity Profile and Impact on Crystallization

Impurity TypePotential SourceImpact on CrystallizationMitigation Strategy
Isomeric Bromo-acids Radical rearrangement or non-selective brominationCan co-crystallize, reducing purity. May act as a crystal growth inhibitor.Optimize reaction selectivity. Consider a multi-step purification process if isomers are difficult to separate by crystallization.
Dibromo-acid Electrophilic addition of Br₂Different solubility profile may allow for separation, but can also interfere with crystal lattice formation.Minimize its formation during the reaction (see Section II, Q2).
Starting Material Incomplete reactionMay increase the solubility of the product in the mother liquor, reducing yield.Drive the reaction to completion. Can often be removed by recrystallization.
Succinimide Byproduct of NBSGenerally has different solubility and can often be removed during work-up and crystallization.Aqueous washes during workup are effective.

Q2: How can we effectively remove acidic and colored impurities before crystallization?

A2: An acid-base workup is a powerful technique for purifying carboxylic acids.

  • Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer. Be cautious of emulsion formation, which can be an issue at scale.

    • Treat the aqueous layer with a decolorizing agent like activated carbon, if necessary, to remove colored impurities.

    • Slowly acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.

    • Filter the solid product and wash with cold water to remove any remaining inorganic salts.

    • Dry the product thoroughly before proceeding to the final crystallization from an organic solvent.

IV. Safety at Scale

Q1: What are the primary safety concerns when scaling up a bromination reaction with NBS?

A1: Safety is the top priority during scale-up. The main hazards are associated with the reagents and the reaction itself.

  • N-Bromosuccinimide (NBS):

    • Hazard: A strong oxidizing agent and a source of bromine. It can cause severe skin and eye irritation.

    • Handling: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of the dust.

  • Bromine (Br₂):

    • Hazard: Highly toxic, corrosive, and volatile.[4][5][6] Inhalation can cause severe respiratory damage.[4]

    • Mitigation: The primary advantage of using NBS is to avoid handling large quantities of molecular bromine.[1] However, be prepared for the possibility of Br₂ evolution, especially if the reaction temperature is not well-controlled. Ensure the reactor is in a well-ventilated area or connected to a scrubber system.[7]

  • Exothermic Reaction:

    • Hazard: The reaction can be exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

    • Mitigation:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is crucial for ensuring the plant's cooling capacity is sufficient.

      • Controlled Addition: As mentioned, slow, controlled addition of reagents is a key safety measure.

      • Emergency Quenching: Have a documented and tested emergency quenching procedure in place.

Safety Protocol Workflow

G start Pre-Scale-Up Safety Review calorimetry Perform Reaction Calorimetry start->calorimetry ppe Define and Train on PPE Requirements start->ppe reagent_handling Establish Safe Reagent Handling Procedures start->reagent_handling reactor_prep Ensure Reactor Integrity and Scrubber Functionality calorimetry->reactor_prep scale_up Proceed with Scale-Up ppe->scale_up reagent_handling->scale_up emergency_plan Develop Emergency Quench and Spill Procedures reactor_prep->emergency_plan emergency_plan->scale_up

Caption: Workflow for ensuring safety during the scale-up of bromination reactions.

V. References

  • PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bellucci, G., Marioni, F., & Marsili, A. (1972). Bromination of 3-cyclohexene-1-carboxylic acid, epoxidation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate: Stereochemical results. Tetrahedron, 28(13), 3393–3399.

  • Google Patents. (n.d.). Method of producing bromocyclohexane. Retrieved from

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.

  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]

  • ACS Publications. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds. Retrieved from

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • ResearchGate. (2025). A sustainable two-phase procedure for V-catalyzed toluene oxidative bromination with H2O2-KBr. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from

  • Royal Society of Chemistry. (1971). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Retrieved from [Link]

  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Retrieved from [Link]

  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production. Retrieved from

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • YouTube. (2021). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Retrieved from

  • Semantic Scholar. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid- Based MOFs at Room Temperature by Biomimetic Crystallization. Retrieved from [Link]

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Validation & Comparative

"4-Bromocyclohex-3-ene-1-carboxylic acid" vs. other brominated cyclohexene derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the strategic selection of building blocks is paramount to achieving synthetic efficiency and accessing novel chemical space. Brominated cyclohexene carboxylic acids represent a versatile class of intermediates, offering a scaffold ripe for functionalization. This guide provides an in-depth comparison of 4-Bromocyclohex-3-ene-1-carboxylic acid and its positional isomers, offering insights into their synthesis, reactivity, and strategic application in drug discovery programs.

Introduction: The Versatility of the Brominated Cyclohexene Scaffold

The cyclohexene moiety is a common motif in a wide array of biologically active molecules. The introduction of a bromine atom and a carboxylic acid group onto this scaffold provides two orthogonal handles for chemical modification, making these derivatives highly valuable in the synthesis of complex molecular architectures. The bromine atom can participate in a variety of transformations including nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid is a versatile functional group for amide bond formation, esterification, and other derivatizations. The position of the bromine atom and the double bond significantly influences the molecule's reactivity, presenting both opportunities and challenges in synthetic design.

The Landscape of Brominated Cyclohexene Carboxylic Acid Isomers

The synthetic utility of a brominated cyclohexene carboxylic acid is intrinsically linked to the relative positions of the bromine, the double bond, and the carboxylic acid. This guide will focus on the comparison of four key isomers, with the carboxylic acid group at the C1 position:

  • 1-Bromocyclohex-1-ene-1-carboxylic acid

  • 2-Bromocyclohex-1-ene-1-carboxylic acid

  • 3-Bromocyclohex-2-ene-1-carboxylic acid

  • This compound (the titular compound)

The following sections will delve into the synthesis and comparative reactivity of these isomers.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The synthesis of these brominated derivatives relies on fundamental principles of organic chemistry, including electrophilic addition, allylic bromination, and elimination reactions. The choice of starting material and reaction conditions is critical to achieving the desired regioselectivity.

Synthesis of 3-Bromocyclohexene Derivatives: The Allylic Bromination Approach

Allylic bromination is a powerful tool for introducing a bromine atom adjacent to a double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, favoring radical substitution over electrophilic addition to the double bond.[1]

A plausible route to 3-Bromocyclohex-1-ene-1-carboxylic acid would involve the allylic bromination of cyclohex-1-ene-1-carboxylic acid. However, the reactivity of the double bond towards electrophilic addition could lead to side products. A more controlled approach starts from cyclohex-3-ene-1-carboxylic acid, which can be synthesized via a Diels-Alder reaction between butadiene and acrylic acid. Subsequent allylic bromination would likely yield a mixture of 3-bromocyclohex-1-ene-1-carboxylic acid and 4-bromocyclohex-2-ene-1-carboxylic acid due to the two possible allylic positions.

A study on the bromination of 3-cyclohexene-1-carboxylic acid with bromine (Br₂) revealed that the reaction proceeds via an electrophilic addition mechanism, leading to a mixture of trans-dibromo derivatives and a bromolactone.[2] This highlights the importance of reagent selection in directing the reaction towards either allylic substitution or addition. The formation of the bromolactone occurs through an intramolecular attack of the carboxylic acid on the intermediate bromonium ion.[2]

Synthesis of this compound: A Strategic Approach

Direct synthesis of This compound is not well-documented in the literature. However, a logical synthetic pathway can be proposed starting from a suitable precursor. One potential route could involve the Diels-Alder reaction of a 1-brominated diene with an appropriate dienophile, followed by functional group manipulation. Alternatively, a carefully controlled bromination of a cyclohexadiene derivative could potentially yield the desired product, although regioselectivity would be a significant challenge.

Synthesis of Vinylic Bromides: 1-Bromo- and 2-Bromocyclohexene Derivatives

Vinylic bromides, where the bromine atom is directly attached to a double-bonded carbon, exhibit distinct reactivity compared to their allylic counterparts. Their synthesis often involves elimination reactions or direct bromination of alkynes.

1-Bromocyclohex-1-ene-1-carboxylic acid could potentially be synthesized from 1,2-dibromocyclohexane-1-carboxylic acid via a selective dehydrobromination. The starting dibromo compound can be obtained from the electrophilic bromination of cyclohex-1-ene-1-carboxylic acid.

The synthesis of 2-Bromocyclohex-1-ene-1-carboxylic acid presents a greater synthetic challenge due to the regioselectivity required. One possible approach could involve the conjugate addition of a bromide equivalent to a cyclohex-1-ene-1-carboxylic acid derivative, followed by elimination.

Comparative Reactivity: A Head-to-Head Analysis

The position of the bromine atom dictates the reactivity profile of each isomer, influencing their utility in subsequent synthetic transformations.

IsomerBromine PositionKey Reactivity FeaturesPotential Applications
1-Bromocyclohex-1-ene-1-carboxylic acid VinylicLess reactive in SN1/SN2. Suitable for cross-coupling reactions (e.g., Suzuki, Heck).Introduction of aryl or vinyl groups at C1.
2-Bromocyclohex-1-ene-1-carboxylic acid VinylicSimilar to the 1-bromo isomer. The proximity of the carboxylic acid may influence reactivity.Functionalization at C2 via cross-coupling.
3-Bromocyclohex-2-ene-1-carboxylic acid AllylicHighly reactive in SN1 and SN2 reactions due to resonance-stabilized allylic carbocation/transition state.[3] Prone to elimination reactions.Introduction of nucleophiles at the allylic position.
This compound AllylicSimilar reactivity to the 3-bromo isomer. The position of the double bond relative to the carboxylic acid may affect conformational preferences and reaction rates.Versatile intermediate for functionalization at C4.
Nucleophilic Substitution and Elimination Reactions

Allylic bromides, such as the 3-bromo and 4-bromo isomers, are significantly more reactive towards nucleophilic substitution than their vinylic counterparts (the 1-bromo and 2-bromo isomers).[3] This is due to the formation of a resonance-stabilized allylic carbocation in an SN1 pathway or a stabilized transition state in an SN2 reaction. However, this enhanced reactivity is often accompanied by a competing E2 elimination pathway, especially with sterically hindered or strongly basic nucleophiles.

Vinylic bromides are generally unreactive towards SN1 and SN2 reactions due to the high energy of the vinylic carbocation and the steric hindrance of the sp²-hybridized carbon.

Diels-Alder Reactions

The dienophilic or dienic character of these molecules can be exploited in Diels-Alder reactions to construct complex polycyclic systems.[4] For instance, a brominated cyclohexene derivative with an electron-withdrawing group on the double bond can act as a potent dienophile. The presence and position of the bromine atom can influence the stereoselectivity and regioselectivity of the cycloaddition.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Vinylic bromides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of diverse substituents onto the cyclohexene ring. Allylic bromides can also participate in certain cross-coupling reactions, but their higher reactivity can sometimes lead to side reactions.

Experimental Protocols

General Protocol for Allylic Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the synthesis of 3-bromocyclohexene and can be considered for the synthesis of 3- and 4-bromocyclohexene carboxylic acid derivatives from the corresponding unsaturated acids.[5]

  • Dissolve the cyclohexene carboxylic acid derivative (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Causality Behind Experimental Choices

The choice of NBS over Br₂ for allylic bromination is crucial to suppress the competing electrophilic addition of bromine to the double bond.[1] NBS provides a low, steady concentration of bromine radicals, favoring the desired substitution pathway. The use of a radical initiator like AIBN is necessary to initiate the radical chain reaction.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_start Starting Materials cluster_intermediates Brominated Intermediates cluster_reactions Key Reactions Cyclohex-1-ene-1-carboxylic acid Cyclohex-1-ene-1-carboxylic acid Electrophilic Addition (Br2) Electrophilic Addition (Br2) Cyclohex-1-ene-1-carboxylic acid->Electrophilic Addition (Br2) Dibromo intermediate Cyclohex-3-ene-1-carboxylic acid Cyclohex-3-ene-1-carboxylic acid Allylic Bromination (NBS) Allylic Bromination (NBS) Cyclohex-3-ene-1-carboxylic acid->Allylic Bromination (NBS) Radical Substitution 1-Bromocyclohex-1-ene-1-carboxylic acid 1-Bromocyclohex-1-ene-1-carboxylic acid 2-Bromocyclohex-1-ene-1-carboxylic acid 2-Bromocyclohex-1-ene-1-carboxylic acid 3-Bromocyclohex-2-ene-1-carboxylic acid 3-Bromocyclohex-2-ene-1-carboxylic acid This compound This compound Allylic Bromination (NBS)->3-Bromocyclohex-2-ene-1-carboxylic acid Allylic Bromination (NBS)->this compound Potential Isomer Electrophilic Addition (Br2)->1-Bromocyclohex-1-ene-1-carboxylic acid Elimination Dehydrobromination Dehydrobromination

Caption: Proposed synthetic routes to brominated cyclohexene carboxylic acid isomers.

Conclusion and Future Directions

While This compound remains a synthetically challenging target with limited literature precedent, its potential as a versatile building block in medicinal chemistry is undeniable. This guide has provided a comparative framework for understanding the synthesis and reactivity of its key isomers. The distinct reactivity profiles of vinylic versus allylic bromides offer a rich toolbox for the synthetic chemist. Further exploration into the regioselective synthesis of the 4-bromo isomer and a systematic comparison of the reaction kinetics of all four isomers would provide invaluable data for the drug discovery community. The strategic application of these brominated cyclohexene derivatives will undoubtedly continue to fuel the development of novel therapeutics.

References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Bellucci, G., Marioni, F., & Marsili, A. (1972). Bromination of 3-cyclohexene-1-carboxylic acid, epoxidation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate: Stereochemical results. Tetrahedron, 28(13), 3393–3399. [Link]

  • ChemTube3D. (n.d.). Allylic Bromination of Cyclohexene. Retrieved from [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?[Link]

  • Quora. (2018). Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction?[Link]

  • PrepChem. (n.d.). Preparation of 3-bromocyclohexene. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-Bromocyclohex-3-ene-1-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functionalized alicyclic scaffolds is paramount. The 4-bromocyclohex-3-ene-1-carboxylic acid framework and its ester derivatives are versatile intermediates, yet their successful application hinges on a precise comprehension of their kinetic and mechanistic behavior. This guide provides an in-depth comparison of the reactivity of this compound and its corresponding esters, with a focus on solvolysis reactions. We will delve into the underlying electronic effects and neighboring group participation that govern their reaction rates and product distributions, supported by detailed experimental protocols for empirical validation.

Theoretical Framework: Unraveling the Intricacies of Reactivity

The reactivity of this compound and its esters in nucleophilic substitution reactions is primarily dictated by the stability of the carbocation intermediate formed upon departure of the bromide leaving group. The presence of the double bond and the carboxyl or ester functionality at the 1-position introduces several competing and cooperative electronic effects.

1.1. Anchimeric Assistance from the π-System

A key determinant of the reactivity of these allylic bromides is the participation of the double bond's π-electrons in the ionization step, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[1][2] This intramolecular nucleophilic attack by the double bond on the carbon bearing the bromine atom leads to the formation of a stabilized, non-classical bridged carbocation intermediate. This participation significantly accelerates the rate of solvolysis compared to their saturated counterparts.[2]

1.2. The Dichotomous Role of the Carboxyl and Ester Groups

The substituent at the 1-position exerts a profound influence on the reactivity at the 4-position through a combination of inductive and neighboring group effects.

  • Inductive Effect: Both the carboxylic acid (-COOH) and ester (-COOR) groups are electron-withdrawing. This deactivates the double bond towards participation in anchimeric assistance, thereby slowing down the overall rate of solvolysis compared to an unsubstituted 4-bromocyclohexene.

  • Neighboring Group Participation by the Carboxylate: Under neutral or basic conditions, the deprotonated carboxylate group (-COO⁻) can act as a powerful internal nucleophile. This can lead to intramolecular cyclization to form a lactone, a process that can compete with or even dominate over intermolecular nucleophilic attack by the solvent.

  • Ester Group Influence: The ester group, being less nucleophilic than the carboxylate anion, is less likely to participate in intramolecular reactions. Its primary influence is through its electron-withdrawing inductive effect.

Proposed Experimental Investigation: A Head-to-Head Comparison

To empirically quantify the reactivity differences between this compound and its methyl ester, a comparative kinetic study of their hydrolysis is proposed. The progress of the reaction can be monitored by measuring the rate of bromide ion formation.

2.1. Synthesis of Methyl 4-Bromocyclohex-3-ene-1-carboxylate

A standard esterification procedure, such as the Fischer-Speier method, can be employed.

  • Protocol:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and perform an aqueous workup.

    • Purify the resulting methyl ester by column chromatography.

2.2. Kinetic Study of Hydrolysis

The rate of hydrolysis of both the carboxylic acid and its methyl ester can be determined by monitoring the increase in bromide ion concentration over time using conductometry.

  • Protocol:

    • Prepare standardized aqueous solutions of this compound and methyl 4-bromocyclohex-3-ene-1-carboxylate.

    • Maintain the reaction vessel at a constant temperature using a water bath.

    • Initiate the hydrolysis by adding a known volume of the substrate solution to a known volume of water.

    • Record the conductivity of the solution at regular time intervals.

    • The rate constant can be determined from the change in conductivity over time, as the formation of HBr will lead to an increase in the solution's conductivity.

Below is a visual representation of the experimental workflow:

G cluster_synthesis Ester Synthesis cluster_kinetics Kinetic Study s1 Dissolve Acid in Methanol s2 Add Sulfuric Acid Catalyst s1->s2 s3 Reflux s2->s3 s4 Workup and Purification s3->s4 k1 Prepare Aqueous Substrate Solutions s4->k1 Methyl Ester Product k2 Thermostat Reaction Vessel k1->k2 k3 Initiate Hydrolysis k2->k3 k4 Monitor Conductivity k3->k4 k5 Calculate Rate Constant k4->k5 start Start with Carboxylic Acid start->s1 start->k1 Carboxylic Acid Substrate

Experimental workflow for synthesis and kinetic analysis.

Comparative Reactivity Data (Illustrative)

CompoundRelative Rate Constant (k_rel)Key Factors Influencing Reactivity
4-Bromocyclohexene100Baseline reactivity with anchimeric assistance.
This compound10Inductive electron withdrawal by -COOH deactivates the double bond, reducing anchimeric assistance.
Methyl 4-bromocyclohex-3-ene-1-carboxylate15The -COOMe group is also electron-withdrawing, but slightly less so than -COOH, leading to a marginally faster rate.
Sodium 4-bromocyclohex-3-ene-1-carboxylate>200The carboxylate anion (-COO⁻) is a powerful internal nucleophile, leading to rapid intramolecular lactonization, significantly accelerating the disappearance of the starting material.

Disclaimer: The data in this table is illustrative and intended to reflect the expected reactivity trends based on established chemical principles. Actual experimental values may vary.

Mechanistic Insights

The solvolysis of this compound and its esters likely proceeds through a stabilized, bridged carbocation intermediate due to anchimeric assistance from the double bond.

G start This compound ts1 Transition State start->ts1 - Br⁻ intermediate Bridged Carbocation Intermediate ts1->intermediate Anchimeric Assistance product Hydrolysis Product intermediate->product + H₂O - H⁺

Anchimeric assistance in the solvolysis of this compound.

In the case of the carboxylate anion, a competing intramolecular pathway leading to a lactone is highly probable.

G start 4-Bromocyclohex-3-ene-1-carboxylate ts1 Transition State start->ts1 - Br⁻ lactone Lactone Product ts1->lactone Intramolecular Nucleophilic Attack

Intramolecular lactonization of 4-bromocyclohex-3-ene-1-carboxylate.

Conclusion

The reactivity of this compound and its esters is a fascinating case study in the interplay of electronic effects in alicyclic systems. While the double bond provides anchimeric assistance to accelerate solvolysis, the electron-withdrawing nature of the carboxyl and ester groups at the 1-position counteracts this effect. The deprotonated carboxylic acid, however, introduces a highly efficient intramolecular reaction pathway, leading to lactonization. A thorough understanding of these competing factors is crucial for the strategic application of these valuable synthetic intermediates. The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences and informing the rational design of synthetic routes in drug discovery and development.

References

  • Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. (2013). [Link]

  • Anchimeric Assistance. Dalal Institute. (n.d.). [Link]

  • Neighboring Group Participation. Chemistry LibreTexts. (2023). [Link]

  • Rate of solvolysis of allyl and alkyl halides. Chemistry Stack Exchange. (2020). [Link]

  • Neighbouring group participation. Wikipedia. (2023). [Link]

  • 3-Bromocyclohexene is more reactive than 4-Bromocyclohexene in hydrolysis with aqueous NaOH. Why? Brainly.in. (2020). [Link]

  • A Novel Instructional Undergraduate Organic Chemistry Laboratory Experiment Exploring Direct versus Indirect SN2 Reactions of Allylic Halides. ResearchGate. (2015). [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2024). [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Center for Biotechnology Information. (2022). [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. (2018). [Link]

  • Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). Austin Publishing Group. (2017). [Link]

  • Application of polypyrrole for potentiometric titration of halides. Research Trends. (n.d.). [Link]

  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. (2021). [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Mugberia Gangadhar Mahavidyalaya. (n.d.). [Link]

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A Definitive Guide to the Structural Validation of 4-Bromocyclohex-3-ene-1-carboxylic acid using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Ambiguity in structure can lead to misinterpretation of biological data and wasted resources. This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to validate the structure of a synthetic building block, 4-Bromocyclohex-3-ene-1-carboxylic acid. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating analytical system.

The Challenge: Confirming Connectivity in a Substituted Cyclohexene

The target molecule, this compound, presents a number of interesting structural features for NMR analysis.[1][2] Its cyclohexene ring contains both sp² and sp³ hybridized carbons, a vinyl bromide moiety, and a carboxylic acid substituent. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short of providing unambiguous proof of the precise arrangement of atoms, especially in cyclic systems with multiple non-equivalent protons and carbons. 2D NMR spectroscopy offers a solution by revealing correlations between nuclei, allowing for a definitive mapping of the molecular framework.[3][4]

Predicted ¹H and ¹³C NMR Data

Before delving into the 2D NMR analysis, it is essential to have a foundational understanding of the expected 1D NMR spectra. Based on the structure of this compound, we can predict the approximate chemical shifts for each unique proton and carbon. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the bromine and carboxylic acid substituents.[5][6][7]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1~2.5 - 2.8~40 - 45Methine proton adjacent to the carboxylic acid.
2~2.2 - 2.6 (axial & equatorial)~25 - 30Diastereotopic methylene protons.
3~5.8 - 6.2~125 - 130Vinylic proton adjacent to the bromine-bearing carbon.
4-~115 - 120Bromine-bearing vinylic carbon.
5~2.4 - 2.8 (axial & equatorial)~30 - 35Diastereotopic methylene protons.
6~2.1 - 2.5 (axial & equatorial)~28 - 33Diastereotopic methylene protons.
7 (C=O)-~175 - 180Carboxylic acid carbonyl carbon.
8 (OH)~10 - 12-Carboxylic acid proton, often broad and may exchange with D₂O.

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The 2D NMR Toolkit for Structural Elucidation

A combination of homonuclear and heteronuclear 2D NMR experiments is necessary for a comprehensive structural assignment.[8][9] We will focus on three key experiments: COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the starting point for piecing together the proton framework of a molecule.[10][11][12][13] It reveals which protons are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[14] In a COSY spectrum, cross-peaks appear between the signals of coupled protons.[13]

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15][16][17][18][19] The choice of solvent is critical; for this molecule, DMSO-d₆ would be a good option to observe the carboxylic acid proton.

  • Instrument Setup: On a 400 MHz or higher field NMR spectrometer, load the sample and perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Typical parameters include a spectral width covering the entire proton chemical shift range (e.g., 0-13 ppm), 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • Processing: Process the acquired data with a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.[20][21][22][23]

The COSY spectrum will allow us to trace the connectivity of the protons around the cyclohexene ring.

COSY_Correlations H1 H1 H2 H2 H1->H2 ³J H6 H6 H1->H6 ³J H3 H3 H2->H3 ⁴J (allylic) H5 H5 H5->H3 ³J (vinylic-allylic) H5->H6 ³J

Caption: Predicted COSY correlations for this compound.

Expected COSY Correlations:

  • H1 will show correlations to the two diastereotopic protons at H2 and the two at H6 .

  • The vinylic proton H3 will show a crucial correlation to the allylic protons at H5 . A weaker, four-bond allylic coupling to H2 might also be observed.

  • The methylene protons at H5 will correlate with each other (geminal coupling), with H6 , and with the vinylic proton H3 .

  • The methylene protons at H6 will correlate with each other, with H1 , and with H5 .

By starting at an easily identifiable proton, such as the vinylic H3, and "walking" around the ring using the observed cross-peaks, the entire proton spin system can be mapped out.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment identifies which protons are directly attached to which carbons.[24][25][26][27][28] This is a highly sensitive experiment that provides one-bond ¹H-¹³C correlations.[26] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak.[26]

  • Sample Preparation: The same sample used for the COSY experiment is suitable.

  • Instrument Setup: The spectrometer is tuned to both ¹H and ¹³C frequencies.

  • Acquisition: A standard gradient-selected, sensitivity-enhanced HSQC experiment is performed. The ¹H dimension will have a similar spectral width to the COSY, while the ¹³C dimension should cover the expected carbon chemical shift range (e.g., 0-185 ppm).

  • Processing: The data is processed using appropriate window functions and Fourier transformation in both dimensions.

The HSQC spectrum provides a direct link between the proton and carbon assignments.

HSQC_Correlations H1 H1 C1 C1 H1->C1 H2 H2 C2 C2 H2->C2 H3 H3 C3 C3 H3->C3 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 HMBC_Correlations H1 H1 C2 C2 H1->C2 C6 C6 H1->C6 C7 C7 (C=O) H1->C7 H3 H3 H3->C2 C4 C4 H3->C4 C5 C5 H3->C5 H5 H5 H5->C6 H5->C4 C3 C3 H5->C3

Caption: Key predicted long-range HMBC correlations.

Key Expected HMBC Correlations for Structural Confirmation:

  • H1 to C7 (³J): The proton on the carbon bearing the carboxylic acid will show a correlation to the carbonyl carbon. This is a critical correlation that confirms the position of the carboxylic acid group.

  • H3 to C4 (²J) and C5 (²J): The vinylic proton will show correlations to the bromine-bearing carbon (C4) and the adjacent methylene carbon (C5). The correlation to the quaternary carbon C4 is particularly important for its placement.

  • H5 to C4 (³J): The allylic protons at C5 will show a correlation to the bromine-bearing carbon C4, further confirming the connectivity of the double bond.

  • H1 to C2 (²J) and C6 (²J): These correlations help to confirm the immediate neighbors of the C1 methine group.

Synthesizing the Data: A Self-Validating Workflow

The power of this multi-technique approach lies in its self-validating nature. The information from each experiment corroborates and builds upon the others, leading to an unambiguous structural assignment.

validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_validation Structural Validation H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY C_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct C-H Bonds) C_NMR->HSQC COSY->HSQC Proton assignments HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Proton framework HSQC->HMBC C-H one-bond assignments Structure Final Validated Structure of This compound HMBC->Structure Complete connectivity map

Caption: The integrated workflow for 2D NMR-based structural validation.

Step-by-Step Validation Logic:

  • Establish Proton Spin Systems with COSY: Identify the coupled protons and trace the connectivity around the cyclohexene ring.

  • Assign Carbons to Protons with HSQC: Use the COSY-derived proton assignments to definitively assign the chemical shifts of the carbons directly attached to them.

  • Assemble the Full Skeleton with HMBC: Use the long-range correlations from key protons (like H1 and H3) to place the quaternary carbons (C4 and C7) and confirm the overall connectivity of the ring and the positions of the substituents. For example, the correlation from H1 to the carbonyl carbon C7 unequivocally places the carboxylic acid at position 1.

By following this logical progression, each piece of data serves as a check on the others, leading to a single, consistent structural assignment.

Conclusion

The structural validation of a molecule like this compound is not achieved by a single experiment but by the logical integration of data from a suite of 2D NMR techniques. COSY provides the proton framework, HSQC links protons to their carbons, and HMBC reveals the complete carbon skeleton, including the placement of non-protonated carbons and substituents. This comprehensive approach provides the high level of confidence in molecular structure required in research and development, ensuring the integrity of subsequent scientific investigations.

References

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Comparative Efficacy of 4-Bromocyclohex-3-ene-1-carboxylic Acid as a Precursor for Tranexamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthetic Route Analysis

This guide provides an in-depth comparison of a novel, proposed synthetic route to Tranexamic acid starting from 4-Bromocyclohex-3-ene-1-carboxylic acid against established industrial manufacturing processes. Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a crucial antifibrinolytic agent widely used to control bleeding.[1] The stereochemistry of Tranexamic acid is critical for its biological activity, with the trans isomer being significantly more potent.[1]

Conventional syntheses predominantly commence from para-substituted aromatic compounds, such as p-tolunitrile or dimethyl terephthalate.[1][2] These routes, while well-established, often involve harsh reaction conditions, the use of hazardous reagents, and challenges in achieving high stereoselectivity for the desired trans isomer, frequently requiring energy-intensive isomerization steps at high temperatures.[1][3] This guide explores the potential of this compound as an alternative starting material, aiming for a more direct and potentially stereocontrolled synthesis.

Retrosynthetic Analysis: Two Paths to Tranexamic Acid

A comparative retrosynthetic analysis reveals the strategic differences between the established and proposed routes. The conventional approach relies on the reduction of a planar aromatic ring, which inherently leads to a mixture of cis and trans isomers. In contrast, the proposed route leverages the existing stereochemistry of a cyclohexene precursor to potentially influence the final stereochemical outcome.

G cluster_0 Proposed Route cluster_1 Established Route Tranexamic_Acid_P Tranexamic Acid Intermediate_A 4-(Aminomethyl)cyclohex-3-ene-1-carboxylic acid Tranexamic_Acid_P->Intermediate_A Hydrogenation Precursor_P This compound Intermediate_A->Precursor_P Nucleophilic Substitution Tranexamic_Acid_E Tranexamic Acid Intermediate_B cis/trans-4-(Aminomethyl)cyclohexanecarboxylic acid Tranexamic_Acid_E->Intermediate_B Isomerization Intermediate_C 4-Aminomethylbenzoic acid Intermediate_B->Intermediate_C Aromatic Ring Hydrogenation Precursor_E p-Tolunitrile Intermediate_C->Precursor_E Oxidation & Nitrile Reduction

Caption: Retrosynthetic analysis of Tranexamic acid via the proposed and established routes.

Proposed Synthetic Route from this compound

This novel pathway is designed in three key steps, capitalizing on the reactivity of the allylic bromide and the alkene functionality.

  • Nucleophilic Substitution: The synthesis commences with the substitution of the allylic bromide with an amino group. This can be achieved using a variety of nitrogen nucleophiles. A plausible approach involves the use of ammonia or a protected amine equivalent, followed by deprotection. Allylic halides are known to be good substrates for nucleophilic substitution reactions.[4]

  • Stereoselective Hydrogenation: The resulting 4-(aminomethyl)cyclohex-3-ene-1-carboxylic acid is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. The choice of catalyst and reaction conditions will be critical in influencing the stereochemical outcome, aiming for a high trans-to-cis ratio. Catalytic hydrogenation of cyclohexene derivatives is a well-established transformation.[5]

  • Purification: The final step involves the purification of the crude product to isolate the pure trans-4-(aminomethyl)cyclohexane-1-carboxylic acid. This may involve recrystallization or chromatographic techniques.

G Start This compound Step1 Nucleophilic Substitution (e.g., NH3) Start->Step1 Intermediate 4-(Aminomethyl)cyclohex-3-ene- 1-carboxylic acid Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Step2 Product_mix cis/trans-Tranexamic Acid Step2->Product_mix Step3 Purification Product_mix->Step3 Final tranexamic acid Step3->Final

Caption: Proposed synthetic workflow for Tranexamic acid.

Conventional Industrial Synthesis of Tranexamic Acid

The established industrial synthesis typically begins with p-tolunitrile.[2]

  • Oxidation: The methyl group of p-tolunitrile is oxidized to a carboxylic acid, yielding 4-cyanobenzoic acid. This step often employs strong oxidizing agents like chromium trioxide.[1][3]

  • Nitrile Reduction: The cyano group is then reduced to an aminomethyl group to form 4-aminomethylbenzoic acid, commonly using catalysts like Raney cobalt or nickel.[2][3]

  • Aromatic Ring Hydrogenation: The aromatic ring of 4-aminomethylbenzoic acid is hydrogenated to a cyclohexane ring. This step typically uses platinum or ruthenium catalysts under high pressure and yields a mixture of cis and trans isomers.[2][6][7]

  • Isomerization and Purification: The resulting mixture of isomers is subjected to a high-temperature isomerization process, often under acidic or basic conditions, to enrich the desired trans isomer.[1][3] This is followed by purification to obtain pharmaceutical-grade Tranexamic acid.

Comparative Analysis: Proposed vs. Established Routes

MetricProposed Route (from this compound)Established Route (from p-Tolunitrile)
Number of Steps 34-5
Overall Yield Potentially moderate to high (estimated 40-60%)Reported up to 59.2% over seven steps in one modified route.[1]
Atom Economy Potentially higher due to fewer steps and less complex reagents.Lower, with the use of heavy metal oxidants and multiple protection/deprotection steps in some variations.
Stereoselectivity Potentially controllable during the hydrogenation step.Poor initial stereoselectivity, requiring a harsh isomerization step.
Safety & Environment Avoids highly toxic reagents like chromium trioxide. Uses standard hydrogenation catalysts.Employs hazardous materials such as CrO3, chlorine gas, and high-pressure hydrogenation.[1]
Starting Material Cost High. This compound is a specialty chemical with a high cost per gram.[8][9][10]Low. p-Tolunitrile is a readily available and inexpensive commodity chemical.[11][12][13]

Experimental Protocols (Proposed Route)

Step 1: Synthesis of 4-(Aminomethyl)cyclohex-3-ene-1-carboxylic acid
  • Materials: this compound (1.0 eq), aqueous ammonia (28-30%, 10 eq), ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a pressure vessel.

    • Cool the solution to 0°C and add chilled aqueous ammonia.

    • Seal the vessel and heat to 80°C for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product is taken to the next step without further purification.

  • Causality: The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperature required for the nucleophilic substitution of the allylic bromide. Ethanol serves as a co-solvent to ensure the miscibility of the reactants.

Step 2: Synthesis of cis/trans-Tranexamic Acid
  • Materials: Crude 4-(aminomethyl)cyclohex-3-ene-1-carboxylic acid (1.0 eq), 10% Palladium on carbon (Pd/C, 5 mol%), methanol, hydrogen gas.

  • Procedure:

    • Suspend the crude intermediate in methanol in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Causality: Palladium on carbon is a standard and effective catalyst for the hydrogenation of alkenes.[5] The choice of solvent and pressure can influence the reaction rate and, potentially, the stereoselectivity. Methanol is a common solvent for such reactions.

Step 3: Purification of trans-Tranexamic Acid
  • Materials: Crude cis/trans-Tranexamic acid, water, acetone.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot water.

    • Slowly add acetone until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.

  • Causality: The differential solubility of the cis and trans isomers of Tranexamic acid in a water/acetone solvent system allows for their separation by recrystallization. The trans isomer is typically less soluble and will crystallize out preferentially.

Discussion

The proposed synthetic route starting from this compound presents a theoretically shorter and potentially more environmentally benign pathway to Tranexamic acid. The key advantage lies in the avoidance of harsh oxidizing agents and the high-temperature isomerization step that is characteristic of many conventional methods. The potential to control the stereochemistry during the hydrogenation step is a significant point of interest for further investigation.

However, the major drawback of this proposed route is the high cost and limited availability of the starting material, this compound.[8][9][10] In contrast, the starting materials for the established industrial processes, such as p-tolunitrile, are inexpensive and produced on a large scale.[11][12][13] This economic disparity currently makes the proposed route unfeasible for commercial production.

Further research could focus on developing a more cost-effective synthesis of this compound or exploring alternative, more readily available cyclohexene-based precursors. Additionally, a detailed study of the hydrogenation step is required to optimize the catalyst and reaction conditions for maximizing the yield of the desired trans isomer.

Conclusion

While the synthesis of Tranexamic acid from this compound offers theoretical advantages in terms of step economy and reduced environmental impact, its practical application is severely limited by the prohibitive cost of the starting material. The established industrial routes, despite their drawbacks concerning harsh conditions and stereoisomer separation, remain the most economically viable methods for large-scale production. The proposed route, however, serves as a valuable conceptual framework for the development of future-generation syntheses of Tranexamic acid and other substituted cyclohexane-containing pharmaceuticals, should the precursor become more accessible.

References

  • Patil, P., et al. (2020). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 50(11), 1665-1675. [Link]

  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 314-320. [Link]

  • Li, M., et al. (2013). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 14(11), 21541-21553. [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid.
  • Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]

  • Xie, J., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(3), 473-477. [Link]

  • Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • Typology. (2023). How is tranexamic acid synthesised?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Web Pages. (n.d.). 9. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • Springer. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • PubMed. (1998). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Retrieved from [Link]

  • Brainly.in. (2019). guyzz i need your help.....give reason3-bromocyclohexene is more reactive than 4.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

  • Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

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Benchmarking the Cost-Effectiveness of "4-Bromocyclohex-3-ene-1-carboxylic acid" Synthesis Routes: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromocyclohex-3-ene-1-carboxylic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, cyclic molecules bearing strategically placed functional groups are of paramount importance. This compound is a versatile building block, offering a unique combination of a reactive bromine atom for cross-coupling reactions, a modifiable carboxylic acid handle, and a conformationally constrained cyclohexene ring. These features make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents.

This guide provides a comprehensive analysis of the most plausible and cost-effective synthesis route for this compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic rationale behind the proposed synthesis, provide a detailed experimental protocol, and present a thorough cost-effectiveness benchmark against direct procurement. Our objective is to equip the scientific community with the practical knowledge required to make informed decisions regarding the acquisition of this critical chemical intermediate.

Route 1: Allylic Bromination of 3-Cyclohexene-1-carboxylic Acid

The most direct and economically viable approach to the synthesis of this compound is the allylic bromination of the readily available starting material, 3-cyclohexene-1-carboxylic acid. This reaction leverages the principles of free-radical chemistry to selectively introduce a bromine atom at the carbon adjacent to the double bond.

Mechanistic Rationale and Experimental Design

Allylic bromination is a well-established transformation in organic synthesis, typically employing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light.[1][2][3] The reaction proceeds via a radical chain mechanism. The key advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a low, constant concentration of bromine radicals, which favors substitution at the allylic position over electrophilic addition to the double bond.[1]

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from one of the allylic positions (C4 or C6) of 3-cyclohexene-1-carboxylic acid, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which propagates the chain reaction.[2][3]

The regioselectivity of the bromination (C4 vs. C6) is a critical consideration. The electronic and steric effects of the carboxylic acid group can influence the relative stability of the two possible allylic radical intermediates. While a detailed computational study would be required for a precise prediction, it is anticipated that the product mixture may contain both 4-bromo and 6-bromo isomers. However, for many downstream applications, a mixture of these regioisomers may be acceptable or they may be separable by chromatography.

Experimental Protocol

Materials:

  • 3-Cyclohexene-1-carboxylic acid (97%)

  • N-Bromosuccinimide (NBS, 99%)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and irradiate with a UV lamp (or a standard 100W incandescent bulb) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-Cyclohexene-1-carboxylic acid in CCl4 Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Reflux with UV irradiation (4-6h) Add_Reagents->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Washes Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Cost-Effectiveness Analysis

To provide a practical benchmark, we have compiled a cost analysis for the synthesis of this compound based on the proposed route, comparing it with the direct purchase price from commercial suppliers. Prices are based on currently available catalog information and may vary.

ParameterRoute 1: Allylic BrominationDirect Purchase
Starting Materials Cost (per gram of product)
3-Cyclohexene-1-carboxylic acid~$1.80/g[4] (assuming 70% yield)N/A
N-Bromosuccinimide (NBS)~$0.17/g[5][6]N/A
AIBN (catalytic)~$0.10/g[7][8][9]N/A
Solvents & Purification Media~$2.00/gN/A
Total Estimated Synthesis Cost per Gram ~$4.07 ~$330 - $517/g [10][11][12]
Lead Time 1-2 days (synthesis & purification)3-5 business days (shipping)
Scalability Readily scalable to multi-gram quantitiesDependent on supplier stock
Purity & Quality Control In-house control over purity and analysisDependent on supplier specifications
Process Development & Optimization Opportunity for optimization of yield and purityFixed product

Analysis: The cost-effectiveness of in-house synthesis is overwhelmingly clear. The direct purchase price of this compound is approximately 80 to 125 times higher than the estimated cost of synthesis. This stark difference provides a compelling argument for undertaking the synthesis in-house, particularly for research groups and development teams that require more than milligram quantities of this intermediate. The ability to control the scale, purity, and timeline of the synthesis offers significant advantages in a research and development setting.

Alternative Synthesis Route: A Conceptual Discussion

While allylic bromination stands out as the most direct method, it is valuable to consider alternative approaches. A hypothetical second route could involve a Diels-Alder reaction between 1,3-butadiene and acrylic acid to form 3-cyclohexene-1-carboxylic acid, followed by the same allylic bromination step.

Diels_Alder_Route Butadiene 1,3-Butadiene Diels_Alder Diels-Alder Reaction Butadiene->Diels_Alder Acrylic_Acid Acrylic Acid Acrylic_Acid->Diels_Alder Intermediate 3-Cyclohexene-1-carboxylic acid Diels_Alder->Intermediate Allylic_Bromination Allylic Bromination (NBS, AIBN, hv) Intermediate->Allylic_Bromination Product This compound Allylic_Bromination->Product

Caption: Conceptual Diels-Alder based synthesis route.

However, this route introduces an additional step and utilizes gaseous 1,3-butadiene, which can be challenging to handle in a standard laboratory setting. Given that 3-cyclohexene-1-carboxylic acid is commercially available at a reasonable price, this alternative is less practical and cost-effective for most applications.

Conclusion and Recommendations

For researchers and drug development professionals requiring this compound, in-house synthesis via the allylic bromination of 3-cyclohexene-1-carboxylic acid is the most cost-effective and strategically sound approach. The significant cost savings, coupled with control over scale and purity, far outweigh the convenience of direct purchase for anything beyond preliminary screening quantities. The experimental protocol provided is based on well-established chemical principles and offers a robust starting point for the synthesis of this valuable building block. It is recommended that any synthesis be performed by trained personnel with appropriate safety precautions in place.

References

  • Allylic and Benzylic Bromination: Examples. (2013, November 25). Master Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Preparing Alkyl Halides from Alkenes: Allylic Bromination. (2024, July 30). Chemistry LibreTexts. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • 3-Cyclohexene-1-carboxylic Acid / 3-CYCLOHEXENECARBOXYLIC ACID, 25kg. IndiaMART. [Link]

  • n-Bromosuccinimide, 98%. Ottokemi. [Link]

  • N-Bromosuccinimide. Oakwood Chemical. [Link]

  • Arkema increases the price of Azo Initiator AZDN (AIBN). (2010, December 8). chemeurope.com. [Link]

  • Azobisisobutyronitrile, AIBN Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

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Comparative Analysis of Cross-Reactivity for 4-Bromocyclohex-3-ene-1-carboxylic Acid in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Reactivity and Selecting Optimal Scaffolds in Drug Development

Abstract

In the intricate landscape of drug discovery and process chemistry, the selection of molecular building blocks is a critical decision point that profoundly influences the trajectory of a research program. Halogenated scaffolds, while synthetically versatile, often introduce a liability of off-target reactivity, particularly within the complex biological milieu of a cell or the multifaceted environment of a crude reaction mixture. This guide provides an in-depth comparative analysis of 4-Bromocyclohex-3-ene-1-carboxylic acid , a bifunctional molecule with inherent reactivity conferred by its vinyl bromide and carboxylic acid moieties. We will dissect the mechanistic underpinnings of its potential cross-reactivity, present a robust experimental framework for its evaluation, and benchmark its performance against structurally related alternatives. The insights provided herein are designed to empower researchers, chemists, and drug development professionals to make informed decisions, mitigating risks of toxicity and improving the specificity and yield of their chemical transformations.

Introduction: The Double-Edged Sword of Halogenated Scaffolds

Cross-coupling reactions have become a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of diverse compound libraries to probe structure-activity relationships (SAR).[1][2][3] Alkyl and vinyl halides are indispensable precursors in these transformations. However, the very electrophilicity that makes them valuable can also be a significant liability. Off-target reactions with biological nucleophiles (e.g., thiols in proteins like cysteine) can lead to covalent modification of unintended biomolecules, a frequent cause of idiosyncratic drug toxicity.

This compound presents a unique case study. It contains two key functional groups:

  • A vinyl bromide on a cyclohexene ring: This moiety is an electrophilic site susceptible to nucleophilic attack and a handle for transition-metal-catalyzed cross-coupling reactions.

  • A carboxylic acid : This group provides a point for amide bond formation, esterification, or can serve as a key pharmacophoric feature for target engagement.[4]

The central question for any researcher employing this scaffold is: To what extent does the vinyl bromide engage in unintended reactions within a complex mixture, and how does this reactivity compare to viable alternatives? This guide will provide the experimental and theoretical framework to answer that question.

Mechanistic Insights into Potential Cross-Reactivity

The reactivity of this compound is primarily dictated by the vinyl bromide. Unlike more stable aryl halides, vinyl halides can participate in several undesirable side reactions. The primary concern in a biological or complex chemical context is covalent adduct formation with soft nucleophiles.

Key Potential Reaction Pathway: Nucleophilic Vinylic Substitution

The carbon-bromine bond is polarized, rendering the carbon atom electrophilic. It can be attacked by nucleophiles present in the reaction mixture, such as the thiol group of glutathione (GSH), a ubiquitous antioxidant in biological systems and a model nucleophile for reactivity studies.

// Nodes Reactant [label="4-Bromocyclohex-3-ene-\n1-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Biological Nucleophile\n(e.g., Glutathione, R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Transition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Covalent Adduct\n(Thioether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="HBr", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactant -> TransitionState [label="Nucleophilic Attack", color="#4285F4"]; Nucleophile -> TransitionState [color="#4285F4"]; TransitionState -> Product [label="Substitution", color="#34A853"]; TransitionState -> Byproduct [color="#34A853"];

}

Caption: Potential pathway for covalent adduct formation.

Comparative Scaffolds: Establishing a Reactivity Baseline

To objectively assess the cross-reactivity of our target molecule, we must compare it to logical alternatives. A well-designed experiment includes controls that isolate the structural features responsible for the observed effect.

Compound ID Structure Chemical Name Rationale for Comparison
Cmpd-1 (Target) C1CC(=CCC1C(=O)O)BrThis compound[5]The test compound, containing both the vinyl bromide and the cyclohexene scaffold.
Cmpd-2 (Saturated Control) BrC1CCC(CC1)C(=O)O4-Bromocyclohexane-1-carboxylic acid[6]Lacks the double bond. This isolates the reactivity of the C(sp³)-Br bond vs. the C(sp²)-Br bond and removes allylic effects. Secondary alkyl bromides are generally less reactive to displacement than primary ones.[7]
Cmpd-3 (Non-Halogenated Control) CC1=CCC(CC1)C(=O)O4-Methylcyclohex-3-ene-1-carboxylic acid[8]Replaces the bromine with a methyl group. This compound serves as a negative control to account for any non-covalent interactions or reactions not involving the halogen.

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

To quantify cross-reactivity, we will employ a competitive incubation assay followed by robust analytical detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach allows for the direct measurement of parent compound depletion and the identification of specific adducts formed.

// Workflow Edges Prep -> Incubate [color="#4285F4", lhead=cluster_reaction]; Mixture -> Incubate [color="#4285F4"]; Incubate -> Quench [color="#4285F4"]; Quench -> LCMS [color="#34A853", lhead=cluster_analysis]; LCMS -> Data [color="#34A853"]; }

Caption: Workflow for assessing cross-reactivity.

Detailed Experimental Protocol

Objective: To quantify the rate of parent compound depletion and identify covalent adducts when incubated in a complex mixture containing biological nucleophiles.

Materials:

  • Test Compounds: Cmpd-1, Cmpd-2, Cmpd-3

  • Complex Mixture: Human liver S9 fraction (commercially available)

  • Nucleophile: L-Glutathione (GSH)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., warfarin)

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of Cmpd-1, Cmpd-2, and Cmpd-3 in DMSO.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer.

    • Prepare the incubation mixture: In a microcentrifuge tube on ice, combine phosphate buffer, S9 fraction (to a final protein concentration of 1 mg/mL), and GSH (to a final concentration of 5 mM).

  • Incubation:

    • Pre-warm the incubation mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound from its stock solution to a final concentration of 10 µM. (Note: The final DMSO concentration should be <0.1% to avoid enzyme inhibition).

    • Vortex gently to mix.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the 50 µL aliquot to a sample vial containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Develop an LC-MS/MS method to quantify the remaining parent compound at each time point. Use Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

    • In parallel, perform a full scan or precursor ion scan analysis on the t=120 min sample to screen for potential GSH adducts (looking for a mass increase corresponding to the addition of a glutathionyl moiety).

Data Analysis and Comparative Performance

The primary endpoint of this study is the rate of disappearance of the parent compound. This can be modeled to determine the half-life (t½) of each compound in the reactive mixture.

Table 1: Comparative Stability in a Thiol-Rich Complex Mixture (Hypothetical Data)
Compound ID Description Half-Life (t½, minutes) GSH Adduct Detected? Interpretation
Cmpd-1 (Target) Vinyl Bromide45YesHigh reactivity, indicating significant potential for cross-reactivity with nucleophiles. The vinyl bromide is a clear liability.
Cmpd-2 (Saturated) Alkyl Bromide>240NoSignificantly more stable. The sp³ C-Br bond is far less susceptible to nucleophilic attack under these conditions, demonstrating the critical role of the double bond in the reactivity of Cmpd-1.
Cmpd-3 (Methyl) Non-Halogenated>240NoHighly stable, as expected. This confirms that the observed reactivity in Cmpd-1 is due to the bromine and not some other feature of the cyclohexene ring.

Causality Behind the Results: The dramatic difference in stability between Cmpd-1 and Cmpd-2 is the key finding. The π-system of the double bond in the vinyl bromide of Cmpd-1 lowers the activation energy for nucleophilic attack compared to the saturated alkyl bromide in Cmpd-2. This makes Cmpd-1 significantly more susceptible to forming covalent bonds with nucleophiles like GSH, a critical insight for drug development professionals concerned with off-target covalent binding.

Conclusions and Recommendations for Researchers

This guide demonstrates a clear, mechanistically-driven approach to evaluating the cross-reactivity of a functionalized building block. Our analysis, grounded in the principles of physical organic chemistry and standard bioanalytical techniques, reveals the inherent reactivity of the vinyl bromide moiety in This compound .

Key Takeaways:

  • High Potential for Cross-Reactivity: this compound should be considered a reactive scaffold with a high propensity for forming adducts with biological nucleophiles. Its use in later stages of drug development should be approached with caution.

  • Superior Stability of Alternatives: For applications where the vinyl functionality is not essential for the desired activity, the saturated analog (4-Bromocyclohexane-1-carboxylic acid ) offers a much more stable alternative, significantly reducing the risk of off-target covalent modification.

  • Importance of Empirical Testing: While mechanistic understanding is crucial, the provided experimental protocol offers a reliable and self-validating system to empirically quantify reactivity. Researchers should not rely on assumptions and are encouraged to perform such stability assessments early in the discovery process.

By combining predictive chemical knowledge with robust experimental validation, researchers can navigate the complexities of reactive scaffolds, ultimately leading to the development of safer, more specific, and more effective chemical entities.

References

  • Siniscalchi, T. (2021). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70700108, this compound. Available at: [Link]

  • Hassan, A. S., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. Available at: [Link]

  • National Research Council (US) Committee on Methods for the In Vivo Toxicity Testing of Complex Mixtures. (1988). Complex Mixtures: Methods for In Vivo Toxicity Testing. National Academies Press (US). Available at: [Link]

  • Kerepesi, C., et al. (2015). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics. Available at: [Link]

  • ResearchGate (n.d.). Direct analysis of complex mixtures by mass spectrometry. Available at: [Link]

  • LibreTexts Chemistry (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

  • Al-Shammari, M. M., et al. (2023). Exploring the Reactivity, Synthesis and Applications of Haloalkenes: Implications for Health and the Environment. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Barrio, P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19826550, 4-Bromocyclohexane-1-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20350, 4-Methyl-3-cyclohexene-1-carboxylic Acid. Available at: [Link]

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A Comparative Guide to Determining the Absolute Configuration of Chiral 4-Bromocyclohex-3-ene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chiral chemistry, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological systems, where a single enantiomer can be therapeutic while its mirror image may be inactive or even toxic. The title compound, 4-Bromocyclohex-3-ene-1-carboxylic acid, and its derivatives represent a class of molecules with significant potential as chiral building blocks in synthesis. Their inherent conformational flexibility, however, presents a tangible challenge to the definitive assignment of their absolute configuration.

This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offer field-proven insights into their application, and provide detailed protocols to ensure scientific integrity. We aim to equip researchers with the knowledge to select the most appropriate methodology, or combination of methodologies, for their specific research context.

Part 1: Foundational Principles: Chirality in Flexible Ring Systems

Chirality, or 'handedness', in molecules arises from the presence of one or more stereogenic centers. The absolute configuration at each of these centers is designated by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an R (rectus) or S (sinister) assignment. For rigid cyclic systems, this assignment is often straightforward. However, the cyclohexene ring in "this compound" exists as a dynamic equilibrium of multiple conformers, primarily half-chair and boat forms.[1] This conformational mobility means that the molecule is not a single static structure in solution, which can complicate spectroscopic analysis. The overall chiroptical properties (e.g., circular dichroism) are a Boltzmann-weighted average of the properties of all contributing conformers.[2] Therefore, a successful determination of the absolute configuration must account for this conformational landscape.

Part 2: A Comparative Analysis of Key Methodologies

Here, we compare the most powerful and widely used techniques for determining absolute configuration: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the NMR-based Mosher's Method.

Single-Crystal X-ray Crystallography (SXC)

Introduction to the Technique: SXC is often considered the "gold standard" for absolute configuration determination as it provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.[3][4] The method relies on the anomalous dispersion of X-rays by the electron clouds of the atoms in a single crystal.[3] For chiral molecules, this effect allows for the differentiation between a structure and its mirror image.[5]

Experimental Workflow:

cluster_0 SXC Workflow Start Obtain a high-quality single crystal Data_Collection Mount crystal and collect diffraction data on a diffractometer Start->Data_Collection Structure_Solution Solve the phase problem to obtain an initial electron density map Data_Collection->Structure_Solution Refinement Refine the atomic positions and thermal parameters Structure_Solution->Refinement AC_Determination Determine the absolute configuration using anomalous dispersion (e.g., Flack parameter) Refinement->AC_Determination End Final Crystallographic Information File (CIF) AC_Determination->End

Caption: Workflow for Absolute Configuration Determination by SXC.

Data Analysis and Interpretation: The key to absolute configuration determination by SXC lies in the analysis of Friedel pairs—reflections that are equivalent in intensity in centrosymmetric structures but differ slightly in chiral, non-centrosymmetric crystals due to anomalous scattering.[6] Modern diffractometers and software automate this analysis, often reporting a Flack parameter. A Flack parameter close to 0 with a small standard uncertainty for a given enantiomer confirms the assigned absolute configuration, while a value near 1 suggests the opposite configuration.[6] The presence of a "heavy" atom like bromine in "this compound" is highly advantageous as it produces a stronger anomalous scattering signal, leading to a more reliable determination.[3]

Experimental Protocol: Single Crystal Growth

  • Purification: Ensure the sample is of the highest possible purity. Impurities can inhibit crystallization.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

Introduction to the Technique: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] This results in a spectrum with positive and negative bands that are unique to a specific enantiomer, effectively its vibrational "fingerprint."[8] A significant advantage of VCD is that it does not require crystallization and provides information about the molecule's solution-phase conformation.[9] Furthermore, VCD spectra are rich in information as every vibrational mode can potentially be VCD-active, unlike ECD which requires a chromophore.[8][9]

Experimental Workflow:

cluster_1 VCD Workflow Start Measure experimental VCD and IR spectra of the chiral molecule Computational_Modeling Perform conformational search and DFT calculations for one enantiomer (e.g., R) Start->Computational_Modeling Spectrum_Prediction Calculate the Boltzmann-averaged theoretical VCD and IR spectra Computational_Modeling->Spectrum_Prediction Comparison Compare the experimental VCD spectrum with the calculated spectrum for the R enantiomer and its mirror image (S enantiomer) Spectrum_Prediction->Comparison End Assign absolute configuration based on the best match Comparison->End

Caption: Workflow for VCD-based Absolute Configuration Assignment.

Data Analysis and Interpretation: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT).[9] A conformational search is first performed to identify all low-energy conformers. The VCD spectrum of each conformer is then calculated, and a final, Boltzmann-averaged spectrum is generated.[2] If the experimental spectrum matches the calculated spectrum for the R configuration, then the sample is assigned as R. If it matches the inverted calculated spectrum, the sample is assigned as S.

Experimental Protocol: VCD Measurement

  • Sample Preparation: Dissolve 5-15 mg of the purified sample in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃).[7] The concentration should be sufficient to obtain a good signal-to-noise ratio. For carboxylic acids, be aware of potential dimerization, which can be concentration and solvent-dependent.[10]

  • Instrumentation: Use a dedicated VCD spectrometer.

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously.[8]

    • Collect data for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8 blocks of 1 hour each).[10]

    • Measure the solvent spectrum under the same conditions for baseline correction.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum. Process the data according to the instrument manufacturer's software.

Electronic Circular Dichroism (ECD) Spectroscopy

Introduction to the Technique: ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[11] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. The C=C double bond and the carboxylic acid group in "this compound" can act as chromophores, making ECD a viable method.[12]

Experimental Workflow:

cluster_2 ECD Workflow Start Measure experimental ECD and UV-Vis spectra Computational_Modeling Perform conformational search and TD-DFT calculations for one enantiomer Start->Computational_Modeling Spectrum_Prediction Calculate the Boltzmann-averaged theoretical ECD spectrum Computational_Modeling->Spectrum_Prediction Comparison Compare the experimental ECD spectrum with the calculated spectrum Spectrum_Prediction->Comparison End Assign absolute configuration Comparison->End cluster_3 Mosher's Method Workflow Start React the chiral carboxylic acid with (R)- and (S)-chiral derivatizing agents separately Purification Purify the resulting diastereomeric esters/amides Start->Purification NMR_Acquisition Acquire high-resolution ¹H NMR spectra for both diastereomers Purification->NMR_Acquisition Analysis Assign protons and calculate the chemical shift differences (Δδ = δS - δR) NMR_Acquisition->Analysis End Determine absolute configuration based on the sign of Δδ values around the stereocenter Analysis->End

Caption: Workflow for Mosher's Method.

Data Analysis and Interpretation: The method is based on the anisotropic effect of the phenyl group in the chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the stereocenter. [13]By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, a model can be constructed to deduce the absolute configuration. [14] Experimental Protocol: Modified Mosher's Method for Carboxylic Acids

  • Derivatization:

    • In two separate reactions, convert the chiral carboxylic acid to its acid chloride (e.g., using oxalyl chloride).

    • React the acid chloride with a chiral alcohol, such as (R)- and (S)-1-phenylethanol, to form the two diastereomeric esters.

  • Purification: Purify each diastereomer by chromatography (e.g., HPLC).

  • NMR Analysis:

    • Dissolve each pure diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire high-resolution ¹H NMR spectra.

    • Carefully assign all relevant proton signals using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

  • Data Interpretation: Calculate Δδ values for protons on both sides of the original carboxyl group. A consistent pattern of positive Δδ values on one side and negative values on the other allows for the assignment of the absolute configuration. [15]

Part 3: Method Comparison and Decision Making

The choice of method depends on several factors, including the nature of the sample, available instrumentation, and the desired level of confidence.

Feature Single-Crystal X-ray Crystallography (SXC) Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD) Mosher's Method (NMR)
Sample State Single crystalSolution or neat liquidSolutionSolution
Sample Amount < 1 mg (with modern instruments)5-15 mg (recoverable)< 1 mg (recoverable)1-5 mg per diastereomer
Prerequisites Ability to grow high-quality single crystalsNone (but requires computational resources)Presence of a UV-Vis chromophoreRequires chemical derivatization
Key Advantage Unambiguous, direct 3D structureApplicable to a wide range of molecules in solution, conformationally sensitiveHigh sensitivity, small sample amountDoes not require specialized spectrometer beyond NMR
Key Limitation Crystallization can be a major bottleneck [16]Computationally intensive, sensitive to conformational flexibilityLess structural information than VCD, less reliable for flexible molecules [17]Indirect method, potential for misinterpretation if conformational preferences are not considered
Confidence Level Very High (if Flack parameter is well-defined)High (with good spectral correlation)Moderate to HighModerate to High

Decision-Making Flowchart:

Start Start: Need to determine absolute configuration of this compound derivative Crystal_Check Is a high-quality single crystal available? Start->Crystal_Check SXC Perform Single-Crystal X-ray Crystallography (SXC) Crystal_Check->SXC Yes No_Crystal No crystal available or crystallization failed Crystal_Check->No_Crystal No End_SXC Result: Unambiguous absolute configuration SXC->End_SXC VCD_ECD_Check Are VCD/ECD spectrometers and computational resources available? No_Crystal->VCD_ECD_Check VCD_ECD Perform VCD and/or ECD analysis VCD_ECD_Check->VCD_ECD Yes Mosher Use Mosher's Method (or other NMR derivatization method) VCD_ECD_Check->Mosher No End_VCD_ECD Result: High-confidence absolute configuration VCD_ECD->End_VCD_ECD End_Mosher Result: High-confidence absolute configuration Mosher->End_Mosher Orthogonal_Check For highest confidence, confirm with an orthogonal method (e.g., VCD if SXC was used) End_SXC->Orthogonal_Check End_VCD_ECD->Orthogonal_Check

Caption: Decision-making flowchart for selecting a method.

Part 4: Conclusion

Determining the absolute configuration of chiral derivatives of "this compound" requires a careful consideration of the available techniques and the inherent conformational flexibility of the molecule. While Single-Crystal X-ray Crystallography remains the definitive method, its requirement for a single crystal is a significant hurdle. Vibrational and Electronic Circular Dichroism offer powerful, non-destructive alternatives for solution-state analysis, with the caveat that they are critically dependent on high-quality quantum chemical calculations that must account for the molecule's conformational landscape. NMR-based methods like the Mosher's analysis provide a valuable orthogonal approach that relies on standard laboratory instrumentation.

For the highest degree of scientific rigor, especially in regulated environments such as drug development, employing at least two orthogonal methods is strongly recommended. For instance, an initial assignment by VCD could be unequivocally confirmed by SXC if crystals become available. This multi-faceted approach provides a self-validating system, ensuring the trustworthiness and integrity of the stereochemical assignment.

References

  • Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination.
  • ResearchGate. (2025). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review.
  • Spectroscopy Europe. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Spectroscopy Online. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • ACS Publications. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry.
  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration.
  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • NIH. (2025). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States.
  • ResearchGate. (2025). Determination of Absolute Configuration—an Overview Related to This Special Issue.
  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • ACS Publications. (2001). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
  • Semantic Scholar. (2023). Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectrosc.
  • ResearchGate. (2025). A Practical Guide for the Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR.
  • NIH. (n.d.). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects.
  • ResearchGate. (2018). How to get absolute configuration of organic chemistry?.
  • MDPI. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration.

Sources

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling of 4-Bromocyclohex-3-ene-1-carboxylic Acid and Alternative Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. It is the compass that guides process optimization, impurity profiling, and the rational design of novel therapeutics. Isotopic labeling, a technique that substitutes an atom with its heavier, non-radioactive isotope, has long been a cornerstone for elucidating the complex choreography of bond-making and bond-breaking events. This guide provides a comprehensive comparison of isotopic labeling strategies for "4-Bromocyclohex-3-ene-1-carboxylic acid," a versatile building block, and evaluates its performance against alternative mechanistic probes.

The Power of the Isotopic Tracer: Why Label this compound?

This compound possesses key structural motifs—a reactive double bond, an allylic bromide, and a carboxylic acid—that make it a valuable substrate for a variety of chemical transformations, including electrophilic additions, nucleophilic substitutions, and rearrangements. Introducing an isotopic label, such as deuterium (²H) or carbon-13 (¹³C), at a specific position within this molecule transforms it into a powerful probe. By tracking the fate of the label in the reaction products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain unambiguous insights into reaction pathways.[1]

Synthetic Strategies for Isotopic Labeling

Deuterium Labeling at the Allylic Position

The allylic positions (C2 and C5) of the cyclohexene ring are often involved in radical or pericyclic reactions. Deuterating these sites can provide crucial information about the involvement of these pathways.

Proposed Synthetic Protocol:

  • Starting Material: 3-Cyclohexene-1-carboxylic acid.

  • Allylic Bromination: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce a bromine atom at an allylic position.

  • Deuterium Introduction: Reduction of the allylic bromide using a deuterium source, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), would yield the deuterated 3-cyclohexene-1-carboxylic acid.

  • Allylic Bromination: A second allylic bromination with NBS would then introduce the bromine at the double bond, yielding the desired deuterated this compound.

Caption: Proposed workflow for the synthesis of deuterated this compound.

Carbon-13 Labeling of the Carboxylic Acid and Cyclohexene Ring

Incorporating a ¹³C label allows for the tracking of the carbon skeleton throughout a reaction. This is particularly useful for identifying rearrangements or decarboxylation events.

Proposed Synthetic Protocol:

  • ¹³C-Carboxylic Acid Labeling:

    • Starting Material: 4-Bromocyclohex-3-enyl magnesium bromide (a Grignard reagent prepared from the corresponding bromide).

    • Carboxylation: Reaction of the Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂) followed by acidic workup will introduce the ¹³C label at the carboxylic acid position.[1]

  • ¹³C-Ring Labeling via Diels-Alder Reaction:

    • Dienophile Preparation: Synthesis of a ¹³C-labeled dienophile, for example, acrylic acid-¹³C₁ from a ¹³C-labeled precursor.

    • Diels-Alder Cycloaddition: Reaction of the ¹³C-labeled acrylic acid with a suitable diene, such as 1-bromo-1,3-butadiene, would construct the cyclohexene ring with the ¹³C label incorporated. Subsequent modifications would lead to the target molecule.

Caption: Proposed workflows for the synthesis of ¹³C-labeled this compound.

Performance in Mechanistic Studies: A Comparative Analysis

The utility of an isotopic label is best demonstrated through its application in mechanistic studies, particularly through the measurement of kinetic isotope effects (KIEs). A KIE is the ratio of the reaction rate of a molecule with the lighter isotope to that of the molecule with the heavier isotope (k_light / k_heavy). A significant KIE (>1) indicates that the bond to the isotopically labeled atom is broken or significantly altered in the rate-determining step of the reaction.

Table 1: Comparison of Isotopic Labels for Mechanistic Studies of this compound

Isotopic LabelPosition of LabelPotential Mechanistic InsightsExpected KIEAnalytical Method
Deuterium (²H) Allylic (C2/C5)Involvement of allylic C-H bond cleavage in radical or pericyclic reactions.Primary KIE (kH/kD > 1) if C-D bond is broken in the RDS.NMR, MS
Vinylic (C3/C4)Elucidation of electrophilic addition mechanisms (e.g., bromonium ion formation).[2]Secondary KIE (kH/kD ≈ 1) as C-D bond is not broken.NMR, MS
Carbon-13 (¹³C) Carboxylic AcidTracking decarboxylation pathways.Primary KIE (k¹²/k¹³ > 1) if C-C bond is broken in the RDS.¹³C NMR, MS
Ring CarbonIdentifying skeletal rearrangements.Secondary KIE (k¹²/k¹³ ≈ 1) unless the labeled carbon is directly involved in bond breaking/formation in the RDS.¹³C NMR, MS

Alternative Mechanistic Probes: A Broader Perspective

While isotopic labeling is a powerful tool, other techniques can provide complementary or, in some cases, more accessible mechanistic information.

Fluorescent Probes

Fluorescent molecules can be designed to change their emission properties (intensity, wavelength) in response to a specific chemical event, such as a change in pH, polarity, or the presence of a particular reactive species.

  • Advantages: High sensitivity, enabling the use of very low concentrations. Real-time monitoring of reaction kinetics is often possible.

  • Disadvantages: The probe itself can sometimes influence the reaction mechanism.[3] Designing and synthesizing a probe specific to a particular reaction can be challenging.

  • Comparison with Isotopic Labeling: Fluorescent probes offer a more direct readout of reaction progress but provide less detailed structural information about the intermediates and transition states compared to isotopic labeling.

Table 2: Isotopic Labeling vs. Fluorescent Probes

FeatureIsotopic LabelingFluorescent Probes
Principle Tracking atomic fateMonitoring changes in fluorescence
Information Bond cleavage, rearrangements, KIEsReaction rates, presence of specific species
Sensitivity Moderate to high (NMR, MS)Very high
Perturbation MinimalCan be significant
Generality Widely applicableReaction-specific design often required
Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), have become increasingly powerful in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, computational methods can predict transition state structures, activation energies, and reaction pathways.

  • Advantages: Provides detailed information about transient species that are difficult to observe experimentally. Allows for the rapid screening of multiple possible mechanisms.

  • Disadvantages: The accuracy of the results is highly dependent on the level of theory and the computational model used. Experimental validation is still necessary.

  • Comparison with Isotopic Labeling: Computational chemistry provides a theoretical framework that can beautifully complement the experimental evidence obtained from isotopic labeling studies. For instance, DFT calculations can be used to predict KIEs, which can then be compared with experimental values to validate the proposed mechanism.[4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromocyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science they enable. 4-Bromocyclohex-3-ene-1-carboxylic acid is a valuable synthetic intermediate, but its halogenated and acidic nature necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, designed for the professional researcher and scientist. Our objective is to build a foundation of trust through unwavering commitment to safety and environmental stewardship.

Core Principles: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. The disposal protocol is directly derived from its chemical properties and associated hazards. A Safety Data Sheet (SDS) is the primary source for this information and should always be consulted.[1]

The key hazards of this compound and its analogs are summarized below:

Hazard ClassChemical Basis & Implication for Disposal
Corrosive The carboxylic acid moiety makes the compound corrosive. It can cause severe skin burns and eye damage.[2][3] This dictates the need for stringent Personal Protective Equipment (PPE) and prohibits disposal via standard drains, as corrosive wastes (typically pH ≤ 2.0 or ≥ 12.5) are regulated as hazardous.[4]
Halogenated Organic The presence of a bromine atom classifies this as a halogenated organic compound.[5] These compounds cannot be disposed of with non-halogenated organic solvents. The required disposal method is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[6]
Reactivity The compound is incompatible with strong bases and oxidizing agents.[1][2] Mixing with such materials in a waste container can lead to dangerous exothermic reactions. Therefore, strict waste segregation is essential.[7]
Environmental Improper disposal can lead to environmental contamination. Halogenated organic compounds can be persistent and toxic to aquatic life. Discharge into the environment must be avoided.[6]
Procedural Workflow: From Benchtop to Final Disposal

This section outlines the essential, step-by-step methodology for safely managing this compound waste.

All operations involving this compound, including transfer to a waste container, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Eye Protection: Chemical splash goggles or a face shield.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[10]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[2]

Proper segregation is the cornerstone of safe and compliant chemical waste management. Commingling incompatible waste streams is a frequent cause of laboratory incidents and significantly increases disposal costs.

  • Designate a "Halogenated Organic Waste" Container: Use a dedicated, chemically compatible container (e.g., high-density polyethylene) for all this compound waste.[8]

  • Do Not Mix:

    • With Non-Halogenated Solvents: This is the most critical segregation. Mixing forces the entire volume to be treated as more expensive and difficult-to-dispose-of halogenated waste.[5][8]

    • With Acids or Bases: Do not mix with strong acids or bases to avoid violent reactions.[7]

    • With Oxidizers: Keep separate from oxidizing agents.[7]

  • Labeling: The waste container must be properly labeled before the first drop of waste is added.[8][9] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • The primary hazards (e.g., "Corrosive", "Halogenated").[9]

    • The accumulation start date.[11]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[9] Do not overfill the container.

  • Satellite Accumulation: Store the container in a designated satellite accumulation area within the laboratory. This area should be equipped with secondary containment to capture any potential leaks.[9]

  • Segregated Storage: Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[7]

Under no circumstances should this chemical be disposed of down the drain.[6][7]

  • Engage Professionals: The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

  • Schedule Pickup: Once the container is ready for disposal, follow your institution's procedures to arrange for a waste pickup.

Visualized Disposal Workflow

The following diagram provides a clear, logical path for the decision-making process in the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Waste Generated: This compound ppe Step 1: Don appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe container Step 2: Select a designated 'Halogenated Organic Waste' container ppe->container labeling Step 3: Label container with full chemical name, hazards, and start date container->labeling add_waste Step 4: Add waste to container. Do NOT mix with bases, oxidizers, or non-halogenated waste. labeling->add_waste storage Step 5: Keep container closed. Store in secondary containment in a satellite accumulation area. add_waste->storage disposal Step 6: Arrange pickup through EHS or a licensed hazardous waste contractor. storage->disposal end_point End: Safe & Compliant Disposal disposal->end_point

Caption: A procedural workflow for the safe disposal of this compound.

By adhering to this structured protocol, laboratory professionals can ensure the safe management of this chemical, protecting themselves, their colleagues, and the environment. This commitment to procedural excellence is the bedrock of trustworthy and high-impact scientific research.

References

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from UiO Department of Chemistry. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from Nipissing University website. [Link]

  • PubChem. 4-Bromocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA website. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University website. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 3-Bromocyclohexene. Retrieved from Angene Chemical website. [Link]

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Comprehensive Safety and Handling Guide for 4-Bromocyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Bromocyclohex-3-ene-1-carboxylic acid. The information herein is synthesized from established safety data for structurally related compounds and general best practices for laboratory chemical handling. This document is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and ensure procedural excellence.

Hazard Analysis and Risk Assessment

Based on this evidence, it is prudent to treat this compound as a hazardous substance with the potential to cause significant harm upon exposure. The carboxylic acid functional group suggests corrosive properties, while the organobromine component may present additional toxicological concerns.

Key Potential Hazards:

  • Skin Corrosion/Irritation: Likely to cause chemical burns and irritation upon contact.

  • Serious Eye Damage: High risk of severe eye injury, potentially leading to permanent damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the identified risks. The minimum required PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]

Hand Protection

Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice for many laboratory chemicals.[5] For prolonged handling or when there is a higher risk of splashes, double-gloving is recommended to provide an additional layer of protection.[4] It is critical to inspect gloves for any signs of degradation or perforation before each use and to remove and replace them immediately after any known contact with the chemical.

Eye and Face Protection

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.[1][6]

  • Chemical Splash Goggles: These are mandatory and should meet ANSI Z87.1 standards.[7] They provide a seal around the eyes, offering superior protection against splashes from all angles compared to standard safety glasses.

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing or aerosol generation, a face shield must be worn in conjunction with chemical splash goggles.[7] A face shield alone does not provide adequate eye protection.

Body Protection

A standard laboratory coat should be worn at all times to protect the skin and clothing from potential splashes.[5][8] For procedures with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat is advisable.

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[9] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection such as a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Conduct all weighing and transfer operations within a chemical fume hood.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. Be aware of any potential exothermic reactions.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. Follow your institution's established spill cleanup procedures. Do not attempt to clean up a large spill without appropriate training and PPE.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local and institutional regulations.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[8]

  • Empty Containers: "Empty" containers may still retain chemical residues. Rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound is_splash_risk Significant Splash or Aerosol Risk? start->is_splash_risk is_large_quantity Handling >1 Liter? is_splash_risk->is_large_quantity No enhanced_ppe Enhanced PPE: - Double Gloves - Chemical Resistant Apron - Face Shield + Goggles is_splash_risk->enhanced_ppe Yes base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles is_large_quantity->base_ppe No is_large_quantity->enhanced_ppe Yes proceed Proceed with Caution in Fume Hood base_ppe->proceed enhanced_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Cyclohexene-1-carboxylic acid.
  • TCI Chemicals. (2025). Safety Data Sheet: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health and Safety.
  • BenchChem. (2025). Personal protective equipment for handling Bromosporine.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • BLD Pharm. 4-Bromocyclohex-3-enecarboxylic acid.
  • American Chemistry Council. Protective Equipment.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Cyclohexane, bromo-.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from Dartmouth College Environmental Health and Safety.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Angene Chemical. (2021). Safety Data Sheet: 3-Bromocyclohexene.
  • Bellucci, G., Marioni, F., & Marsili, A. (1972). Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Tetrahedron, 28(13), 3393–3399.
  • University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from UCSC Environmental Health and Safety.
  • PubChem. 4-Bromocyclohexane-1-carboxylic acid.
  • PubChem. 4-Methyl-3-cyclohexene-1-carboxylic Acid.
  • ChemicalBook. This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.